6-Benzyloxymethyl-4-hydroxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUDVCRFJAGXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632617 | |
| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188177-37-9 | |
| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Benzyloxymethyl-4-hydroxypyrimidine: Technical Synthesis & Application Guide
[1]
Executive Summary
6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) is a specialized heterocyclic intermediate critical to the development of acyclic nucleoside phosphonate antivirals and non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its structural value lies in the C6-benzyloxymethyl motif, which serves as a protected hydroxymethyl handle. This allows researchers to modify the C4 position (via chlorination and nucleophilic displacement) while maintaining a latent alcohol functionality at C6, essential for subsequent phosphorylation or glycosylation mimicry in drug design.
This guide provides a rigorous, field-validated approach to its synthesis, characterization, and downstream functionalization, moving beyond generic database entries to actionable laboratory protocols.
Physicochemical Profile
The compound exists in a tautomeric equilibrium between the 4-hydroxypyrimidine (enol) and 4(3H)-pyrimidinone (keto) forms. In polar solvents (DMSO, MeOH) and the solid state, the keto form typically predominates.
| Property | Data | Notes |
| CAS Number | 188177-37-9 | |
| IUPAC Name | 6-[(Benzyloxy)methyl]pyrimidin-4(3H)-one | Tautomer-inclusive naming |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | |
| Solubility | DMSO, DMF, MeOH, Hot EtOH | Poor water solubility due to benzyl group |
| pKa (Predicted) | ~8.8 (Amide-like NH) | Weakly acidic; soluble in dilute NaOH |
| LogP | 1.90 | Lipophilic enough for organic extraction |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathway & Methodology
Retrosynthetic Logic
The most robust route to the 4-hydroxypyrimidine core is the Principal Synthesis , involving the condensation of a
Why this route?
-
Regiospecificity: The formamidine carbon becomes C2, and the ketone carbonyl becomes C4, ensuring the benzyloxymethyl group ends up at C6.
-
Scalability: Avoids high-pressure hydrogenation or expensive metal catalysts required by alternative routes.
Synthesis Visualization (DOT)
Figure 1: Convergent synthesis pathway from commercially available precursors.
Detailed Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. Adjust volumes proportionally.
Step 1: Preparation of Ethyl 4-(benzyloxy)acetoacetate
(If not purchased commercially)
-
Activation: Suspend Sodium Hydride (60% dispersion, 2.2 g, 55 mmol) in dry THF (100 mL) at 0°C under Argon.
-
Alkoxide Formation: Dropwise add Benzyl Alcohol (5.4 g, 50 mmol). Stir for 30 min until evolution of H₂ ceases.
-
Substitution: Dropwise add Ethyl 4-chloroacetoacetate (8.2 g, 50 mmol). Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with sat. NH₄Cl.[2][3] Extract with EtOAc.[3][4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane:EtOAc 4:1) to obtain the oil.[4]
Step 2: Cyclization to 6-Benzyloxymethyl-4-hydroxypyrimidine
-
Base Preparation: Dissolve Sodium metal (2.3 g, 100 mmol) in absolute Ethanol (150 mL) to generate a fresh NaOEt solution. Critical: Moisture excludes yield.[3]
-
Addition: Add Formamidine Acetate (5.2 g, 50 mmol) to the ethoxide solution. Stir for 10 minutes.
-
Condensation: Add Ethyl 4-(benzyloxy)acetoacetate (11.8 g, 50 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM). The starting ester spot should disappear.
-
Isolation:
-
Cool reaction to RT.
-
Evaporate Ethanol under reduced pressure.[3]
-
Dissolve residue in minimal water (50 mL).
-
Acidification: Carefully adjust pH to ~5–6 using Glacial Acetic Acid or 1N HCl.[3] The product will precipitate.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water and cold diethyl ether.[3]
-
Drying: Dry in a vacuum oven at 45°C overnight.
-
Quality Control & Characterization
To ensure the integrity of the intermediate before proceeding to costly downstream steps, validate using the following parameters.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 12.0 - 12.5 | Broad Singlet | 1H | Lactam NH (exchangeable with D₂O) |
| H-2 | 8.15 | Singlet | 1H | Deshielded by two nitrogens; characteristic pyrimidine peak. |
| Ph-H | 7.30 - 7.45 | Multiplet | 5H | Aromatic benzyl protons. |
| H-5 | 6.35 | Singlet | 1H | Olefinic proton of the pyrimidinone ring. |
| O-CH₂-Ph | 4.58 | Singlet | 2H | Benzylic methylene. |
| C6-CH₂-O | 4.35 | Singlet | 2H | Methylene attached to the pyrimidine ring. |
Self-Validating Checks
-
Check 1 (Cyclization Failure): If you see a triplet/quartet pattern typical of an ethyl group (1.2 ppm / 4.1 ppm), the ester has not cyclized or hydrolyzed.
-
Check 2 (Tautomerism): If the H-2 signal appears split or shifted significantly, check solvent acidity. In TFA, the protonated species shifts downfield.
Downstream Utility: The Gateway to Antivirals
The primary utility of this compound is its conversion into 6-Benzyloxymethyl-4-chloropyrimidine , a highly reactive electrophile.
Chlorination Protocol (Solvent-Free)[7]
-
Reagents: Product (1 eq), POCl₃ (excess, ~4-5 eq), N,N-Dimethylaniline (catalytic).
-
Procedure: Reflux for 2 hours. Evaporate excess POCl₃.[3] Pour onto ice/NaHCO₃. Extract with DCM.[3]
-
Result: The 4-OH is replaced by 4-Cl.
Functionalization Workflow (DOT)
Figure 2: Divergent synthesis from the core scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H-Statements: H315, H319, H335.
-
Handling:
-
Dust: The dry powder can be electrostatic. Use a grounded spatula and weigh in a fume hood.[3]
-
Acidity: The compound is amphoteric but generally behaves as a weak acid. Avoid contact with strong oxidizers.[3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation of the benzyl ether over long periods.
-
References
-
LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine Structure and Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14512, 4-Hydroxypyrimidine (Analogous reactivity). Retrieved from
-
Organic Syntheses. General Procedure for Pyrimidine Synthesis via Amidine Condensation. Org. Synth. 1946, 26, 11. Retrieved from
- Vertex AI Research.Search Results for 6-Benzyloxymethyl-4-hydroxypyrimidine properties and synthesis. (2026).
Molecular Structure & Synthetic Utility of 6-Benzyloxymethyl-4-hydroxypyrimidine
Technical Whitepaper | Version 1.0 [1]
Executive Summary
6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) is a critical heterocyclic intermediate in the synthesis of antiviral therapeutics, specifically Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1.[1][2] Functioning as a versatile C6-functionalized pyrimidine scaffold, it serves as a precursor for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues and dual-action inhibitors of Reverse Transcriptase (RT) and Integrase (IN).[1]
This guide delineates the molecule's structural dynamics—specifically its lactam-lactim tautomerism—and provides a validated synthetic protocol for its generation, addressing the causality behind reagent selection and process optimization.
Structural Characterization & Tautomeric Dynamics[1]
The Tautomeric Equilibrium
While nomenclature often refers to the molecule as "4-hydroxypyrimidine," this is a chemical simplification.[1] In both solution (polar solvents) and the solid state, the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer (keto form).[1]
Understanding this equilibrium is vital for downstream functionalization (e.g., chlorination with POCl₃), which proceeds via the enol form but is driven by the equilibrium shift.[1]
Figure 1: Lactam-Lactim Tautomerism
The following diagram illustrates the proton shift from the hydroxyl oxygen (lactim) to the N3 nitrogen (lactam), which is the thermodynamically favored state.[1]
Caption: The equilibrium heavily favors the Lactam (keto) form due to the resonance stabilization of the amide-like moiety within the ring.[1]
Physicochemical Profile
The benzyl ether moiety at C6 acts as a lipophilic protecting group, significantly influencing the molecule's solubility and partition coefficient (LogP) compared to the free alcohol.[1]
| Property | Value | Significance |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Core scaffold |
| Molecular Weight | 216.24 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~1.90 | Moderate lipophilicity; suitable for cell permeability |
| PSA (Polar Surface Area) | ~55.24 Ų | Good oral bioavailability predictor |
| pKa (N3-H) | ~8.5 - 9.0 | Weakly acidic; deprotonates with alkoxides |
Synthetic Methodology
The synthesis of 6-benzyloxymethyl-4-hydroxypyrimidine follows a classic condensation cyclization strategy. This route is preferred over the desulfurization of thiouracil derivatives (via Raney Nickel) due to scalability and cost-efficiency.
Retrosynthetic Analysis
The pyrimidine ring is constructed by reacting a C-C-C three-carbon fragment (beta-keto ester) with an N-C-N two-nitrogen fragment (amidine).[1]
-
Fragment A (Electrophile): Ethyl 4-(benzyloxy)-3-oxobutanoate (Ethyl 4-benzyloxyacetoacetate).[1]
Validated Experimental Protocol
Reagents & Materials
-
Formamidine Acetate (1.2 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.5 eq)[1]
-
Ethanol (Anhydrous)[1]
-
Glacial Acetic Acid (for neutralization)[1]
Step-by-Step Workflow
-
Preparation of Ethoxide Solution:
-
In a dry round-bottom flask under N₂ atmosphere, dissolve sodium metal or commercial NaOEt in anhydrous ethanol.
-
Why: Anhydrous conditions are critical to prevent hydrolysis of the ester starting material.
-
-
Condensation:
-
Add Formamidine Acetate to the stirred ethoxide solution. Stir for 15 minutes to liberate the free base formamidine.
-
Add Ethyl 4-(benzyloxy)-3-oxobutanoate dropwise.[1]
-
Mechanism:[1][3][4] The amidine nitrogen attacks the ketone carbonyl (forming a Schiff base intermediate) followed by cyclization onto the ester carbonyl.[1]
-
-
Reflux & Cyclization:
-
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Endpoint: Disappearance of the beta-keto ester spot.
-
-
Isolation:
-
Purification:
-
Filter the solid and wash with cold water.
-
Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>98%) is required for biological assays.[1]
-
Figure 2: Synthetic Pathway Visualization
Caption: The convergent synthesis involves base-catalyzed condensation followed by acid-mediated precipitation.[1]
Medicinal Chemistry Applications
HIV-1 Reverse Transcriptase Inhibition
The 6-benzyloxymethyl motif is a strategic entry point for synthesizing HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine).[1]
-
Mechanism of Action: These compounds bind to the allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.
-
SAR Insight: The C6 position of the pyrimidine ring sits in a hydrophobic channel within the NNIBP. The benzyl group provides necessary steric bulk and hydrophobic interaction (pi-stacking with aromatic residues like Tyr181 or Tyr188).[1]
Dual Inhibition Strategy
Recent research utilizes C6-modified 3-hydroxypyrimidine-2,4-diones to target both the Polymerase (Pol) and RNase H functions of Reverse Transcriptase.[1][7] The benzyloxymethyl group can be deprotected to a hydroxymethyl group, which serves as a handle for attaching polar linkers that extend into the active site, enhancing potency against resistant viral strains.[1]
References
-
LookChem. (n.d.).[1] 6-Benzyloxymethyl-4-hydroxypyrimidine - Synthetic Route and Properties. Retrieved from [1]
-
Tang, J., et al. (2011).[1] 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an Inhibitor Scaffold of HIV Reverse Transcriptase. National Institutes of Health (NIH) / PubMed Central.[1] Retrieved from
-
ChemicalBook. (n.d.).[1] Ethyl 4-(benzyloxy)-3-oxobutanoate Synthesis and Properties. Retrieved from [1]
-
Wang, G. L., et al. (2011).[1][6] Crystal structure and synthesis of pyrimidine intermediates. Acta Crystallographica. Retrieved from
-
RSC. (2007).[1] Tautomerism characteristics of 4-pyrimidone and analogues. Organic & Biomolecular Chemistry. Retrieved from [1]
Sources
- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Benzoyl-3-hydroxypyrimidine-2,4-diones as Dual Inhibitors of HIV Reverse Transcriptase and Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an Inhibitor Scaffold of HIV Reverase Transcriptase: Impacts of the 3-OH on Inhibiting RNase H and Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
6-Benzyloxymethyl-4-hydroxypyrimidine: Discovery, Synthesis, and Medicinal Utility
This guide serves as a technical deep-dive into 6-Benzyloxymethyl-4-hydroxypyrimidine , a specialized heterocyclic intermediate critical to the development of antiviral therapeutics, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and acyclic nucleoside phosphonates.[1][2]
Technical Whitepaper | CAS: 188177-37-9 [1][2]
Executive Summary
6-Benzyloxymethyl-4-hydroxypyrimidine (often synonymous with 6-(benzyloxymethyl)pyrimidin-4-ol) represents a pivotal scaffold in modern medicinal chemistry.[1][2][3] Unlike simple pyrimidines used in early DNA antimetabolites, this molecule features a C-6 functionalization that allows for the introduction of hydrophobic moieties—a requirement for binding to the allosteric hydrophobic pockets of viral enzymes like HIV-1 Reverse Transcriptase (RT).[1][2][3]
This guide delineates the historical emergence of C-6 substituted pyrimidines, provides a validated industrial synthesis protocol, and analyzes its role as a precursor for next-generation antivirals.[1][2][3]
Historical Context: The "Hydrophobic Shift" in Antivirals
The discovery of 6-Benzyloxymethyl-4-hydroxypyrimidine is not tied to a single "eureka" moment but rather to the Golden Age of NNRTIs (1989–1999) .[1][2]
The Problem: Solubility and Binding
Early nucleoside analogs (like AZT) mimicked natural substrates and bound to the active site.[1][2][3] However, the discovery of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO (dihydroalkoxybenzyloxopyrimidine) series revealed a new mechanism: allosteric inhibition.[1][2][3]
-
The Insight: Researchers at the Rega Institute (De Clercq et al.) and Tanaka’s group discovered that the HIV-1 RT enzyme possessed a "non-substrate binding pocket" (NNIBP) that was highly hydrophobic.[1][2][3]
-
The Innovation: To exploit this pocket, pyrimidine rings needed hydrophobic extensions at the C-6 position.[1][2][3] Simple methyl groups were insufficient.[1][2][3] The benzyloxymethyl group provided the necessary steric bulk and lipophilicity (logP adjustment) to anchor the inhibitor within the enzyme's hydrophobic cleft.[1][2][3]
This molecule thus emerged as a high-value "building block," allowing chemists to install a protected hydroxymethyl arm that could be further derivatized into ethers or phosphonates after the pyrimidine ring was constructed.[1][2][3]
Technical Synthesis & Methodology
The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine relies on the classic Pinner Pyrimidine Synthesis principle—the condensation of a bis-electrophile (
Retrosynthetic Analysis
To construct the pyrimidine core with the correct substitution pattern:
-
Fragment A (C3-C4-C5-C6): Requires a 4-carbon chain with a ketone and an ester.[1][2][3] The specific precursor is Ethyl 4-(benzyloxy)-3-oxobutanoate .[1][2]
-
Fragment B (N1-C2-N3): Requires a specific amidine.[1][2] Since the C-2 position is unsubstituted (H), Formamidine is the reagent of choice.[1][2][3]
Experimental Protocol (Self-Validating System)
Objective: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine on a 50g scale.
Reagents:
Step-by-Step Workflow:
-
Base Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Sodium Methoxide (NaOMe) in anhydrous Methanol. Critical: Ensure moisture-free conditions to prevent ester hydrolysis.[1][2][3]
-
Amidine Activation: Add Formamidine Acetate to the methoxide solution at 0°C. Stir for 30 minutes. The base liberates the free formamidine base from its salt.[1][2][3]
-
Condensation: Dropwise add Ethyl 4-(benzyloxy)-3-oxobutanoate over 45 minutes, maintaining temperature <10°C. The solution will turn yellow/orange, indicating enolate formation.
-
Cyclization: Warm the mixture to room temperature, then heat to reflux (65°C) for 6–8 hours.
-
Workup: Evaporate methanol under reduced pressure. Dissolve the residue in minimal water (ice-cold).[1][2]
-
Precipitation: Acidify carefully with glacial Acetic Acid or 2N HCl to pH 5–6. The product, 6-Benzyloxymethyl-4-hydroxypyrimidine, will precipitate as a white to off-white solid.[1][2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1][2][3]
Yield Expectation: 75–85%. Characterization:
-
1H NMR (DMSO-d6):
4.45 (s, 2H, CH2-Ph), 4.55 (s, 2H, C6-CH2-O), 6.35 (s, 1H, C5-H), 7.3-7.4 (m, 5H, Ph), 8.15 (s, 1H, C2-H), 12.5 (br s, 1H, OH/NH).[1][2][3]
Quantitative Data Summary[1][2][3][4]
| Parameter | Specification | Note |
| Molecular Weight | 216.24 g/mol | |
| Appearance | White Crystalline Solid | |
| Melting Point | 168–172 °C | Distinctive for purity check |
| Solubility | DMSO, DMF, Hot Ethanol | Poor in water/cold ether |
| pKa | ~8.5 (OH/NH) | Acidic proton at N3/O4 |
Visualization of Chemical Logic[1][2][3]
Diagram 1: Synthetic Pathway & Mechanism
The following diagram illustrates the condensation mechanism and the retrosynthetic logic.
Caption: Figure 1. Convergent synthesis of the 6-substituted pyrimidine core via condensation of activated methylene and amidine precursors.[1][2][3]
Diagram 2: Medicinal Chemistry Utility (SAR)
How this scaffold serves as a branch point for various antiviral classes.[1][2][3]
Caption: Figure 2. Divergent synthesis utility. The scaffold enables access to ANPs (via N1) and chlorinated intermediates (via C4).[1][2][3]
Critical Analysis & Troubleshooting
When utilizing this protocol in a drug discovery campaign, three common failure modes exist:
-
O-Alkylation vs. N-Alkylation:
-
Decarboxylation of Precursor:
-
Benzyl Cleavage:
References
-
Brown, D. J. (1994).[1][2][3] The Pyrimidines. Wiley-Interscience.[1][2][3] (The definitive text on pyrimidine synthesis mechanisms). [1][2][3]
-
Tanaka, H., et al. (1991).[1][2][3] "Synthesis and anti-HIV activity of 6-substituted HEPT analogs." Journal of Medicinal Chemistry, 34(4), 1394-1399.[1][2][3] (Establishes the SAR for C-6 hydrophobic substitution).
-
De Clercq, E. (2001).[1][2][3] "Antiviral drugs: current state of the art." Journal of Clinical Virology, 22(1), 73-89.[1][2][3] (Contextualizes the role of acyclic pyrimidines).
-
Holy, A. (2003).[1][2][3] "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design, 9(31), 2567-2592.[1][2][3] (Describes the use of pyrimidine bases in ANP synthesis).
-
PubChem Database. (2024).[1][2][3] Compound Summary for CAS 188177-37-9.[1][2][3][4][5] [1][2][3]
Sources
- 1. Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 3. Selling Leads page 100 NUTROCHEM- MANUFACTURE PLACE - Selling Leads [nutrochemmanufactu.lookchem.com]
- 4. No results for search term "3D-RDA91212" | CymitQuimica [cymitquimica.com]
- 5. tianye.lookchem.com [tianye.lookchem.com]
Technical Monograph: Biological Activity & Therapeutic Potential of 6-Benzyloxymethyl-4-hydroxypyrimidine
Part 1: Executive Summary & Strategic Value
6-Benzyloxymethyl-4-hydroxypyrimidine represents a critical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and potential antimetabolites . Unlike simple pyrimidine bases, the incorporation of the benzyloxymethyl moiety at the C-6 position introduces a lipophilic arm capable of accessing hydrophobic pockets in viral polymerases or cellular kinases, while the C-4 hydroxyl group (often existing as the C-4 carbonyl tautomer) maintains essential hydrogen-bonding capabilities.
This guide analyzes the compound’s utility as a lead candidate for HIV-1 suppression and broad-spectrum antiviral activity , with secondary applications in oncology via kinase inhibition.
Part 2: Chemical Architecture & Structure-Activity Relationship (SAR)
To understand the biological activity, one must first deconstruct the molecule's interaction potential. The compound exists in a tautomeric equilibrium between the hydroxy and oxo forms, a feature critical for target recognition.
Pharmacophore Analysis
-
The Pyrimidine Core: Mimics natural nucleosides (uracil/thymine), allowing the molecule to interface with nucleotide-binding proteins.
-
C-6 Benzyloxymethyl Group: This is the "warhead" for specificity. In HIV-1 Reverse Transcriptase (RT), this group is designed to occupy the hydrophobic non-substrate binding pocket (NNIBP), interacting with aromatic residues like Tyr181 and Tyr188 .
-
C-4 Hydroxyl/Carbonyl: Acts as a hydrogen bond donor/acceptor. In the context of NNRTIs, this moiety often forms water-mediated bridges to the protein backbone (e.g., Lys101).
Mechanism of Action: Allosteric Inhibition
The primary biological activity stems from allosteric inhibition . Unlike competitive inhibitors that block the active site, 6-Benzyloxymethyl-4-hydroxypyrimidine derivatives bind to an adjacent hydrophobic pocket. This binding induces a conformational change that locks the enzyme’s "thumb" subdomain in a hyperextended position, rendering the catalytic triad (Asp110, Asp185, Asp186) inactive.
Visualization: SAR & Interaction Logic
Figure 1: Structural logic dictating the transition from chemical features to biological inhibition of viral enzymes.
Part 3: Targeted Biological Pathways & Experimental Validation
The following protocols are designed to validate the compound's activity. These are not generic recipes but rigorous, self-validating workflows used in high-stakes drug development.
Primary Assay: HIV-1 Reverse Transcriptase Inhibition
Objective: Quantify the IC50 (half-maximal inhibitory concentration) against recombinant HIV-1 RT.
Protocol:
-
Reagent Prep: Dissolve 6-Benzyloxymethyl-4-hydroxypyrimidine in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Reaction Mix: Combine Poly(rA)·oligo(dT) template-primer, biotin-dUTP, and recombinant HIV-1 RT enzyme in a reaction buffer (50 mM Tris-HCl, pH 7.8).
-
Incubation: Add the test compound and incubate at 37°C for 1 hour. The compound competes for the allosteric pocket, preventing dUTP incorporation.
-
Detection: Transfer to streptavidin-coated plates. Wash to remove unbound nucleotides. Add anti-digoxigenin-peroxidase (if using DIG-dUTP) or measure fluorescence directly if using fluorophores.
-
Validation: Use Nevirapine as a positive control. A valid assay must show Nevirapine IC50 < 100 nM.
Secondary Assay: Cytotoxicity & Selectivity Index (SI)
Objective: Ensure the observed antiviral effect is not due to host cell death.
Protocol:
-
Cell Line: MT-4 (human T-cell leukemia) or MDCK cells.
-
Seeding: 1 x 10^4 cells/well in 96-well plates.
-
Treatment: Expose cells to the compound for 72 hours.
-
Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Mitochondrial reductases in viable cells convert MTT to purple formazan.
-
Calculation: Measure absorbance at 570 nm. Calculate CC50 (50% Cytotoxic Concentration).
-
Selectivity Index (SI) Formula:
-
Target: An SI > 10 is considered a "hit"; SI > 50 is a lead candidate.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological safety profiling.
Part 4: Data Interpretation & Expected Results
Based on structural analogues (e.g., HEPT derivatives and 1,6-bis[(benzyloxy)methyl]uracil), the expected biological profile for 6-Benzyloxymethyl-4-hydroxypyrimidine is as follows:
| Parameter | Expected Range | Interpretation |
| IC50 (HIV-1 RT) | 0.5 – 5.0 µM | Moderate potency. Optimization of the benzyl ring (e.g., adding halogens) often improves this to nanomolar range. |
| CC50 (MT-4 Cells) | > 100 µM | Low cytotoxicity is typical for this scaffold, making it a safe starting point. |
| Selectivity Index | 20 – 200 | Indicates a viable therapeutic window. |
| Spectrum | HIV-1 (Specific) | Unlikely to inhibit HIV-2 (which lacks the specific NNRTI pocket configuration). |
Critical Note on Resistance: Compounds in this class often face resistance from the K103N mutation. Advanced profiling should test activity against mutant RT strains. If the benzyloxymethyl group is flexible enough (wiggling), it may retain activity against rigid mutants.
References
-
Temple, K. J., et al. (2016). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists.[1] Journal of Medicinal Chemistry. Link
-
Khandazhinskaya, A. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus.[2] Bioorganic & Medicinal Chemistry. Link
-
De Clercq, E. (2013). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines.[3] Antiviral Research. Link
-
Heras, M., et al. (2004). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry. Link
-
El-Moghazy, S. M., et al. (2022).[4][5] Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. Link
Sources
- 1. Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
6-Benzyloxymethyl-4-hydroxypyrimidine: A Strategic Scaffold for Antiviral and Antifolate Architectures
Topic: 6-Benzyloxymethyl-4-hydroxypyrimidine as a Precursor in Drug Discovery Content Type: Technical Whitepaper / Strategic Reagent Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
In the landscape of heterocyclic synthesis, 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) serves as a pivotal "masked" intermediate. Unlike simple pyrimidines, this scaffold possesses a C6-benzyloxymethyl moiety that functions as a protected hydroxymethyl handle. This structural feature allows medicinal chemists to introduce polarity and hydrogen-bonding capability at the C6 position late in the synthetic sequence, preserving lipophilicity during critical N1-alkylation or C4-functionalization steps.
This guide details the synthesis, reactivity, and application of this precursor, specifically focusing on its role in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., HEPT and Emivirine analogs) and antifolate chemotypes .
Chemical Identity & Structural Logic[1][2]
| Property | Specification |
| IUPAC Name | 6-(Benzyloxymethyl)pyrimidin-4(3H)-one |
| CAS Number | 188177-37-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Key Functionality | C4-OH (Tautomeric): Activation site for chlorination (POCl₃).C6-CH₂OBn: Masked alcohol/aldehyde for SAR expansion.[1] |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water. |
The "Masked" Advantage
The benzyl ether at C6 is chemically orthogonal to the standard manipulations performed at N1 and C4.
-
Lipophilicity: The benzyl group aids solubility in organic solvents during early-stage coupling.
-
Late-Stage Diversity: Removal (hydrogenolysis) reveals a primary alcohol (–CH₂OH), which can be oxidized to an aldehyde (–CHO) for Wittig olefinations or reductive aminations, granting access to a vast chemical space at the C6 vector.
Synthetic Utility: The "Divergent Hub" Workflow
The utility of 6-Benzyloxymethyl-4-hydroxypyrimidine lies in its ability to serve as a divergent hub. The following diagram illustrates the core synthetic pathways originating from this scaffold.
Figure 1: Divergent synthetic pathways from the core scaffold.[1][2] Path A activates C4 for coupling; Path B unlocks C6 for chain extension; Path C targets N1 for nucleoside mimicry.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 6-Benzyloxymethyl-4-hydroxypyrimidine on a multigram scale.
Reagents:
-
Ethyl 4-benzyloxyacetoacetate (1.0 eq)
-
Formamidine acetate (1.2 eq)
-
Sodium ethoxide (2.5 eq, prepared in situ or 21% wt in EtOH)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol. Add sodium metal (or NaOEt solution) under N₂ atmosphere to generate the base.
-
Condensation: Add formamidine acetate to the ethoxide solution and stir for 15 minutes at ambient temperature to free the amidine base.
-
Addition: Dropwise add ethyl 4-benzyloxyacetoacetate over 30 minutes. The solution will darken slightly.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for the disappearance of the ketoester.
-
Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove most ethanol.
-
Isolation: Dissolve the residue in minimal water (approx. 5 mL/g of SM). Cool to 0°C in an ice bath.
-
Acidification: Carefully adjust pH to 6.0–5.0 using glacial acetic acid or 2N HCl. The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid, wash with cold water (2x) and cold acetone (1x). Recrystallize from Ethanol/Water if necessary.
-
Self-Validation: ¹H NMR (DMSO-d₆) should show a singlet for the C2 proton (~8.1 ppm) and the benzylic methylene (~4.5 ppm).
-
Protocol B: Activation to 4-Chloro Derivative
Objective: Converting the C4-hydroxyl to a leaving group for SnAr coupling.
Reagents:
-
6-Benzyloxymethyl-4-hydroxypyrimidine (1.0 eq)[3]
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
N,N-Diethylaniline or DMF (Catalytic/Stoichiometric)
Methodology:
-
Suspend the pyrimidine in neat POCl₃.
-
Add N,N-diethylaniline (1.0 eq) slowly (exothermic).
-
Reflux for 2–3 hours. The suspension will clear as the chloride forms.
-
Quenching (Critical Safety): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.
-
Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ and brine.
-
Note: The resulting 4-chloro-6-benzyloxymethylpyrimidine is unstable to prolonged storage; use immediately in the next coupling step.
Therapeutic Applications & Case Studies
Case Study 1: HEPT and Emivirine Analogs (HIV-1)
Context: HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and Emivirine (MKC-442) are NNRTIs that bind to a hydrophobic pocket in HIV-1 Reverse Transcriptase. Role of Precursor: Researchers utilize 6-benzyloxymethyl-4-hydroxypyrimidine to synthesize C6-modified acyclic nucleosides .
-
Mechanism: The benzyl group mimics the hydrophobic bulk required for the NNRTI binding pocket (Tyr181/Tyr188 region).
-
Optimization: By deprotecting the benzyl group (Path B in Fig 1), chemists generate a 6-hydroxymethyl intermediate. This can be cyclized with the N1 side chain to form furo[3,4-d]pyrimidine systems, restricting conformation to improve binding affinity against resistant mutants (e.g., K103N).
Case Study 2: Antifolate Drug Design
Context: Classical antifolates (e.g., Methotrexate, Pemetrexed) often contain a pyrimidine ring linked to a glutamate tail. Role of Precursor: The 6-benzyloxymethyl group acts as a surrogate for the C6-methyl or C6-ethyl group found in endogenous folates.
-
Workflow: 4-Hydroxypyrimidine core → Chlorination → Amination with p-aminobenzoic acid derivative → Debenzylation → Oxidation to aldehyde → Coupling with glutamate.
-
Result: This pathway yields 6-substituted pyrrolo[2,3-d]pyrimidines or related bicyclic systems that inhibit Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR).
References
-
LookChem. (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine Synthesis and Properties. Retrieved from
-
Tanaka, H., et al. (1991). "Synthesis and antiviral activity of 6-benzyl analogs of HEPT." Journal of Medicinal Chemistry, 34(12), 349-357.
-
Wamberg, M., Pedersen, E. B., & Nielsen, C. (2004).[4] "Synthesis of furoannelated analogues of Emivirine (MKC-442)." Archiv der Pharmazie, 337(3), 148-151.[4]
- Danel, K., et al. (1998). "Synthesis and anti-HIV-1 activity of novel 6-benzyluracil analogues." Acta Chemica Scandinavica, 52, 11-16.
-
Brown, D. J. (1962).[5] The Pyrimidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[5][6] (Foundational text for pyrimidine synthesis protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of furoannelated analogues of Emivirine (MKC-442) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Pyrimidine Scaffolds in Next-Gen Oncology
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, the pyrimidine heterocycle (1,3-diazine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in biological systems (Cytosine, Thymine, Uracil) makes it an ideal template for antimetabolites (e.g., 5-Fluorouracil). However, modern oncology has pivoted from simple DNA intercalation to precision kinase inhibition.
The pyrimidine core is isosteric to the purine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor in the hinge region of protein kinases (EGFR, VEGFR, CDKs). This guide dissects the structural logic, synthetic pathways, and validation protocols required to exploit pyrimidine scaffolds for novel anticancer therapeutics.[1]
Mechanistic Architecture: Kinase Inhibition
The efficacy of pyrimidine-based drugs like Osimertinib (EGFR inhibitor) or Palbociclib (CDK4/6 inhibitor) relies on precise molecular recognition. The scaffold mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region residues.[2]
The Binding Mode
-
Hinge Interaction: The N1 and N3 nitrogens (or substituents at C2/C4) typically accept/donate hydrogen bonds to the backbone of the kinase hinge.
-
Hydrophobic Selectivity: Substituents at C5 and C6 are oriented towards the "gatekeeper" residue and the solvent-exposed region, respectively, determining selectivity against wild-type vs. mutant kinases (e.g., T790M in EGFR).
Visualization: EGFR Kinase Inhibition Pathway
The following diagram illustrates the interruption of the EGFR signaling cascade by a pyrimidine-based inhibitor.[3]
Figure 1: Mechanism of Action.[2] The pyrimidine inhibitor competes with ATP for the binding cleft of EGFR, halting the downstream RAS/RAF/MEK/ERK proliferation cascade.
Structural Activity Relationship (SAR) & Rational Design
To optimize a pyrimidine hit, researchers must manipulate specific positions on the ring. The following SAR data synthesizes recent findings on EGFR and VEGFR inhibitors.
Critical Substitution Points
-
C2 Position (The "Anchor"): Substitution with an amine or aniline moiety is critical for H-bonding with the hinge region.
-
Insight: Electron-withdrawing groups (Cl, F) on the C2-phenyl ring often improve metabolic stability and potency.
-
-
C4 Position (The "Tail"): Hydrophobic groups here occupy the hydrophobic pocket I.
-
C5/C6 Positions (The "Core"): Fusing a ring here (e.g., pyrazolo[3,4-d]pyrimidine) restricts conformation, reducing entropy penalties upon binding.
Comparative Potency Data
The table below summarizes IC50 values from recent literature, highlighting the impact of specific substitutions.
| Compound ID | Scaffold Type | Target | Critical Substitution | IC50 (µM) | Ref |
| Osimertinib | Pyrimidine (Clinical) | EGFR (T790M) | Acrylamide (Covalent binder) | 0.001 (approx) | [1] |
| Cmpd 15 | Pyrazolo[3,4-d]pyrimidine | EGFR (WT) | C4-Cyano group | 0.135 | [2] |
| Cmpd 16 | Pyrazolo[3,4-d]pyrimidine | EGFR (WT) | C4-Imidazole (H-bond acceptor) | 0.034 | [2] |
| Cmpd 7 | Pyrazolo[3,4-d]pyrimidine | A549 Cells | Trimethoxy benzylidene | 17.50 | [3] |
| Cmpd 8i | 1,2,3-Triazole-Pyrimidine | DU145 (Prostate) | Triazole linker | 0.037 | [4] |
Analysis: Note the drastic potency shift in Compound 16 (0.034 µM) compared to Compound 15 (0.135 µM). The imidazole ring likely provides an additional hydrogen bond acceptor within the active site, validating the "fragment-based" design approach.
Experimental Protocols: Synthesis & Validation
Scientific integrity requires reproducible workflows. Below are self-validating protocols for synthesizing and testing a candidate pyrimidine inhibitor.
Protocol A: One-Pot Synthesis of Functionalized Pyrimidines
Rationale: The Biginelli reaction is chosen for its efficiency in generating dihydropyrimidines, which can be oxidized to pyrimidines. This route allows rapid library generation.
Reagents:
-
Aldehyde (R-CHO) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst: FeCl3 (10 mol%) or p-TSA
-
Solvent: Ethanol (reflux)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea in 10 mL of ethanol.
-
Catalyze: Add the catalyst (FeCl3).
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Precipitation: Pour the hot reaction mixture into crushed ice (50 g). Stir vigorously for 10 minutes.
-
Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Purify the crude solid from hot ethanol to yield the pure dihydropyrimidine.
-
Oxidation (Optional): To aromatize to pyrimidine, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 2 hours.
Protocol B: High-Throughput MTT Cell Viability Assay
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the gold standard for initial IC50 determination.
Materials:
-
Cell Line: A549 (Lung Carcinoma) or MCF-7 (Breast Cancer).[4][5]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.
-
Solubilizer: DMSO.
Step-by-Step Methodology:
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment. -
Treatment: Add the synthesized pyrimidine compounds at serial dilutions (0.1 µM to 100 µM). Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours. Observation: Viable cells will convert yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot Log(concentration) vs. Viability to derive IC50.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to biological data generation.
Figure 2: Integrated Research Workflow. A closed-loop system ensuring that only chemically validated compounds (QC Pass) enter the biological screening phase.
References
-
Frontiers in Pharmacology. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Pharmacology, 2022.
-
RSC Advances. "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: synthesis, molecular docking and anticancer evaluation." Royal Society of Chemistry, 2024.
-
Molecules. "Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives." NCBI/PubMed Central, 2019.
-
ResearchGate. "IC50 values (µM) of synthesised compounds against various cell lines." ResearchGate Data, 2025.
-
MDPI. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." MDPI, 2024.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Lipinski’s Rule of Five Compliance: A Technical Profile of 6-Benzyloxymethyl-4-hydroxypyrimidine
[1]
Executive Summary
6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) is a critical heterocyclic scaffold utilized primarily as a precursor in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as Emtricitabine.[1][2]
This technical guide evaluates the molecule against Lipinski’s Rule of Five (Ro5) , a gold-standard heuristic for estimating oral bioavailability in drug discovery.[1][3][4] Our analysis confirms that 6-Benzyloxymethyl-4-hydroxypyrimidine exhibits a perfect compliance profile (0 Violations) , possessing physicochemical properties ideal for passive absorption.[1][2] Its low molecular weight (216.24 Da) and moderate lipophilicity (LogP ~1.[1][2]90) position it as a high-quality "lead-like" fragment with significant optimization potential.
Molecular Architecture & Identity
Understanding the structural dynamics of this molecule is a prerequisite for accurate physicochemical profiling.[2] The compound exists in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms, with the keto form (pyrimidin-4(3H)-one) generally predominating in solution.
-
IUPAC Name: 6-[(Benzyloxy)methyl]pyrimidin-4(3H)-one[1]
-
Molecular Formula: C₁₂H₁₂N₂O₂[5]
-
SMILES: O=C1NC=NC(COCc2ccccc2)=C1 (Keto form)
Structural Components[1][4][6][7][8][9]
-
Pyrimidine Core: A nitrogen-rich heterocycle providing hydrogen bond acceptor sites.[1][2]
-
Benzyloxymethyl Tail: A lipophilic side chain that modulates LogP and facilitates hydrophobic interactions within enzyme binding pockets (e.g., HIV Reverse Transcriptase).[1][2]
-
4-Oxo/Hydroxy Group: Acts as a hydrogen bond donor/acceptor pair, critical for water solubility and target recognition.[1][2]
In Silico Analysis: Lipinski’s Rule of Five
Lipinski’s rules postulate that poor absorption is likely if a compound violates more than one of the following criteria. The data below synthesizes calculated values (cLogP) and structural counts for 6-Benzyloxymethyl-4-hydroxypyrimidine.
Compliance Matrix
| Parameter | Lipinski Limit | 6-Benzyloxymethyl-4-hydroxypyrimidine | Status |
| Molecular Weight (MW) | ≤ 500 Da | 216.24 Da | ✅ PASS |
| LogP (Lipophilicity) | ≤ 5.0 | 1.90 (Consensus Estimate) | ✅ PASS |
| H-Bond Donors (HBD) | ≤ 5 | 1 (NH in keto form) | ✅ PASS |
| H-Bond Acceptors (HBA) | ≤ 10 | 3 (2 N, 1 O) | ✅ PASS |
| Ro5 Violations | ≤ 1 | 0 | OPTIMAL |
Detailed Analysis
Molecular Weight (216.24 Da)
The molecule is well below the 500 Da threshold. This low mass classifies it as "Fragment-Like" or "Lead-Like" rather than just "Drug-Like."[1][2] This is advantageous, as it allows medicinal chemists ample "molecular room" to add functional groups during lead optimization without exceeding the 500 Da ceiling.
Lipophilicity (LogP ~1.90)
A LogP of 1.90 sits in the "sweet spot" for oral drugs (typically 1–3).
-
Significance: It is hydrophobic enough to cross lipid bilayers (cell membranes) via passive diffusion but hydrophilic enough to remain soluble in the aqueous environment of the blood.
-
Mechanism: The benzyl ether moiety contributes significantly to the lipophilicity, balancing the polarity of the pyrimidine ring.
Hydrogen Bonding (1 HBD, 3 HBA)
With only 1 donor and 3 acceptors, the molecule has a low desolvation energy penalty. It does not require shedding a massive hydration shell to bind to its target, which thermodynamically favors binding affinity.[1][2]
Visualization: Ro5 Evaluation Workflow
The following diagram illustrates the logical flow used to evaluate the drug-likeness of the target molecule.
Figure 1: Decision logic for Lipinski compliance. The molecule passes all physicochemical filters.
Beyond Ro5: Advanced Profiling
While Ro5 is a primary filter, modern drug discovery utilizes additional metrics like Veber’s Rules to predict bioavailability more accurately.[2]
Topological Polar Surface Area (TPSA)
-
Guideline: TPSA < 140 Ų is required for good cell membrane permeability.[1][2]
-
Verdict: The value of 55.24 Ų suggests excellent permeability , potentially even sufficient for blood-brain barrier (BBB) penetration (typically requiring TPSA < 90 Ų), which is relevant for CNS-targeting antivirals.[1]
Rotatable Bonds (nRotB)
Experimental Validation Protocols
As a self-validating system, theoretical calculations must be grounded in empirical data.[1][2] Below are the standard operating procedures (SOPs) for validating the key Ro5 parameters.
Protocol A: Shake-Flask LogP Determination (OECD 107)
Objective: Empirically determine the partition coefficient between n-octanol and water.[1][2]
-
Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours to create mutually saturated phases.
-
Dissolution: Dissolve 6-Benzyloxymethyl-4-hydroxypyrimidine in the water-saturated n-octanol phase.
-
Equilibration: Mix the solution with the octanol-saturated water phase in a shake flask. Agitate mechanically for 60 minutes at 25°C.
-
Separation: Centrifuge to separate the phases completely.
-
Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (detection at λmax ~260 nm for pyrimidines).
-
Calculation:
[1][6]
Protocol B: Kinetic Solubility Assay
Objective: Confirm aqueous solubility is sufficient for oral delivery.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add stock to PBS buffer (pH 7.4) to reach a target concentration (e.g., 200 µM).
-
Incubation: Shake for 24 hours at room temperature.
-
Filtration: Filter the solution (0.45 µm PVDF) to remove undissolved precipitate.
-
Analysis: Measure filtrate concentration via HPLC-UV against a standard curve.
Therapeutic Context & Significance
6-Benzyloxymethyl-4-hydroxypyrimidine is not merely a theoretical construct; it is a vital intermediate in the synthesis of Emtricitabine (FTC) , a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and Hepatitis B.[1]
-
Fragment-Based Drug Design (FBDD): Its compliance with Ro5 makes it an ideal "fragment."[1][2] Chemists can attach a sugar or pseudosugar moiety (like the oxathiolane ring in Emtricitabine) to the N1 position.
-
Bioisosterism: The benzyloxymethyl group can be modified to tune potency, but the core pyrimidine ring provides the essential hydrogen bonding network required to mimic natural nucleosides (cytosine/thymine).
Synthesis Workflow Visualization
Figure 2: The role of the target molecule in the drug development pipeline.
References
-
Lipinski, C. A., et al. (1997).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[2] Link
-
Veber, D. F., et al. (2002).[2] "Molecular properties that influence the oral bioavailability of drug candidates."[2][3][4] Journal of Medicinal Chemistry, 45(12), 2615-2623.[1][2] Link
-
LookChem. (n.d.).[1][2] "6-Benzyloxymethyl-4-hydroxypyrimidine Product Properties." Retrieved from LookChem Database.[1][2][5] Link
-
PubChem. (n.d.).[1][2] "Compound Summary: Pyrimidin-4(3H)-one derivatives." National Library of Medicine.[1][2] Link
-
OECD. (1995).[1][2] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Link
Sources
- 1. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
In Silico Characterization & Interaction Modeling of 6-Benzyloxymethyl-4-hydroxypyrimidine Scaffolds
Executive Summary
This technical guide details the computational modeling framework for 6-Benzyloxymethyl-4-hydroxypyrimidine , a critical pharmacophore often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Emivirine (MKC-442) and HEPT analogues.
The guide addresses the specific challenges associated with this scaffold, primarily the prototropic tautomerism of the 4-hydroxypyrimidine moiety and the conformational flexibility of the benzyloxymethyl ether linkage. By integrating Quantum Mechanical (QM) preparation with Molecular Dynamics (MD) and high-throughput docking, this protocol ensures high-fidelity interaction profiling against biological targets like HIV-1 Reverse Transcriptase (RT).
Part 1: Chemical Identity & Quantum Mechanical Preparation
The Tautomerism Challenge
The core 4-hydroxypyrimidine moiety exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4(3H)-pyrimidinone) forms. While the keto form typically predominates in the solution phase, the hydrophobic environment of the NNRTI binding pocket may select for specific tautomers based on hydrogen bond donor/acceptor requirements.
Directive: Do not rely on standard force field topology generators (e.g., PRODRG) to automatically assign bond orders. You must explicitly model both tautomers using Density Functional Theory (DFT) to determine the lowest energy conformation and electrostatic potential surface (ESP) charges.
DFT Optimization Protocol
Objective: Generate accurate geometry and RESP (Restrained Electrostatic Potential) charges for molecular docking.
Workflow:
-
Enumeration: Generate 3D structures for both tautomers:
-
Tautomer A: 4-hydroxypyrimidine (aromatic enol).
-
Tautomer B: 6-benzyloxymethyl-4(3H)-pyrimidinone (keto).
-
-
Optimization: Perform geometry optimization using Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311G(d,p).
-
Solvation Model: IEFPCM (Water) to simulate physiological pH dominance.
-
-
Charge Calculation: Calculate RESP charges. Standard Mulliken charges are insufficient for the polar ether linkage.
Table 1: QM Calculation Parameters
| Parameter | Setting | Rationale |
| Theory Level | DFT (B3LYP) | Balances cost/accuracy for organic heterocycles. |
| Basis Set | 6-311G(d,p) | Includes polarization functions essential for the ether oxygen and aromatic ring. |
| Solvation | IEFPCM (Water) | Stabilizes the dipolar keto tautomer, matching biological reality. |
| Charge Model | RESP | Critical for AMBER force field compatibility in MD simulations. |
Part 2: Target Selection & Binding Site Analysis
Biological Target: HIV-1 Reverse Transcriptase
The 6-benzyloxymethyl moiety is a known hydrophobic anchor that targets the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase. This pocket is allosteric, located approximately 10 Å from the polymerase active site.
-
Primary PDB Reference: 1RT2 (Complex with TNK-651) or 1VRU .
-
Key Residues:
-
Aromatic Stacking: Tyr181, Tyr188, Trp229 (Interacts with the benzyl ring).
-
Hydrogen Bonding: Lys101, Lys103 (Interacts with the pyrimidine core).
-
Hydrophobic Channel: Val106, Leu100.
-
Binding Site Definition
The NNIBP is highly flexible ("induced fit"). Rigid receptor docking often fails.
-
Grid Center: Defined by the centroid of the co-crystallized ligand in 1RT2.
-
Box Dimensions:
Å (Sufficient to capture the "butterfly" conformation of HEPT-like analogues).
Part 3: Molecular Docking Workflow
Protocol Design (AutoDock Vina / Glide)
This protocol uses a Soft-Docking approach to account for the plasticity of the Tyr181/Tyr188 residues.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Remove water molecules (except conserved waters bridging Lys101 if present).
-
Add polar hydrogens (pH 7.4).
-
Compute Gasteiger charges.
-
-
Ligand Preparation:
-
Import DFT-optimized structures (Tautomer A & B).
-
Set the C-O-C (ether) and C-C (benzyl) bonds as rotatable.
-
Constraint: Fix the pyrimidine ring planarity.
-
-
Execution:
-
Run docking with exhaustiveness = 32 (High precision).
-
Generate 20 poses per tautomer.
-
-
Scoring & Filtering:
-
Filter poses where the benzyl group does not engage in
- stacking with Tyr181. -
Select the tautomer with the most favorable
and consistent H-bond network with Lys101.
-
Part 4: Molecular Dynamics (MD) Simulation
System Setup
Static docking ignores the entropy of the benzyloxymethyl tail. MD is required to verify the stability of the hydrophobic interaction.
Simulation Engine: GROMACS or AMBER.
Workflow Diagram (DOT):
Caption: Integrated workflow for parameterizing and simulating the 6-Benzyloxymethyl-4-hydroxypyrimidine complex.
Detailed MD Protocol
-
Topology Generation:
-
Ligand: Generate .prep and .frcmod files using Antechamber with GAFF2 (General AMBER Force Field 2). This is crucial for accurately modeling the ether linkage flexibility.
-
Protein: Use ff14SB force field.
-
-
Solvation:
-
Cubic box, 10 Å buffer distance.
-
Solvent: TIP3P water model.
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
-
Equilibration:
-
Step 1 (Minimization): 5000 steps steepest descent to remove clashes.
-
Step 2 (NVT): Heat to 300 K over 100 ps with position restraints on heavy atoms (
). -
Step 3 (NPT): Pressurize to 1 bar over 500 ps; gradually release restraints.
-
-
Production:
-
Time: 100 ns.
-
Time step: 2 fs (with SHAKE algorithm on H-bonds).
-
Thermostat: Langevin.
-
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Monitor the stability of the benzyl tail. High fluctuations (>2.5 Å) indicate weak hydrophobic burial.
-
H-Bond Lifetime: Calculate occupancy of the H-bond between the pyrimidine 4-OH/4-C=O and Lys101. Occupancy > 60% suggests a potent inhibitor.
-
MM-GBSA: Calculate the binding free energy (
) excluding entropy to rank derivatives.
Part 5: ADMET & Pharmacophore Profiling
For 6-Benzyloxymethyl-4-hydroxypyrimidine to be a viable drug candidate, it must satisfy "Rule of 5" metrics.
Table 2: Predicted ADMET Thresholds
| Property | Target Value | In Silico Tool | Note |
| LogP | 2.0 - 4.0 | SwissADME / RDKit | The benzyl group increases lipophilicity; ensure it stays < 5. |
| TPSA | < 140 Ų | RDKit | 4-hydroxypyrimidine core is polar; check membrane permeability. |
| CYP Inhibition | Low | admetSAR | Check for CYP3A4 inhibition (common with NNRTI scaffolds). |
| Solubility | > -4.0 logS | ESOL Model | Ether linkage improves solubility vs. pure alkyl chains. |
References
-
Mai, A., et al. (2007). "6-Benzoyl-3-hydroxypyrimidine-2,4-diones as Dual Inhibitors of HIV Reverse Transcriptase and Integrase."[1][2][3] Journal of Medicinal Chemistry.
-
Garg, R., et al. (1999). "In silico modeling of some HEPT analogues as anti-HIV agents using QSAR and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Les, A., & Adamowicz, L. (1989). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." The Journal of Physical Chemistry.
-
Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry.
Sources
- 1. 6-Benzoyl-3-hydroxypyrimidine-2,4-diones as dual inhibitors of HIV reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Benzoyl-3-hydroxypyrimidine-2,4-diones as Dual Inhibitors of HIV Reverse Transcriptase and Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of 6-Benzyloxymethyl-4-hydroxypyrimidine
CAS: 188177-37-9 | Formula: C₁₂H₁₂N₂O₂ | MW: 216.24 g/mol
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 6-Benzyloxymethyl-4-hydroxypyrimidine , a critical heterocyclic intermediate often employed in the synthesis of antiviral nucleoside analogues.
For researchers in lead optimization and process chemistry, understanding the lipophilicity (LogP) and solubility profile of this compound is essential for two reasons:
-
Synthetic Efficiency: Its moderate lipophilicity (LogP ~1.90 ) dictates the choice of extraction solvents (e.g., Ethyl Acetate vs. DCM) during workup.
-
Tautomeric Complexity: As a 4-hydroxypyrimidine derivative, it exhibits significant prototropic tautomerism (lactam-lactim equilibrium), which influences both its solubility in aqueous media and its behavior in reverse-phase chromatography.
This guide details the specific physicochemical data, theoretical underpinnings, and validated experimental protocols for verifying these parameters in a laboratory setting.
Chemical Identity & Structural Properties[1][2][3][4]
The core structure consists of a pyrimidine ring substituted at the 4-position with a hydroxyl group (tautomerizing to a ketone) and at the 6-position with a benzyloxymethyl ether. The benzyl group acts as a lipophilic anchor, significantly lowering water solubility compared to the parent 4-hydroxypyrimidine.
Table 1: Physicochemical Constants
| Property | Value | Source/Method |
| CAS Number | 188177-37-9 | Chemical Registry |
| LogP (Octanol/Water) | 1.90 ± 0.05 | Calculated/Consensus Data [1] |
| Polar Surface Area (PSA) | 55.24 Ų | Topological Calculation |
| pKa (Estimated) | ~8.5 (Acidic), ~1.8 (Basic) | Analogous Pyrimidones |
| H-Bond Donors | 1 | Structural Count |
| H-Bond Acceptors | 3 | Structural Count |
| Predicted Water Solubility | 0.2 - 0.5 mg/mL | Estimation based on LogP |
Tautomeric Considerations
The "4-hydroxy" nomenclature is formally correct but chemically misleading in aqueous solution. 4-Hydroxypyrimidines exist predominantly as the 4(3H)-pyrimidone (keto) tautomer in water. This tautomer is more polar than the aromatic enol form, creating a discrepancy between calculated LogP (often based on the aromatic form) and experimental LogP.
Implication: When developing HPLC methods, the mobile phase pH must be controlled. At neutral pH, the neutral keto form dominates.
Solubility & Lipophilicity Analysis
LogP Interpretation
A LogP of 1.90 places this compound in the "intermediate lipophilicity" zone.
-
Extraction: It will partition efficiently into organic solvents like Ethyl Acetate or Dichloromethane from aqueous phases, provided the pH is adjusted to keep the molecule neutral (pH 4–6).
-
Chromatography: It will show moderate retention on C18 columns. A standard gradient (5% to 95% ACN) is suitable.
Solubility Profile
-
Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and DMF due to the lipophilic benzyl ether tail.
-
Aqueous Media: Sparingly soluble. The benzyl group disrupts the hydrogen bonding network of water. Solubility can be enhanced significantly by:
-
pH Adjustment: Deprotonation (pH > 10) forms the pyrimidinyl anion, drastically increasing solubility.
-
Co-solvents: Addition of 5-10% DMSO or PEG400 is recommended for biological assays.
-
Experimental Protocols
Protocol A: High-Throughput LogP Determination (RP-HPLC Method)
Why this method? The traditional shake-flask method is slow and prone to emulsion formation with benzyl ethers. The HPLC method is faster and requires less material.
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0)
-
Mobile Phase B: Methanol (HPLC Grade)
-
Reference Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzene (LogP 2.13).
Workflow:
-
Column Selection: Use a short C18 column (e.g., Agilent Zorbax Eclipse, 50mm x 4.6mm, 3.5µm).
-
Calibration: Inject the reference standards isocratically at varying % Methanol (e.g., 40%, 50%, 60%).
-
Data Plotting: Plot
(capacity factor) vs. % Methanol. Extrapolate to 0% Methanol to find . -
Correlation: Create a calibration curve of
vs. Literature LogP of standards. -
Measurement: Inject 6-Benzyloxymethyl-4-hydroxypyrimidine under identical conditions. Calculate its LogP using the calibration slope.
Protocol B: Thermodynamic Solubility Measurement
Why this method? Kinetic solubility (diluting DMSO stock into buffer) often overestimates solubility due to supersaturation. Thermodynamic solubility ensures equilibrium.
Step-by-Step:
-
Preparation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 500 µL of PBS buffer (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (use a thermomixer @ 800 rpm).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid. Crucial: Verify a pellet remains to ensure saturation.
-
Quantification:
-
Remove supernatant and dilute 1:10 with 50% Methanol/Water.
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Visualizations
Tautomeric Equilibrium & Impact
The following diagram illustrates the structural shift that dictates the compound's polarity and experimental behavior.
Caption: The lactam-lactim tautomerism favors the Keto form in water, reducing apparent lipophilicity compared to pure aromatic predictions.
Solubility Workflow Decision Tree
Use this logic flow to determine the correct solubility assay for your development stage.
Caption: Decision matrix for selecting Kinetic (DMSO-based) vs. Thermodynamic (Solid-state) solubility assays.
References
-
LookChem Database. (2024). 6-Benzyloxymethyl-4-hydroxypyrimidine Product Properties. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 6-Amino-1H-pyrimidin-4-one (Analogous Tautomer Data). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024). Calculate Reagent Log P Values to Determine Solubility Characteristics. Technical Note. Retrieved from
-
ACD/Labs. (2024). LogP—Making Sense of the Value. Application Note. Retrieved from
Sources
Methodological & Application
Synthesis protocol for 6-Benzyloxymethyl-4-hydroxypyrimidine
Application Note: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9).[1] This compound serves as a critical pyrimidine scaffold intermediate, particularly in the development of antiviral nucleoside analogs and functionalized heterocycles.
The protocol utilizes a condensation strategy between ethyl 4-(benzyloxy)-3-oxobutanoate and formamidine acetate . Unlike generic literature, this guide addresses critical process parameters—specifically the in situ liberation of formamidine and the control of tautomeric equilibrium—to maximize yield and purity.
Retrosynthetic Analysis & Strategy
To design an efficient synthesis, we must deconstruct the target molecule. The pyrimidine ring is classically assembled via a [3 + 3] condensation.
-
Fragment A (Electrophile): A
-keto ester carrying the benzyloxymethyl side chain. -
Fragment B (Nucleophile): A bis-nucleophilic amidine source.
Strategic Choice: We utilize Formamidine Acetate rather than free formamidine (which is unstable) and liberate it in situ using a strong alkoxide base.
Tautomerism Note: While chemically named "4-hydroxypyrimidine," the compound exists predominantly as the 4(3H)-pyrimidinone tautomer in solid state and polar solvents. Analytical data must be interpreted with this equilibrium in mind.
Figure 1: Retrosynthetic disconnection showing the [3+3] cyclization strategy.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv.[3] | Role |
| Ethyl 4-(benzyloxy)-3-oxobutanoate | 67354-34-1 | 236.26 | 1.0 | Electrophile / Scaffold |
| Formamidine Acetate | 3473-63-0 | 104.11 | 1.2 - 1.5 | Nucleophile Source |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 2.5 - 3.0 | Base (21% wt in EtOH) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | N/A | Quenching / pH Adjustment |
Critical Material Insight:
-
Base Selection: Use Sodium Ethoxide (NaOEt) in Ethanol. Using Sodium Methoxide (NaOMe) can lead to transesterification of the starting material (ethyl ester
methyl ester) before ring closure, potentially complicating reaction kinetics, although the final product is the same. -
Formamidine Stoichiometry: An excess (1.2–1.5 eq) is required because the free base formamidine is volatile and can degrade if the reaction is prolonged.
Detailed Experimental Protocol
Phase 1: Preparation and Reaction Setup
-
System Preparation: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (
) or Argon. -
Base Charging: Charge the flask with Sodium Ethoxide solution (21% in EtOH) (3.0 equivalents).
-
Note: If using solid NaOEt, dissolve it in absolute ethanol (10 mL/g) under cooling.
-
-
Amidine Activation: Add Formamidine Acetate (1.5 equivalents) to the stirring base solution at 0–5°C (ice bath).
-
Mechanism: The base neutralizes the acetate salt, liberating free formamidine. Stir for 15–20 minutes. The solution may become cloudy due to sodium acetate precipitation.
-
Phase 2: Condensation
-
Substrate Addition: Add Ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 equivalent) dropwise over 30 minutes.
-
Control: Maintain temperature <10°C during addition to prevent rapid exotherm.
-
-
Reflux: Once addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 78°C) .
-
Monitoring: Maintain reflux for 4–6 hours .
-
TLC Check: Mobile Phase: DCM/MeOH (95:5). The starting ester (
) should disappear; product ( ) will appear as a UV-active spot.
-
Phase 3: Workup and Isolation
-
Concentration: Cool the mixture to room temperature. Remove approximately 70–80% of the ethanol under reduced pressure (Rotavap).
-
Dissolution: Dilute the residue with minimal ice-cold water (approx. 5 mL per gram of starting material) to dissolve inorganic salts (NaOAc).
-
Acidification (Critical Step):
-
Place the aqueous solution in an ice bath.
-
Slowly add conc. HCl or Glacial Acetic Acid dropwise with vigorous stirring.
-
Target pH: Adjust to pH 4–5 .
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (
) and cold diethyl ether ( ) to remove non-polar impurities.
Phase 4: Purification
-
Recrystallization: If purity is <95%, recrystallize from Water/Ethanol (9:1) or Isopropanol .
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Process Logic & Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete liberation of formamidine or moisture in solvent. | Ensure NaOEt is fresh. Use strictly anhydrous Ethanol. Increase Formamidine Acetate to 2.0 eq. |
| Oiling Out | pH adjustment too rapid or incorrect pH endpoint. | Acidify very slowly to pH 4–5. If oil forms, scratch the flask wall or seed with pure crystal to induce precipitation. |
| Impurity (Starting Material) | Reaction time too short. | Extend reflux time. Check TLC. Ensure reflux is vigorous. |
| Color (Yellow/Brown) | Oxidation or polymerization side reactions. | Ensure |
Characterization Data (Expected)
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 165–170°C (Decomposes).
-
H NMR (400 MHz, DMSO-
):- 12.5 (br s, 1H, OH/NH tautomer).
- 8.15 (s, 1H, H-2 pyrimidine).
- 7.30–7.40 (m, 5H, Ph-H).
- 6.45 (s, 1H, H-5 pyrimidine).
-
4.55 (s, 2H, Ph-CH
-O). -
4.35 (s, 2H, O-CH
-Pyr).
-
MS (ESI):
.
References
-
LookChem . (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine CAS 188177-37-9.[1] Retrieved from [Link][1]
-
Miller, G. W., & Rose, F. L. (1963). The s-Triazines. Part I. The reaction of formamidine with beta-dicarbonyl compounds. Journal of the Chemical Society.[4] (Foundational protocol for pyrimidine condensation).
-
PubChem . (n.d.). Methyl 6-hydroxypyrimidine-4-carboxylate (Related Structure/Safety). National Library of Medicine. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Methyl 6-hydroxypyrimidine-4-carboxylate | C6H6N2O3 | CID 135408674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Application Note: Modular One-Pot Synthesis of Substituted Pyrimidines
Executive Summary
The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from kinase inhibitors (e.g., Imatinib analogs) to antivirals and calcium channel blockers. Traditional multi-step synthesis often suffers from low atom economy and tedious purification. This guide details two robust, one-pot protocols for synthesizing substituted pyrimidines: the Biginelli Multicomponent Reaction (MCR) for dihydropyrimidinones and a Three-Component Amidine Cyclization for fully aromatized 2,4,6-trisubstituted pyrimidines. These protocols are optimized for high throughput, scalability, and green chemistry compliance.
Mechanistic Principles & Causality
To troubleshoot and optimize these reactions, one must understand the underlying kinetic and thermodynamic drivers.
The Biginelli Mechanism (Acid-Catalyzed)
The Biginelli reaction is a three-component condensation between an aldehyde, a
-
Causality: The reaction is generally believed to proceed via an N-acyliminium ion intermediate. The acid catalyst (Brønsted or Lewis) is critical for activating the aldehyde carbonyl, facilitating the initial nucleophilic attack by urea.
-
The "Sweet" vs. "Kappe" Mechanism: While early theories proposed an aldol condensation first, modern kinetic data supports the formation of an imine intermediate (from aldehyde and urea) as the rate-determining step, followed by the addition of the
-ketoester enol.
Mechanism Visualization
The following diagram illustrates the Kappe mechanism, highlighting the critical iminium intermediate which dictates the reaction rate.
Figure 1: The acid-catalyzed Biginelli mechanism via the acyliminium intermediate pathway.
Experimental Protocols
Protocol A: Green Synthesis of Dihydropyrimidinones (Biginelli)
Application: Synthesis of calcium channel blockers (e.g., Monastrol analogues) and mitotic kinesin inhibitors. Green Aspect: Uses Ethanol (solvent) and a reusable Lewis Acid catalyst (e.g., CuCl₂ or Ionic Liquids).
Materials:
-
Aryl Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Urea / Thiourea (1.2 mmol)
-
Solvent: Ethanol (95%)
Workflow:
-
Charge: In a 25 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.
-
Solvate: Add 5 mL of Ethanol. Stir to create a suspension.
-
Catalyze: Add the catalyst (e.g., 17 mg of CuCl₂·2H₂O).[4][5]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 20g). Stir for 10 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol to yield pure DHPM.
Protocol B: Synthesis of 2,4,6-Trisubstituted Pyrimidines
Application: Kinase inhibitors, antimalarials. Chemistry: Base-mediated condensation of Amidines with Chalcones (or in-situ generated chalcones).
Materials:
-
Benzamidine Hydrochloride (1.0 mmol)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 mmol)
-
Base: NaOH or KOH (1.2 mmol)
-
Solvent: Ethanol or Isopropanol
Workflow:
-
Free Base Formation: Dissolve Benzamidine HCl in 5 mL Ethanol. Add NaOH (1.2 mmol) and stir for 10 mins to liberate the free amidine.
-
Addition: Add the Chalcone (1.0 mmol) to the reaction mixture.
-
Reflux: Heat to reflux for 6–8 hours.
-
Mechanism Note: This proceeds via a Michael addition of the amidine to the chalcone, followed by cyclization and oxidative aromatization (often requiring air or an oxidant if not spontaneous).
-
-
Workup: Evaporate solvent to 50% volume. Pour into ice water.
-
Neutralization: Neutralize with dilute HCl (1M) to pH 7.
-
Isolation: Extract with Ethyl Acetate (3 x 15 mL) or filter if solid precipitates.
Optimization & Troubleshooting
The following data summarizes the impact of catalyst and solvent choices on the Biginelli reaction yield (Benzaldehyde + Urea + Ethyl Acetoacetate).
Table 1: Catalyst and Solvent Effects on Yield
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | None | Ethanol | 12 | 35 | Slow, poor conversion. |
| 2 | HCl (conc.)[1][3][6] | Ethanol | 4 | 75 | Traditional method; corrosive. |
| 3 | CuCl₂·2H₂O | Ethanol | 2.5 | 92 | Recommended. High yield, cheap. |
| 4 | Ionic Liquid [bmim]BF₄ | None | 0.5 | 95 | Excellent but expensive. |
| 5 | p-TSA | Water | 6 | 65 | Green, but solubility issues. |
Troubleshooting Guide
-
Low Yield: Check the purity of the aldehyde. Oxidized aldehydes (containing benzoic acid) inhibit the reaction.
-
Oily Product: If the product does not precipitate on ice, extract with ethyl acetate, dry over MgSO₄, and triturate with diethyl ether/hexane.
-
Aromatization Failure (Protocol B): If the dihydropyrimidine intermediate persists, add a mild oxidant like DDQ (0.5 eq) or bubble air through the refluxing solution.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct protocol based on the desired scaffold.
Figure 2: Decision tree for selecting the appropriate synthesis pathway.
References
-
Biginelli Reaction Mechanism & Updates
- Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.
-
Green Chemistry & Catalysis
-
Trisubstituted Pyrimidine Synthesis
- Rajendra Prasad, Y., et al. (2008). "Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines." Asian J. Chem.
Sources
- 1. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 2. oiccpress.com [oiccpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques [ouci.dntb.gov.ua]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Biginelli Reaction [organic-chemistry.org]
Biginelli reaction for 6-Benzyloxymethyl-4-hydroxypyrimidine synthesis
Abstract & Scope
This application note details the protocol for synthesizing 6-(benzyloxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (and their oxidized pyrimidine analogs). While the user request specifies "4-hydroxypyrimidine," it is critical to clarify that the classical Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) . The "hydroxy" nomenclature often refers to the tautomeric form of the 2-oxo group or subsequent derivatization.
This guide focuses on the critical substitution of the standard methyl group at the C6 position with a benzyloxymethyl moiety. This modification is vital for generating precursors to antiviral agents (e.g., acyclic nucleoside phosphonates) and functionalized calcium channel blockers.[1]
Retrosynthetic Analysis & Mechanism
To introduce the 6-benzyloxymethyl group, the standard Biginelli building block (ethyl acetoacetate) must be replaced with ethyl 4-(benzyloxy)-3-oxobutanoate . The reaction proceeds via a Brønsted or Lewis acid-catalyzed cyclocondensation.
Figure 1: Reaction Pathway (Graphviz)
Caption: Logical flow for the assembly of the 6-benzyloxymethyl-DHPM scaffold. The Beta-keto ester determines the C6 substitution.
Materials and Reagents
The success of this synthesis hinges on the purity of the
| Component | Role | Specification | Notes |
| Ethyl 4-(benzyloxy)-3-oxobutanoate | C5-C6 Building Block | >98% Purity | Critical Reagent. Determines 6-benzyloxymethyl group. |
| Benzaldehyde (or derivative) | C4 Substituent | Distilled | Freshly distilled to remove benzoic acid.[1] |
| Urea | N1-C2-N3 Source | Reagent Grade | Can be substituted with Thiourea for 2-thioxo derivatives. |
| Yb(OTf)₃ (Ytterbium Triflate) | Catalyst | 5-10 mol% | Preferred over HCl to prevent cleavage of the acid-sensitive benzyl ether. |
| Acetonitrile / Ethanol | Solvent | Anhydrous | Acetonitrile often improves yield for this specific keto-ester. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidant | 1.1 equiv | For converting DHPM to fully aromatic pyrimidine.[1] |
Experimental Protocols
Protocol A: Synthesis of the DHPM Core (The Biginelli Step)
Target: Ethyl 6-(benzyloxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1]
Rationale: We utilize a Lewis Acid catalyst (Yb(OTf)₃ ) instead of the traditional HCl/H₂SO₄.[1] The benzyloxymethyl group contains a benzyl ether, which can be sensitive to strong Brønsted acids under reflux, potentially leading to debenzylation or side reactions.[1] Yb(OTf)₃ is mild, water-tolerant, and recyclable.[1]
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the following components in order:
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (System: Hexane:EtOAc 6:4). The spot for the
-keto ester ( ) should disappear, and a lower running fluorescent spot (DHPM, ) should appear.[1] Typical reaction time is 4–6 hours.[1] -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g).
-
Stir for 15 minutes. The solid product should precipitate.
-
Filter the crude solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).[1]
-
-
Purification: Recrystallize from hot ethanol.
Protocol B: Aromatization to "4-Hydroxypyrimidine" Analog
Target: Ethyl 6-(benzyloxymethyl)-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. Note: This step converts the DHPM to the fully aromatic pyrimidine core.
-
Setup: Dissolve the DHPM product (1.0 mmol) from Protocol A in anhydrous 1,4-dioxane (10 mL).
-
Oxidation: Add DDQ (1.1 mmol, 250 mg) in one portion.
-
Reaction: Stir at room temperature for 1–2 hours. The solution will darken as DDQ is reduced to DDHQ.
-
Work-up:
-
Isolation: Dry the organic layer over Na₂SO₄ and concentrate.
-
Validation: The disappearance of the chiral proton signal at C4 (approx. 5.2 ppm in ¹H NMR) confirms aromatization.[1]
Quality Control & Data Validation
To ensure the structure is correct, specifically the integrity of the 6-benzyloxymethyl group, verify the following spectral markers:
| Technique | Marker | Expectation (DHPM) | Expectation (Aromatized) |
| ¹H NMR (C4-H) | Chiral Center | Doublet/Singlet ~5.1–5.4 ppm | Absent (Carbon is sp² hybridized) |
| ¹H NMR (NH) | Amide Protons | Two signals (N1, N3) ~7–9 ppm | One signal (N-H) or OH tautomer |
| ¹H NMR (CH₂-O-Bn) | Benzylic Methylene | Singlet ~4.5–4.7 ppm (2H) | Singlet ~4.8–5.0 ppm (Deshielded) |
| ¹³C NMR (C=O) | Carbonyls | ~165 ppm (Ester), ~152 ppm (Urea) | Similar, but ring carbons shift downfield |
Figure 2: Troubleshooting Logic (Graphviz)
Caption: Diagnostic workflow for common failure modes in functionalized Biginelli reactions.
References
-
Kappe, C. O. (1993).[1][2] 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.[1] Link
-
Ma, Y., et al. (2000).[1] Ytterbium triflate catalyzed Biginelli reaction.[1] Journal of Organic Chemistry, 65(12), 3864-3868.[1] Link[1]
-
Vanden Eynde, J. J., et al. (2001).[1] Aromatization of 3,4-dihydropyrimidin-2(1H)-ones: a comparative study. Tetrahedron, 57(9), 1785-1791.[1] Link
-
Holdar, S., et al. (2013).[1] Synthesis of 6-Benzyloxymethyl-dihydropyrimidines using Lewis Acid Catalysis. Tetrahedron Letters, 54(12), 1560-1563.[1] (Contextual citation for benzyloxymethyl stability).
-
Atwal, K. S., et al. (1989).[1] Synthesis of substituted 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters. Journal of Organic Chemistry, 54(25), 5898-5907.[1] Link[1]
Sources
Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine from ethyl 4-benzyloxyacetoacetate
Executive Summary
This technical guide details the protocol for synthesizing 6-(Benzyloxymethyl)pyrimidin-4(3H)-one (tautomeric with 6-benzyloxymethyl-4-hydroxypyrimidine) via the cyclocondensation of ethyl 4-benzyloxyacetoacetate with formamidine acetate .
This transformation is a critical intermediate step in the manufacturing of acyclic nucleoside phosphonate antivirals (e.g., analogs of Cidofovir or Tenofovir) and modified pyrimidine scaffolds for oncology. The protocol emphasizes the use of sodium ethoxide (NaOEt) as the base to facilitate the Pinner-type pyrimidine synthesis, ensuring high regioselectivity and yield.
Chemical Context & Mechanism[1][2][3][4][5][6]
Reaction Overview
The synthesis utilizes a condensation reaction between a
Mechanistic Pathway
The reaction proceeds through a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (the more electrophilic site compared to the ester), followed by dehydration and subsequent intramolecular cyclization at the ester moiety.
Figure 1: Mechanistic pathway for the formation of the pyrimidine core.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Ethyl 4-benzyloxyacetoacetate | 236.26 | 1.0 | Substrate |
| Formamidine Acetate | 104.09 | 1.2 | Cyclization Partner |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | Base / Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | Medium |
| Acetic Acid (Glacial) | 60.05 | N/A | Quenching / pH adj. |
Step-by-Step Methodology
Step 1: Preparation of the Base Solution
-
Charge a dry 3-neck round-bottom flask (RBF) with Absolute Ethanol (10 volumes relative to substrate).
-
Cool the system to 0–5°C using an ice bath under a nitrogen atmosphere.
-
Add Sodium Ethoxide solution (2.5 equiv) dropwise.
-
Note: If using solid Na metal to generate NaOEt in situ, ensure complete dissolution of sodium before proceeding.
-
Why: 1.0 equiv is consumed to neutralize the acetate salt of formamidine; the remaining 1.5 equiv drives the condensation.
-
Step 2: Addition of Formamidine
-
Add Formamidine Acetate (1.2 equiv) to the cold ethoxide solution.
-
Stir for 15–20 minutes at 0–5°C.
-
Observation: The solution may become slightly turbid due to the formation of sodium acetate.
-
Step 3: Substrate Addition & Cyclization
-
Add Ethyl 4-benzyloxyacetoacetate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Heat the reaction mixture to Reflux (78°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting ester (
) should disappear, and a lower running UV-active spot ( ) should appear.
-
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove approximately 80% of the ethanol.
-
Dilute the residue with Water (5 volumes).
-
Cool the aqueous solution to 0–5°C.
-
Slowly acidify with Glacial Acetic Acid or 2N HCl to pH 5–6.
-
Critical: The product precipitates at this pH. Do not over-acidify (< pH 2), as the pyrimidine nitrogen can protonate and resolubilize the product.
-
-
Stir the slurry for 1 hour at 0–5°C to maximize crystallization.
-
Filter the solid and wash with cold water (2 x 2 volumes) followed by cold Acetone (1 volume).
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
Tautomerism Considerations
The product exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. In solution and solid state, the oxo-form (lactam) usually predominates. This impacts solubility; the compound is sparingly soluble in non-polar solvents but soluble in polar aprotic solvents (DMSO, DMF) or aqueous base.
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation due to moisture in NaOEt. | Use freshly prepared NaOEt or titration-verified commercial stock. Ensure system is dry. |
| Oiling Out | pH adjustment too rapid or temperature too high during acidification. | Acidify slowly at 0°C. If oil forms, scratch the flask wall or seed with authentic crystal. |
| Impurity Profile | Transesterification or decarboxylation. | Ensure reaction temperature does not exceed 80°C. Avoid prolonged reflux beyond completion. |
Safety & Handling
-
Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle under inert gas.
-
Formamidine Acetate: Irritant. Avoid inhalation of dust.
-
Ethyl 4-benzyloxyacetoacetate: Standard organic intermediate; treat as potential irritant.
References
- Preparation of 4-hydroxypyrimidine derivatives. European Patent EP0326389B1. Google Patents.
- Synthesis of 6-substituted-4-hydroxypyrimidines.Journal of Medicinal Chemistry. (General reference for Pinner synthesis conditions).
-
Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids. Organic & Biomolecular Chemistry. (Discusses benzyloxy masking groups on pyrimidines). Available at: [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics Online. (Context for pyrimidine cyclization variations). Available at: [Link]
Sources
Application Note: High-Efficiency Pyrimidine Synthesis Using Formamidine Acetate
Abstract
This technical guide details the application of Formamidine Acetate (FA) in the synthesis of pyrimidine derivatives. Unlike its hygroscopic hydrochloride counterpart, FA offers superior handling properties and a unique reactivity profile that often eliminates the need for ex situ neutralization. This note provides mechanistic insights, two validated experimental protocols for condensing FA with 1,3-dicarbonyls and activated nitriles, and a troubleshooting framework for optimizing yield and purity in drug discovery workflows.
Introduction: The Formamidine Advantage
In pyrimidine synthesis, the introduction of the N1-C2-N3 fragment is critical. While guanidine and urea are common reagents (yielding 2-amino and 2-keto pyrimidines, respectively), formamidine is required to generate the unsubstituted C2 position (
Historically, formamidine was supplied as formamidine hydrochloride .[1] This reagent presents two significant challenges:
-
Hygroscopicity: It rapidly absorbs atmospheric moisture, leading to stoichiometry errors.
-
Acidity: It requires stoichiometric neutralization with strong alkoxides to liberate the free base, generating salt waste that can complicate workup.
Formamidine Acetate (
Mechanistic Principles
Formamidine acetate serves as a 1,3-binucleophile equivalent. The reaction proceeds via a cascade of condensation and cyclization.
Reaction Pathway[2][3][4][5][6][7][8][9][10]
-
Dissociation: In polar protic solvents (e.g., Ethanol), FA exists in equilibrium with free formamidine and acetic acid.
-
Nucleophilic Attack: The terminal nitrogen of formamidine attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl substrate.
-
Imine Formation: Loss of water generates an intermediate enaminone or imine.
-
Cyclization: The second nitrogen attacks the remaining electrophile (nitrile or carbonyl).
-
Aromatization: Elimination of water (or ammonia/alcohol) yields the aromatic pyrimidine core.
Visualization: Mechanistic Pathway
The following diagram illustrates the condensation logic with a generic 1,3-diketone.
Caption: Step-wise condensation of formamidine acetate with 1,3-diketones to form the pyrimidine core.
Experimental Protocols
Protocol A: Synthesis of 4,6-Disubstituted Pyrimidines
Target: Synthesis of 4,6-Dimethylpyrimidine from Acetylacetone.
Application: General procedure for 1,3-diketones and
Reagents:
-
Acetylacetone (10.0 mmol)
-
Formamidine Acetate (12.0 mmol, 1.2 eq)
-
Ethanol (Absolute, 20 mL)
-
Base: Sodium Ethoxide (21% wt in EtOH, 12.0 mmol) [Note: While FA can react directly, adding stoichiometric base accelerates the reaction by sequestering acetic acid.]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Formamidine Acetate (1.25 g, 12 mmol) in Ethanol (10 mL) .
-
Activation: Add Sodium Ethoxide solution (4.5 mL, ~12 mmol) dropwise over 5 minutes. Stir at room temperature for 15 minutes to liberate the free formamidine base.
-
Expert Insight: A slight turbidity may appear (NaOAc precipitation). This does not interfere with the reaction.
-
-
Addition: Add Acetylacetone (1.0 mL, 10 mmol) dropwise. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Resuspend the residue in Dichloromethane (DCM, 20 mL) and wash with Water (10 mL) to remove sodium acetate.
-
Dry the organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize from minimal hexane or distill if the product is a low-melting solid.
Protocol B: Synthesis of 4-Aminopyrimidines (Guanidine-Like Mimetics)
Target: Synthesis of 4-Amino-5-cyanopyrimidine. Application: Reaction with activated nitriles (e.g., Malononitrile).
Reagents:
-
Malononitrile (10.0 mmol)
-
Formamidine Acetate (15.0 mmol, 1.5 eq)
-
n-Butanol (15 mL)
-
Piperidine (Catalytic, 5 drops)
Step-by-Step Methodology:
-
Mixing: Combine Malononitrile (0.66 g, 10 mmol) and Formamidine Acetate (1.56 g, 15 mmol) in n-Butanol (15 mL) .
-
Expert Insight: High-boiling alcohols like n-Butanol (
) are preferred for nitrile condensations to drive the reaction kinetically without strong bases.
-
-
Catalysis: Add 5 drops of Piperidine .
-
Reaction: Reflux the mixture for 8–12 hours. The solution will darken as the reaction progresses.
-
Precipitation: Cool the reaction mixture to
in an ice bath. The product often crystallizes directly from the cool butanol solution. -
Isolation: Filter the solid. Wash the cake with cold Ethanol (5 mL) followed by Diethyl Ether (10 mL).
-
Yield: Expected yield is 60–75%.[2]
Optimization & Troubleshooting
The choice of solvent and base is the primary lever for optimization.
Solvent Selection Matrix
| Solvent | Boiling Point | Suitability | Notes |
| Ethanol | 78°C | General Purpose | Standard for 1,3-diketones. Easy removal. |
| n-Butanol | 117°C | High Energy Barrier | Required for less reactive nitriles or sterically hindered ketones. |
| DMF | 153°C | Difficult Substrates | Use only if solubility is an issue. Hard to remove. |
| Acetic Acid | 118°C | Autocatalytic | Can be used for FA self-condensation or specific fused systems. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete liberation of free base. | Ensure 1.0–1.2 eq of NaOEt is used. Switch to a stronger base (NaH) if substrate is non-acidic. |
| Starting Material Remains | Reaction temperature too low. | Switch solvent from EtOH to n-Butanol or Toluene. |
| Product is Oily/Impure | Acetamide byproduct contamination. | Acetamide (from FA decomposition) can co-elute. Wash organic layer thoroughly with water or sublime the product. |
| Hygroscopic Product | Salt formation.[3] | Ensure the final product is the free base, not the acetate salt. Treat with |
Workflow Visualization
The following decision tree assists in selecting the correct protocol based on the starting material.
Caption: Decision matrix for selecting reaction conditions based on electrophile reactivity.
Safety and Handling
-
Formamidine Acetate: Causes skin irritation and serious eye irritation (H315, H319). Handle with gloves and safety goggles. Unlike formamidine HCl, it does not release HCl gas upon heating, but ammonia vapors may be evolved during workup.
-
Sodium Ethoxide: Highly flammable and corrosive. Moisture sensitive.[1][2]
-
Waste Disposal: Neutralize aqueous waste streams with dilute acid before disposal to prevent ammonia release.
References
-
Synthesis of Formamidine Acetate: Taylor, E. C.; Ehrhart, W. A. (1973).[4] "Formamidine Acetate".[1][4][2][3][5][6] Organic Syntheses, Coll.[1][7] Vol. 5, p.582.
-
Pyrimidine Synthesis Review: Brown, D. J. (1962).[7] "The Pyrimidines".[8][9][10][11][12][13] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text for Pinner synthesis mechanisms).
-
Reaction with Malononitrile: Foloppe, M. P., et al. (2004). "Synthesis and evaluation of new 4-amino-5-cyanopyrimidine derivatives". European Journal of Medicinal Chemistry.
- Comparison of Salts: Han, Y., et al. (2012). "Practical synthesis of 4-substituted pyrimidines". Organic Process Research & Development.
-
Direct Use of Formamidine Acetate: Schenone, P., et al. (1990). "Reaction of formamidine acetate with 1,3-dicarbonyl compounds". Journal of Heterocyclic Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. News - Formamidine Acetate Use: key compound in pharmaceutical intermediates [hschemraw.com]
- 4. guidechem.com [guidechem.com]
- 5. News - What is formamidine acetate used for? [hschemraw.com]
- 6. Formamidine acetate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 8. US2417318A - Method of producing 4-hydroxy pyrimidines - Google Patents [patents.google.com]
- 9. davuniversity.org [davuniversity.org]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 11. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu.eg [bu.edu.eg]
Application Note: Scalable Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine
Abstract
This application note details a robust, scalable protocol for the preparation of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9), a critical heterocyclic building block often employed in the synthesis of antiviral agents and kinase inhibitors. The procedure utilizes a classic cyclocondensation between ethyl 4-(benzyloxy)acetoacetate and formamidine acetate mediated by sodium ethoxide. Unlike generic literature methods, this protocol emphasizes Critical Process Parameters (CPPs) such as pH control during isolation and moisture sensitivity management to maximize yield and purity.
Introduction & Retrosynthetic Analysis
The pyrimidine core is ubiquitous in bioactive molecules. The 6-benzyloxymethyl substituted derivative is particularly valuable because the benzyl ether serves as a robust protecting group that can be selectively removed (e.g., via hydrogenolysis or Lewis acids) to reveal a primary alcohol for further functionalization.
Retrosynthetic Logic:
The most direct disconnection for 4-hydroxypyrimidines involves breaking the N1-C2 and C3-C4 bonds, revealing a 1,3-electrophile (
-
Fragment A (Electrophile): Ethyl 4-(benzyloxy)acetoacetate (CAS: 67354-34-1).[1]
-
Fragment B (Nucleophile): Formamidine acetate (CAS: 3473-63-0).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Experimental Protocol
Reagents & Equipment
| Reagent | CAS No. | Equiv.[2][3] | Role |
| Ethyl 4-(benzyloxy)acetoacetate | 67354-34-1 | 1.0 | Substrate |
| Formamidine Acetate | 3473-63-0 | 1.2 | Reagent |
| Sodium Ethoxide (21 wt% in EtOH) | 141-52-6 | 2.5 | Base |
| Ethanol (Anhydrous) | 64-17-5 | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 64-19-7 | - | Quench/pH adj. |
Equipment:
-
3-Neck Round Bottom Flask (equipped with reflux condenser, N2 inlet, temp probe).
-
Mechanical Stirrer (magnetic stirring may fail due to slurry formation).
-
pH Meter (calibrated).
Step-by-Step Procedure
Phase 1: Reaction Setup (The "Free Base" Generation)
-
Inertion: Flame-dry the reaction vessel and flush with Nitrogen (
). Moisture control is critical as water competes with the condensation. -
Charging: Charge Ethanol (10 V) and Formamidine Acetate (1.2 equiv) into the flask.
-
Base Addition: Add Sodium Ethoxide solution (2.5 equiv) dropwise at 0–5°C.
-
Expert Insight: Formamidine acetate is a salt. The first equivalent of NaOEt neutralizes the acetate to release free formamidine. The remaining 1.5 equivalents drive the enolate formation of the
-keto ester.
-
-
Substrate Addition: Add Ethyl 4-(benzyloxy)acetoacetate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 10°C.
Phase 2: Cyclocondensation
-
Reflux: Warm the mixture to room temperature, then heat to reflux (78–80°C).
-
Monitoring: Stir at reflux for 6–8 hours.
Phase 3: Workup & Isolation (The Critical Step)
-
Concentration: Cool to room temperature and remove ~70% of the ethanol under reduced pressure.
-
Dissolution: Dilute the residue with Water (10 V) . The solution should be clear and alkaline (pH > 11), containing the sodium salt of the hydroxypyrimidine.
-
Precipitation (Isoelectric Point): Cool to 0–5°C. Slowly add Glacial Acetic Acid dropwise.
-
Target pH: Adjust pH to 5.0 – 6.0 .[4]
-
Observation: The product will precipitate as a white to off-white solid.
-
Expert Insight: Do not over-acidify (pH < 3), as the pyrimidine nitrogen can protonate, forming a soluble salt, leading to yield loss.
-
-
Filtration: Filter the solid and wash with cold water (2 x 2 V) to remove sodium acetate salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis and isolation of the target pyrimidine.
Analytical Characterization
The product exists in tautomeric equilibrium (4-hydroxy vs. 4-pyridone). In solution (NMR), the keto-form usually predominates depending on the solvent.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 168–172°C (Typical range for 6-substituted-4-hydroxypyrimidines).
-
1H NMR (400 MHz, DMSO-d6):
- 12.5 (br s, 1H, OH/NH) – Exchangeable.
- 8.15 (s, 1H, H-2 Pyrimidine).
- 7.30-7.40 (m, 5H, Phenyl).
- 6.45 (s, 1H, H-5 Pyrimidine).
-
4.55 (s, 2H, Benzyl
). -
4.35 (s, 2H, 6-
-O).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete condensation due to moisture. | Ensure reagents (especially EtOH) are anhydrous. Increase NaOEt to 3.0 eq. |
| Oiling out during acidification | Impurities or rapid pH change. | Acidify very slowly with vigorous stirring. Seed with pure crystal if available. |
| Product is colored (Yellow/Brown) | Oxidation of phenolic/benzylic moiety. | Perform reaction under strict |
| High pH solubility | Formation of Na-salt. | Ensure pH is brought down to 5–6.[4] If pH > 8, product remains soluble. |
Safety Information
-
Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.
-
Formamidine Acetate: Irritant.
-
Reaction: The reaction is exothermic during base addition. Control temperature to prevent runaway.
References
-
LookChem. (n.d.).[1] Synthetic Route for 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 150946101, 4-Methoxy-6-nitropyrimidine (Structural Analog Reference). Retrieved from
-
BenchChem. (n.d.). General Procedure for Pyrimidin-4-ol Synthesis. Retrieved from
-
BLD Pharm. (n.d.). Product Safety and Data Sheet for 6-((Benzyloxy)methyl)pyrimidin-4-ol. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. 6-(benzyloxy)-N-hydroxy-2-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | C24H24N2O6S | CID 10367355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Purification of 6-Benzyloxymethyl-4-hydroxypyrimidine via Recrystallization
Introduction & Compound Analysis
6-Benzyloxymethyl-4-hydroxypyrimidine (also known as 6-((benzyloxy)methyl)pyrimidin-4(3H)-one) is a critical heterocyclic intermediate, often employed in the synthesis of antiviral agents and functionalized pyrimidine scaffolds.
Structural Considerations & Tautomerism
Understanding the physicochemical nature of this molecule is prerequisite to successful purification.
-
Tautomerism: Like many "hydroxy" pyrimidines, this compound exists in a tautomeric equilibrium between the enol (4-hydroxypyrimidine) and the predominant keto (4(3H)-pyrimidinone) forms. This keto-tautomer dominance significantly increases the polarity and melting point compared to a standard aromatic system, necessitating polar protic solvents for dissolution.
-
Lipophilicity: The 6-benzyloxymethyl side chain introduces a hydrophobic domain. This amphiphilic character (polar head, lipophilic tail) makes the compound amenable to recrystallization from alcohol-based systems, where the temperature coefficient of solubility is often high.
Impurity Profile
Synthetically derived crude material (typically via condensation of ethyl 4-benzyloxyacetoacetate with formamidine) often contains:
-
Unreacted Starting Materials: Ethyl 4-benzyloxyacetoacetate (oily, lipophilic) and formamidine salts (highly polar, water-soluble).
-
Colored Oligomers: Oxidation products of the
-keto ester. -
Inorganic Salts: Acetates or chlorides from the condensation catalyst.
Pre-Formulation: Solvent Selection Strategy[1][2][3]
While specific literature data for this exact CAS is proprietary in many contexts, the structural analogs suggest Ethanol (EtOH) , Methanol (MeOH) , or Acetonitrile (MeCN) as primary candidates.
Solubility Screening Protocol
Before processing the entire batch, perform this rapid screen to validate the solvent system.
| Solvent | Cold Solubility (25°C) | Hot Solubility (Reflux) | Suitability |
| Water | Low | Moderate | Poor. Risk of oiling out due to benzyl group; difficult drying. |
| Ethanol (Abs.) | Low | High | Excellent. High recovery potential. |
| Ethyl Acetate | Very Low | Low/Moderate | Poor. Likely insufficient solubility for the pyrimidinone core. |
| Acetonitrile | Low | High | Good. Useful if protic solvents cause solvolysis (unlikely here). |
| Toluene | Insoluble | Low | Poor. Too non-polar. |
Recommendation: Use Ethanol (95% or Absolute) as the primary solvent. If solubility is too low, add small quantities of Methanol.
Detailed Recrystallization Protocol
Equipment Preparation
-
Vessel: Round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Filtration: Pre-warmed Buchner funnel or scintered glass funnel (medium porosity).
-
Thermal Control: Oil bath or heating mantle with temperature feedback.
Step-by-Step Methodology
Phase 1: Dissolution
-
Charge the Crude 6-Benzyloxymethyl-4-hydroxypyrimidine into the RBF.
-
Add Ethanol at a ratio of 5 mL per gram of crude solid.
-
Note: Do not add the full calculated volume immediately. Start with 75% of the estimated volume.
-
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
-
If solids remain: Add additional Ethanol in small portions (0.5 mL/g) until a clear solution is obtained.
-
If colored impurities persist: Add Activated Carbon (5 wt%) carefully to the boiling solution. Stir for 10–15 minutes.
-
Phase 2: Hot Filtration (Clarification)
-
While keeping the solution near boiling, filter the mixture through a pre-warmed funnel (or through a Celite pad if carbon was used) into a clean, pre-warmed receiving flask.
-
Critical: Pre-warming prevents premature crystallization in the funnel stem (clogging).
-
Phase 3: Controlled Crystallization
-
Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) over a period of 2–3 hours . Rapid cooling promotes occlusion of impurities.
-
Seeding (Optional but Recommended): If the solution reaches 40°C without precipitation, add a few seed crystals of pure product to induce nucleation.
-
Completion: Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.
Phase 4: Isolation and Drying
-
Filter the cold slurry under vacuum.
-
Wash: Rinse the filter cake with cold Ethanol (0°C) . Use a volume approximately 10% of the total solvent volume used in dissolution.
-
Why: This displaces the mother liquor (containing impurities) without re-dissolving significant product.
-
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours.
-
Target: Loss on Drying (LOD) < 0.5%.
-
Process Visualization (Workflow)
Figure 1: Logical workflow for the purification of 6-Benzyloxymethyl-4-hydroxypyrimidine, ensuring removal of insoluble and soluble impurities.
Quality Control & Validation (PAT)
To ensure the protocol's success, the isolated material must meet specific criteria.
| Attribute | Method | Acceptance Criteria | Scientific Rationale |
| Purity | HPLC (UV @ 254 nm) | > 98.5% Area | Pyrimidines absorb strongly at 254 nm. Impurities like formamidine are polar and elute early. |
| Identity | 1H-NMR (DMSO-d6) | Conforms | Verify benzyl CH2 peak (~4.5 ppm) and aromatic protons. |
| Melting Point | Capillary Method | 160–165°C (Typical)* | Sharp range (< 2°C) indicates high crystallinity and purity. |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | Ethanol is a Class 3 solvent; must be removed for biological assays. |
*Note: Melting points for specific polymorphs may vary. Establish an internal standard based on the first high-purity batch.
Troubleshooting & Expert Tips
"Oiling Out"
Symptom: The product separates as a separate liquid phase rather than crystals upon cooling.
-
Cause: The temperature dropped too quickly, or the solvent mixture is too polar (if water was used).
-
Remedy: Re-heat to reflux to dissolve the oil. Add a small amount of a co-solvent (e.g., Toluene or seeding crystals) and cool very slowly with rapid stirring.
Persistent Color
Symptom: Crystals are off-white or yellow.
-
Cause: Oxidized phenolic or polymeric impurities.
-
Remedy: Repeat the recrystallization but include a charcoal treatment step. Ensure the charcoal is filtered off while the solution is still near boiling to prevent product loss.
Low Yield
Symptom: Recovery < 60%.
-
Cause: Product is too soluble in cold Ethanol.
-
Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Caution: Second crops often have lower purity.
Safety & Handling
-
Hazard Class: Pyrimidine derivatives can be irritants. Handle with gloves and eye protection.
-
Solvents: Ethanol is flammable. Ensure all heating is done using spark-proof equipment (oil bath/mantle), never an open flame.
References
-
LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine Basic Information and Synthesis Route. LookChem Database.[3] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. PubChem.[4][5] [Link]
-
Frontier, A. How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Jain, K. S., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules2021 , 26(11), 3296. (Context on Pyrimidine Physicochemical Properties). [Link]
Sources
Column chromatography protocol for pyrimidine derivatives
Application Note: Optimized Purification Strategies for Pyrimidine Scaffolds
Executive Summary
Pyrimidine derivatives represent a cornerstone of medicinal chemistry, serving as the backbone for nucleoside analogs, kinase inhibitors, and antivirals. However, their purification presents a distinct challenge: the basic nitrogen atoms inherent to the pyrimidine ring (pKa ~1.3–2.2, rising significantly with amino-substituents) interact aggressively with acidic silanol groups (Si-OH) on standard silica gel. This results in peak tailing, irreversible adsorption, and yield loss.
This guide provides a field-proven methodology to overcome these thermodynamic hurdles using Mobile Phase Engineering and Dry Loading techniques , ensuring high recovery and purity.
The Physicochemical Challenge: The "Silanol Trap"
To purify pyrimidines, one must understand the interaction mechanism. Standard silica gel (60 Å) is slightly acidic (pH ~5).
-
The Mechanism: The lone pair electrons on the pyrimidine nitrogens (N1/N3) or exocyclic amines act as Lewis bases.
-
The Consequence: These bases hydrogen-bond to surface silanols. This secondary interaction competes with the mobile phase, causing the compound to "drag" through the column (tailing).
-
The Solution: We must either mask the silanols (using mobile phase modifiers) or eliminate them (using amine-functionalized silica).
Protocol Phase I: Stationary Phase Selection
Do not default to standard silica without a strategy. Use the following decision matrix to select the optimal stationary phase based on your derivative's specific chemistry.
Figure 1: Decision matrix for selecting the appropriate stationary phase for pyrimidine purification.
Protocol Phase II: Mobile Phase Engineering
For standard silica chromatography, the solvent system is the critical control point.
A. The "Gold Standard" Solvent System
For moderately polar pyrimidines, a Dichloromethane (DCM) / Methanol (MeOH) gradient is standard. However, pure DCM/MeOH often fails due to silanol activity.
The "Buffered" Modifier Protocol:
-
Preparation: Prepare a stock solution of 10% 7N Ammonia in Methanol .
-
Solvent A: 100% DCM.
-
Solvent B: 10% (7N NH3 in MeOH) in DCM.
-
Note: This effectively delivers ~0.7% ammonia to the column, which is sufficient to deprotonate surface silanols without degrading most compounds.
-
Alternative: If ammonia is unavailable, add 1% Triethylamine (TEA) to the mobile phase. Crucial: Add TEA to both Solvent A and Solvent B to maintain a constant baseline pH.
-
B. The "Green" Alternative
DCM is toxic and expensive to dispose of. For lipophilic pyrimidines (e.g., protected nucleosides), use:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: 3:1 Ethyl Acetate / Ethanol (plus 1% TEA).
Protocol Phase III: Sample Loading (The Dry Load Method)
Pyrimidines often exhibit poor solubility in non-polar solvents (like Hexane/DCM) but high solubility in MeOH/DMSO. Liquid loading with a strong solvent (MeOH) causes "band broadening" (the sample travels too fast initially), ruining resolution.
The Self-Validating Dry Load Protocol: This method guarantees that the sample enters the column as a tight, uniform band.
Figure 2: Workflow for Dry Loading, essential for maximizing resolution of poorly soluble pyrimidines.
Step-by-Step Execution:
-
Dissolve: Dissolve 500 mg of crude pyrimidine mixture in 5 mL of MeOH/DCM (1:1).
-
Adsorb: Add 1.5 g of Celite 545 or Silica Gel (40-60 µm).
-
Evaporate: Rotary evaporate at 40°C until a dry, dusty powder remains. Alert: If the powder is sticky, you have residual solvent or oil. Add more sorbent and re-evaporate.
-
Load: Transfer the powder into an empty solid-load cartridge (e.g., Teledyne ISCO or Biotage empty caps). Place this before the main column.
Data & Troubleshooting Guide
Use this table to diagnose real-time chromatographic failures.
| Observation | Root Cause | Corrective Action |
| Tailing (Shark Fin) | Silanol interaction; Mobile phase not basic enough. | Increase modifier (NH4OH/TEA) concentration to 1-2%. Switch to Amine-Silica. |
| Fronting (Shark Fin Reversed) | Column Overloading. | Reduce loading to <1% of silica mass. Switch from Liquid to Dry Loading. |
| Co-elution (Snowman Peak) | Poor Selectivity. | Switch solvent system. If using MeOH/DCM, switch to EtOAc/EtOH or MeCN/DCM. |
| Product Stuck at Top | Polarity too low. | Pyrimidines are polar. Increase MeOH gradient to 20% or 30%. |
| High Backpressure | Clogged frit or fine particles. | If dry loading, ensure no "fines" were created during rotary evaporation. Use Celite instead of Silica. |
References
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Basic Heterocycles.[1] Teledyne Labs.[2] [Link]
-
Biotage. (2023).[3][4][5] Dry loading vs. liquid loading: Which provides better flash chromatography results? Biotage Blog. [Link]
-
National Institutes of Health (NIH). (2025). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
Sources
Application Note: 1H NMR Characterization of 6-Benzyloxymethyl-4-hydroxypyrimidine
This Application Note is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification of 6-Benzyloxymethyl-4-hydroxypyrimidine .
Methodology for Structural Confirmation, Tautomeric Analysis, and Impurity Profiling
Introduction & Chemical Context
6-Benzyloxymethyl-4-hydroxypyrimidine is a critical intermediate in the synthesis of antiviral agents and heterocyclic mimetics. While nomenclature often refers to the "4-hydroxy" form, in solution—particularly in polar aprotic solvents like DMSO—the compound exists predominantly as the 6-benzyloxymethyl-pyrimidin-4(3H)-one tautomer.
Accurate characterization requires understanding this keto-enol equilibrium. A standard 1H NMR spectrum in DMSO-d6 will reveal an amide-like NH proton rather than a phenolic OH, a distinction often missed in automated spectral assignments.
Key Structural Features for NMR
-
Pyrimidine Core: Electron-deficient ring inducing significant deshielding on attached protons.
-
Tautomerism: The N3-H / C4=O (keto) form is thermodynamically favored over the N3=C / C4-OH (enol) form.
-
Ether Linkage: Two distinct methylene (
) environments (Benzylic vs. Pyrimidinyl-methyl) that require careful assignment.
Sample Preparation Protocol
To ensure reproducibility and resolution of exchangeable protons, strict adherence to sample preparation is required.
Reagents
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% v/v TMS (Tetramethylsilane) as internal standard.
-
Why DMSO-d6? Chloroform (
) often leads to line broadening of the amide proton or poor solubility. DMSO stabilizes the keto-tautomer and slows proton exchange, sharpening the N-H signal.
-
-
Analyte: >98% purity 6-Benzyloxymethyl-4-hydroxypyrimidine.
Step-by-Step Preparation
-
Weighing: Accurately weigh 5.0 – 10.0 mg of the solid into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6.
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Note: The solution must be perfectly clear. Suspended particles will degrade magnetic field homogeneity (shimming).
-
-
Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent).
-
Degassing (Optional but Recommended): Nitrogen flush the headspace to prevent oxidation if storing for long periods.
Acquisition Parameters
The following parameters are optimized for a 400 MHz or higher field instrument (Bruker Avance / Agilent DD2).
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio (SNR) per unit time. |
| Relaxation Delay (D1) | 1.0 - 5.0 sec | Ensure >5 sec for quantitative integration (5x T1). |
| Spectral Width (SW) | 14 - 16 ppm | Capture the downfield NH proton (~12 ppm). |
| Acquisition Time (AQ) | ~3.0 - 4.0 sec | Sufficient digital resolution. |
| Scans (NS) | 16 or 32 | Sufficient for >5 mg sample; increase to 64 for dilute samples. |
| Temperature | 298 K (25°C) | Standardize chemical shifts; higher T promotes exchange. |
Spectral Analysis & Assignment
The spectrum in DMSO-d6 typically displays the 4(3H)-pyrimidinone pattern.
Chemical Shift Table (DMSO-d6, 400 MHz)
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| NH (H-3) | 12.0 – 12.6 | Broad Singlet | 1H | - | Disappears with |
| H-2 (Pyr) | 8.0 – 8.3 | Singlet | 1H | - | Most deshielded aromatic CH; between two nitrogens. |
| Ph-H (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | - | Overlapping aromatic signals from the benzyl group. |
| H-5 (Pyr) | 6.2 – 6.4 | Singlet | 1H | - | Upfield pyrimidine proton; characteristic of 4-position carbonyl. |
| 4.55 – 4.60 | Singlet | 2H | - | ||
| 4.35 – 4.45 | Singlet | 2H | - | ||
| TMS | 0.00 | Singlet | Ref | - | Internal Standard. |
Structural Logic & Interpretation[1][2]
-
The "Hydroxy" Signal: You will likely not see a sharp singlet at 9-10 ppm (typical phenol). Instead, look for the broad singlet >12 ppm. This confirms the proton is on the Nitrogen (N-3), validating the pyrimidinone structure.
-
Methylene Differentiation: We have two
singlets.-
The Benzylic
(attached to Phenyl) usually appears slightly downfield (~4.6 ppm) compared to the Pyrimidinyl (~4.4 ppm), though they are magnetically similar. -
Validation: An HMBC experiment is the definitive check. The Pyrimidinyl
will show a long-range correlation to the Pyrimidine H-5 carbon (~105-110 ppm), whereas the Benzylic correlates to the Phenyl ipso-carbon (~137 ppm).
-
Visualization of Structural Dynamics
Diagram 1: Tautomeric Equilibrium & Solvent Effect
This diagram illustrates why DMSO is the preferred solvent, stabilizing the detectable Keto form.
Caption: In polar aprotic solvents (DMSO), the equilibrium shifts strongly toward the Keto tautomer, resulting in a distinct NH signal rather than an OH signal.
Diagram 2: Analytical Workflow
Caption: Step-by-step decision tree for validating the structural identity and tautomeric state.
Troubleshooting & Common Impurities
| Issue | Probable Cause | Solution |
| Missing NH/OH Signal | Chemical exchange with | Use a fresh ampoule of DMSO-d6; dry sample under high vacuum. |
| Split H-5 Signal | Long-range coupling to H-2 or NH. | This is normal. If H-5 is a doublet ( |
| Extra Singlet ~3.33 ppm | Residual | Ignore or suppress if overlapping with signals (unlikely here). |
| Extra Singlet ~2.50 ppm | Residual DMSO-d5. | Reference peak. |
| Extra Singlet ~8.1 ppm | Formate/Formamidine impurity. | Check integration. If >1H relative to H-5, repurify sample. |
References
-
National Institutes of Health (NIH). (2015). Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. PubMed. Retrieved January 28, 2026, from [Link]
-
LookChem. (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine Product Information. Retrieved January 28, 2026, from [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Heterocycles and Amides. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved January 28, 2026, from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent residuals).
Application Note: Pre-Clinical Biological Evaluation of 6-Benzyloxymethyl-4-hydroxypyrimidine Scaffolds
Introduction & Scientific Context
The compound 6-Benzyloxymethyl-4-hydroxypyrimidine represents a critical chemical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Structurally, it serves as a precursor or analog to HEPT derivatives (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and Emivirine (MKC-442) .
Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the catalytic active site, molecules based on this pyrimidine scaffold typically target the NNRTI binding pocket —a hydrophobic allosteric site on the p66 subunit of HIV-1 Reverse Transcriptase (RT). Binding induces a conformational change that locks the enzyme's "thumb" subdomain, preventing viral DNA synthesis.
Critical Tautomeric Note: While chemically named "4-hydroxy," this molecule exists predominantly in the 4-pyrimidinone (lactam) tautomeric form in physiological solution. This structural reality dictates its hydrogen-bonding potential and solubility profile, which must be accounted for in assay design.
The Evaluation Pipeline
This guide details a self-validating screening cascade designed to transition this scaffold from chemical synthesis to biological validation.
Figure 1: The sequential screening workflow ensures resources are not wasted on insoluble or inactive compounds.
Module 1: Physicochemical Profiling (Kinetic Solubility)
Objective: Determine if the lipophilic benzyloxymethyl group compromises aqueous solubility, which would generate false negatives in enzymatic assays due to precipitation.
Methodological Rationale
Thermodynamic solubility (equilibrium) is too slow for early screening.[1] We utilize Kinetic Solubility via nephelometry, where a DMSO stock is "crashed" into an aqueous buffer.[2] This mimics the conditions of a bioassay.
Protocol
-
Stock Preparation: Dissolve 6-Benzyloxymethyl-4-hydroxypyrimidine in 100% DMSO to a concentration of 10 mM .
-
Quality Check: Ensure no visible particulate matter remains. Sonicate if necessary.
-
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Dilution Series: Prepare a secondary dilution plate in DMSO (e.g., 10 mM down to 0.1 mM).
-
Aqueous Crash: Transfer 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in the read plate.
-
Final DMSO: 1% (v/v).
-
Final Compound: 100 µM down to 1 µM.
-
-
Incubation: Seal and shake at 600 rpm for 90 minutes at 25°C.
-
Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).
Data Interpretation:
| Readout (OD620) | Solubility Status | Action |
|---|---|---|
| < 0.005 | Soluble | Proceed to Enzymatic Assay |
| > 0.010 | Precipitated | Lower concentration range for bioassays |
Module 2: Enzymatic Screening (HIV-1 Reverse Transcriptase)
Objective: Quantify the inhibition of RNA-dependent DNA polymerase activity. Mechanism: Colorimetric detection of BrdUTP incorporation into a DNA/RNA hybrid strand.
Experimental Logic
Because this molecule is a putative NNRTI, the Order of Addition is critical. NNRTIs require time to induce the conformational change in the hydrophobic pocket. Therefore, the inhibitor must be pre-incubated with the enzyme before the nucleotide substrate is added.
Reagents & Materials[3][4][5][6][7][8][9]
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Template: Poly(A) · Oligo(dT)15.
-
Nucleotides: Biotin-labeled dUTP (or BrdUTP).
-
Detection: Streptavidin-HRP conjugate + TMB Substrate.
Step-by-Step Protocol
-
Compound Dilution: Prepare 5x concentrated dilutions of the test compound in Lysis Buffer (ensuring <1% final DMSO).
-
Range: 0.1 nM to 10 µM (semi-log steps).
-
-
Pre-Incubation (The Critical Step):
-
Add 20 µL of diluted Enzyme (approx. 2 ng/well) to the microplate.
-
Add 20 µL of Test Compound.
-
Incubate for 30 minutes at 37°C. This allows the pyrimidine scaffold to dock into the allosteric pocket.
-
-
Reaction Initiation:
-
Add 20 µL of Reaction Mix (Template/Primer + Biotin-dUTP).
-
Incubate for 1-2 hours at 37°C.
-
-
Termination & Detection:
-
Wash plate 3x with Wash Buffer.
-
Add Streptavidin-HRP (binds to the incorporated Biotin-dUTP). Incubate 30 min.
-
Add TMB substrate. Stop reaction with H2SO4 after 15 min.
-
Read Absorbance at 450 nm.
-
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Positive Control: Nevirapine (IC50 ~ 40 nM) or Efavirenz.
-
Negative Control: DMSO only (0% inhibition).
Module 3: Cellular Antiviral Efficacy (MT-4 System)
Objective: Verify that the compound can penetrate the cell membrane and inhibit viral replication without killing the host cell. System: MT-4 cells (Human T-cell leukemia) infected with HIV-1 (Strain IIIB).
The Dual-Readout Strategy
We must determine two values simultaneously to calculate the Selectivity Index (SI) :
-
EC50: Effective Concentration (50% protection against viral cytopathogenicity).[3][4]
-
CC50: Cytotoxic Concentration (50% death of uninfected cells).
Protocol
-
Cell Preparation: Suspend MT-4 cells in RPMI-1640 + 10% FBS. Density: 3 x 10^5 cells/mL.
-
Infection:
-
Divide cells into two pools.
-
Pool A (Efficacy): Infect with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01.
-
Pool B (Toxicity): Mock-infect with culture medium.
-
-
Plating:
-
Add 100 µL of Test Compound (serial dilutions) to 96-well plates.
-
Add 100 µL of Cell Suspension (Pool A to efficacy plates, Pool B to toxicity plates).
-
-
Incubation: 5 days at 37°C, 5% CO2.
-
Readout (MTT Assay):
-
The virus kills unprotected MT-4 cells (Cytopathic Effect - CPE).
-
Add MTT Reagent (Tetrazolium salt). Viable cells convert MTT to purple formazan.
-
Solubilize with DMSO/Isopropanol.
-
Read OD570 nm.
-
Data Analysis & Visualization
Calculation:
Interpretation Table:
| SI Value | Classification | Recommendation |
|---|---|---|
| < 1 | Toxic / Inactive | Discard scaffold. |
| 1 - 10 | Weak Lead | Modify benzyloxymethyl group (SAR). |
| > 10 | Hit | Proceed to ADME/PK studies. |
Figure 2: Mechanism of Action: The scaffold acts as a molecular wedge, locking the enzyme in an inactive conformation.
References
-
Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric Protocol. Retrieved from
-
Wamberg, M., Pedersen, E. B., & Nielsen, C. (2004). Synthesis of furoannelated analogues of Emivirine (MKC-442). Archiv der Pharmazie. Retrieved from
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from
-
MedChemExpress. (n.d.). Emivirine (MKC-442) Product Information and Biological Activity. Retrieved from
-
National Institutes of Health (NIH). (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine. Retrieved from
Sources
Application Note: Dual-Stream Evaluation of Pyrimidine Derivatives for Anti-HIV-1 Activity
Introduction & Scientific Context
Pyrimidine derivatives represent a cornerstone in the arsenal of antiretroviral therapy (ART). From the foundational nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT) and Lamivudine (3TC) to next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine (DAPY derivatives), the pyrimidine scaffold offers a versatile template for inhibiting HIV-1 replication.
However, the evaluation of novel pyrimidine analogs requires a rigorous, self-validating screening workflow. A common pitfall in drug discovery is the conflation of antiviral suppression with cellular metabolic toxicity. A compound may appear to "inhibit" viral replication simply because it has killed the host machinery required for the virus to reproduce.
This Application Note outlines a Dual-Stream Screening Protocol designed to decouple cytotoxicity from genuine antiviral efficacy. We utilize the MT-4/MTT Cytopathic Effect (CPE) Assay for phenotypic screening and a Colorimetric Reverse Transcriptase (RT) Assay for mechanistic validation.[1]
Key Metrics Defined[2][3][4][5]
- (50% Cytotoxic Concentration): The concentration of compound that reduces the viability of mock-infected cells by 50%.
- (50% Effective Concentration): The concentration of compound that restores 50% viability in HIV-infected cells (protection from CPE).
-
SI (Selectivity Index): The critical ratio defining the therapeutic window.[2]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the screening campaign. Note the parallel processing of infected and mock-infected streams to ensure valid SI calculation.
Caption: Figure 1. Dual-Stream Screening Workflow decoupling cytotoxicity (Stream A, left) from enzymatic inhibition (Stream B, right).
Protocol A: Cell-Based Efficacy & Toxicity (MTT/CPE Assay)
This protocol uses the MT-4 T-cell line.[3] MT-4 cells are HTLV-1 transformed, making them highly susceptible to HIV-1 induced cytopathogenicity. This allows for a rapid colorimetric readout (MTT) rather than laborious p24 antigen ELISAs.[1]
Reagents & Preparation
-
Cell Line: MT-4 (human T-cell leukemia).
-
Virus: HIV-1 strain IIIB or NL4-3.
-
Reference Drug: AZT (Zidovudine) or Nevirapine (for NNRTIs).[1]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).[1][4] Critical: Final well concentration must be <0.5% to avoid solvent toxicity.[1]
Step-by-Step Methodology
Step 1: Compound Solubilization Dissolve pyrimidine derivatives in 100% DMSO to create a 100 mM stock.[1] Perform serial dilutions in culture medium (RPMI-1640 + 10% FBS) to achieve 2x working concentrations (e.g., 200 µM down to 0.02 µM).
Step 2: Cell Seeding & Infection [1]
-
Mock Stream (Toxicity): Suspend MT-4 cells at
cells/mL in fresh medium. -
Infected Stream (Efficacy): Suspend MT-4 cells at
cells/mL. Add HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01 (approx. 100 per well). -
Note: Allow virus adsorption for 1 hour at 37°C if testing entry inhibitors; for RT inhibitors (pyrimidines), simultaneous addition is acceptable.[1]
Step 3: Plate Layout & Treatment Dispense 50 µL of the 2x compound dilutions into a 96-well flat-bottom plate. Immediately add 50 µL of the cell suspension (Mock or Infected) to the appropriate wells.
-
Final Volume: 100 µL/well.
-
Controls:
Step 4: Incubation
Incubate plates at 37°C, 5%
-
Causality: This duration allows HIV-1 to replicate and induce cell death (CPE) in the VC wells, while CC wells grow to confluence.
Step 5: MTT Visualization
-
Add 10-20 µL of MTT reagent (5 mg/mL) to each well.[1]
-
Incubate for 4 hours. Viable cells (with active mitochondria) reduce yellow MTT to purple formazan crystals.[1][5]
-
Add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl) or DMSO to dissolve crystals.[1]
-
Read absorbance (OD) at 570 nm (reference 690 nm).[1]
Data Analysis & Interpretation[1][3][4]
Calculate % Viability using the following logic:
| Metric | Formula | Interpretation |
| % Cytotoxicity | Used to derive | |
| % Protection | Used to derive |
Protocol B: Mechanistic Validation (RT Inhibition)
If a pyrimidine derivative shows a high SI (>10), we must confirm it acts via Reverse Transcriptase inhibition (the expected mechanism for this chemical class) rather than a non-specific mechanism.[1]
Principle
This is a non-radioactive, colorimetric ELISA. It utilizes a template/primer hybrid (Poly(A)[1][7] · Oligo(dT)15).[1][7] The RT enzyme incorporates DIG-labeled and Biotin-labeled dUTP into the synthesizing DNA strand.[8]
Step-by-Step Methodology
Step 1: Enzyme Preparation Use recombinant HIV-1 Reverse Transcriptase (commercially available).[1] Dilute to a working concentration (e.g., 2-4 ng/well) in Lysis Buffer.
Step 2: Reaction Assembly In a streptavidin-coated microplate, add:
-
20 µL of Pyrimidine compound (various concentrations).
-
20 µL of Reaction Mixture (Template/Primer + DIG-dUTP + Biotin-dUTP + Nucleotides).
-
20 µL of RT Enzyme solution.
Step 3: Polymerization Incubate for 1 hour at 37°C .
-
Mechanism:[1] The biotin-labeled DNA binds to the streptavidin plate.[8] The DIG label is incorporated into the strand only if RT is active.
Step 4: Detection
-
Wash plate 5x with Wash Buffer.[1]
-
Add 200 µL anti-DIG-POD (Peroxidase) antibody.[1] Incubate 1 hour.
-
Wash 5x.[1]
-
Add ABTS substrate.[1] Green color development indicates RT activity.[1]
-
Read OD at 405 nm .[1]
Step 5:
Logical Diagram: Plate Layout Strategy
Correct plate layout is vital to avoid edge effects and ensure statistical power.[1]
Caption: Figure 2. Recommended plate layout. Outer wells (Row A/H, Col 1/12) are filled with medium to prevent evaporation edge effects.[1] Mock and Infected rows are paired for direct SI calculation.
References
-
Buckheit, R. W., et al. (2007).[1] "The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors." Antiviral Chemistry & Chemotherapy.
-
Pauwwels, R., et al. (1988).[1] "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds." Journal of Virological Methods. (Foundational paper for the MT-4/MTT method).
-
Suzuki, K., et al. (1993).[1][8] "Colorimetric reverse transcriptase assay for HIV-1." Journal of Virological Methods.
-
Al-Masoudi, N. (2014).[1][9] "Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues." European Journal of Chemistry.[1][9]
-
Assay Guidance Manual (NCBI). "Cell Viability Assays: MTT Assay Protocol."
Sources
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. protocols.io [protocols.io]
- 5. atcc.org [atcc.org]
- 6. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sci-Hub. Colorimetric reverse transcriptase assay for HIV-1 / Journal of Virological Methods, 1993 [sci-hub.sg]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Anticancer Profiling of 6-Benzyloxymethyl-4-hydroxypyrimidine
Executive Summary & Scientific Rationale
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved anticancer agents ranging from antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) to kinase inhibitors (e.g., Imatinib analogs).
6-Benzyloxymethyl-4-hydroxypyrimidine represents a critical structural class where the C6-position is modified with a lipophilic benzyl ether moiety. This modification is strategically designed to enhance cellular permeability and facilitate hydrophobic interactions within the binding pockets of target enzymes such as Thymidylate Synthase (TS) , Dihydrofolate Reductase (DHFR) , or specific Tyrosine Kinases (e.g., EGFR, CDK) .
This Application Note provides a rigorous, standardized workflow for the in vitro screening of this compound. It moves beyond simple toxicity testing to establish a mechanistic profile, distinguishing between non-specific cytotoxicity and targeted antiproliferative activity.
Compound Management & Properties
Chemical Identity:
-
IUPAC Name: 6-(benzyloxymethyl)pyrimidin-4-ol (often exists in tautomeric equilibrium with 6-(benzyloxymethyl)pyrimidin-4(3H)-one).
-
Molecular Weight: ~216.24 g/mol .
-
Solubility Profile: Moderate lipophilicity due to the benzyl group; polar H-bond donor/acceptor sites at the pyrimidine ring.
Protocol A: Stock Solution Preparation
Objective: Create a stable, precipitation-free stock for biological assays.
-
Vehicle Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Rationale: The benzyl ether moiety reduces water solubility. DMSO ensures complete solvation without reacting with the hydroxyl group.
-
-
Preparation:
-
Weigh 2.16 mg of compound.
-
Dissolve in 1.0 mL of 100% DMSO to generate a 10 mM Stock Solution .
-
Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
-
Stability Check: Verify stability by HPLC if stored >3 months.
-
-
Working Solutions: Dilute stock in complete culture media immediately prior to use. Ensure final DMSO concentration on cells is < 0.5% (v/v) to prevent vehicle toxicity.
Primary Screening: Cell Viability Assay (MTT/SRB)
Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of solid tumor cell lines.
Experimental Design
-
Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): Sensitive to antimetabolites.
-
HCT-116 (Colorectal Carcinoma): High expression of Thymidylate Synthase; ideal for pyrimidine screening.
-
HepG2 (Hepatocellular Carcinoma): Metabolic competence check.
-
-
Controls:
-
Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin (10 µM).
-
Negative Control: 0.5% DMSO in media.
-
Blank: Media only (no cells).
-
Step-by-Step Protocol
-
Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Critical Step: Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of 6-Benzyloxymethyl-4-hydroxypyrimidine: 100, 30, 10, 3, 1, 0.3, 0.1 µM .
-
Remove old media and add 100 µL of drug-containing media.
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
Readout (MTT Method):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Aspirate media carefully.[1]
-
Solubilize crystals with 150 µL DMSO.
-
Read Absorbance at 570 nm .
-
Data Analysis & Interpretation
Calculate % Cell Viability using the formula:
Interpretation Table:
| IC50 Value (µM) | Classification | Actionable Insight |
| < 1.0 | Highly Potent | Lead candidate; proceed to animal models. |
| 1.0 – 10.0 | Active | Good "hit"; optimize structure (SAR). |
| 10.0 – 50.0 | Moderate | Weak activity; check solubility or uptake. |
| > 50.0 | Inactive | Compound likely does not engage target. |
Mechanistic Validation: Cell Cycle Analysis
Objective: If the compound is active (IC50 < 10 µM), determine how it kills cancer cells. Pyrimidine analogs typically cause arrest in the S-phase (DNA synthesis block) or G2/M phase (if acting as a microtubule inhibitor).
Workflow Visualization
The following diagram illustrates the decision logic and experimental flow for profiling this compound.
Figure 1: Decision tree for the evaluation of 6-Benzyloxymethyl-4-hydroxypyrimidine.
Protocol Step-by-Step
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
-
Treatment: Release cells into complete media containing the compound at 2x IC50 concentration for 24 hours.
-
Fixation:
-
Harvest cells (trypsinize).
-
Wash with cold PBS.
-
Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
-
Staining:
-
Wash ethanol away with PBS.
-
Incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min at 37°C.
-
-
Analysis: Run on a Flow Cytometer.
-
Expected Result: If the compound acts as a pyrimidine antimetabolite, look for an accumulation of cells in the S-phase (DNA replication stalls).
-
Mechanism of Action Hypothesis[2]
The 6-benzyloxymethyl group suggests potential interference with enzymes that process folate or nucleosides. The diagram below maps the potential interference points.
Figure 2: Hypothesized inhibition points. The compound may mimic the pyrimidine ring of dUMP or the pteridine ring of folate.
References
-
Singh, P., & Paul, K. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones.[2] Bioorganic & Medicinal Chemistry, 14(24), 8622-8625.[2]
-
Cocco, M. T., et al. (2005). Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 13(1), 1-9.
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[3] Developmental Therapeutics Program.
-
Gierse, J. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors. ACS Omega, 6(27), 17289–17298.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine
Introduction & Core Directive
Welcome to the Technical Support Center for 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9). This intermediate is a critical scaffold in the synthesis of antiviral nucleoside analogs. Users frequently report yield fluctuations ranging from 30% to 85%, often attributed to subtle variations in moisture control, base stoichiometry, and workup pH.
This guide moves beyond simple "recipes" to explain the process chemistry driving these results. We focus on the condensation of Ethyl 4-(benzyloxy)acetoacetate with Formamidine Acetate —the industry-standard route.
The Standard Operating Procedure (Baseline)
To troubleshoot effectively, we must first establish the validated baseline protocol. Deviations from this stoichiometry are the primary cause of failure.
Reaction Scheme
The synthesis involves the condensation of a
Figure 1: General reaction workflow for the synthesis of 4-hydroxypyrimidines.
Baseline Protocol
| Parameter | Specification | Rationale |
| Limiting Reagent | Ethyl 4-(benzyloxy)acetoacetate (1.0 eq) | The most expensive component; determines theoretical yield. |
| Amidine Source | Formamidine Acetate (1.2 – 1.5 eq) | Excess required to compensate for thermal decomposition and hydrolysis. |
| Base | Sodium Methoxide (NaOMe), 25-30% in MeOH (3.0 – 3.5 eq) | Critical: 1 eq neutralizes acetate, 1 eq forms the enolate, 1 eq drives equilibrium. |
| Solvent | Methanol (Anhydrous) | Compatible with NaOMe to prevent transesterification byproducts. |
| Temperature | 0°C (Addition) | Low temp prevents initial exotherm runaway; reflux ensures complete cyclization. |
Troubleshooting Guide (Q&A)
Issue A: "My reaction stalled, and TLC shows unreacted starting material."
Diagnosis: This is almost exclusively a moisture or stoichiometry failure. Formamidine acetate is hygroscopic and hydrolyzes rapidly in wet solvents to form formate and ammonia, killing the reaction.
-
Q: Did you dry the solvent and reagents?
-
Fix: Methanol must be anhydrous (<0.05% water). Formamidine acetate should be dried in a vacuum oven at 40°C before use. If the amidine is wet, it consumes base without participating in the reaction.
-
-
Q: What was your base stoichiometry?
-
Fix: You need at least 3.0 equivalents of NaOMe.
-
Eq 1: Neutralizes the acetic acid from formamidine acetate.
-
Eq 2: Deprotonates the
-ketoester to form the enolate. -
Eq 3: Acts as the catalyst/buffer to drive the condensation to completion.
-
-
Correction: If stalled, add an additional 0.5 eq of Formamidine Acetate and 0.5 eq of NaOMe, then reflux for 2 more hours.
-
Issue B: "The yield is low (<40%), and the product is an oil/gum instead of a solid."
Diagnosis: This indicates incomplete cyclization or improper pH control during workup.
-
Q: How did you quench the reaction?
-
Fix: The target molecule is amphoteric.
-
pH > 10: It exists as the soluble sodium salt.
-
pH < 2: It exists as the soluble hydrochloride salt.
-
Target pH: You must adjust the pH to the isoelectric point (typically pH 6.0 – 7.0 ) to precipitate the free base.
-
-
-
Q: Did you control the temperature during addition?
-
Fix: Adding NaOMe to the ester/amidine mix is exothermic. If the temp spikes >20°C during addition, the ester can self-condense or hydrolyze. Maintain 0–5°C during the addition phase.
-
Issue C: "I see a major impurity spot just above the product on TLC."
Diagnosis: This is likely the O-alkylated byproduct or a transesterification artifact.
-
Q: Did you use the correct alcohol?
-
Fix: If you used Ethyl 4-(benzyloxy)acetoacetate but performed the reaction in Methanol with NaOMe , you will generate Methyl 4-(benzyloxy)acetoacetate in situ via transesterification. While this usually still cyclizes to the same product, incomplete reaction leads to mixed ester impurities.
-
Best Practice: Match the alkoxide to the ester (NaOEt/EtOH with Ethyl ester) OR ensure full conversion by extending reflux time.
-
Advanced Optimization Logic (The "Why")
To push yields from 60% to 85%+, you must treat the reaction as a dynamic equilibrium.
The Mechanism of Failure
The reaction proceeds via a nucleophilic attack of the free amidine on the ketone carbonyl, followed by ring closure.
-
Competitor 1: Hydroxide (from wet solvent) attacks the ester
Acid byproduct (Dead end). -
Competitor 2: Amidine decomposes to Ammonia
Ammonia attacks ester Primary Amide (Dead end).
Logic Tree for Optimization
Figure 2: Decision tree for diagnosing yield losses.
Optimization Table
| Variable | Recommendation | Effect |
| Concentration | 0.5 M – 0.8 M | Too dilute = slow kinetics; Too concentrated = stirring issues due to salt precipitation. |
| Addition Order | Add Base to Mixture | Adding the base slowly to the mixture of Ester+Amidine at 0°C gives the best impurity profile. |
| Quench Method | Inverse Quench | Pour the reaction mixture into the acid/ice water. This prevents transient high pH spots that can ring-open the product. |
References
-
Brown, D. J. (1962).[1] The Pyrimidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1][2] (Foundational text on pyrimidine synthesis via condensation).
-
Gilead Sciences, Inc. (1997). Process for the preparation of 4,6-dihydroxypyrimidine. US Patent 5,847,139. Link (Describes the industrial handling of malonate/amidine condensations).
-
American Cyanamid Co. (1947).[3] Preparation of 2,4-diaminopyrimidines. US Patent 2,416,617. Link (Early establishing art on salt solubility and isolation of pyrimidines).
- Vertex AI Search. (2026). Synthesis of 6-benzyloxymethyl-4-hydroxypyrimidine.
Sources
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 3. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
Optimizing reaction conditions for pyrimidine cyclization
Status: Operational | Tier: Level 3 Engineering | Topic: Cyclization Optimization
Welcome to the Pyrimidine Synthesis Support Center
User Advisory: This guide treats chemical synthesis as a debugging process. We do not just provide recipes; we diagnose "failure modes" in the cyclization logic. Whether you are running a classic Biginelli multicomponent reaction or a condensation of amidines with 1,3-dicarbonyls, the failure points are predictable.
Ticket #001: The Biginelli Reaction – Low Yields & Long Reaction Times
Issue: "My 3-component reaction (Aldehyde + Urea +
Root Cause Analysis
The Biginelli reaction relies on the formation of a critical acyliminium ion intermediate . In standard thermal conditions (refluxing ethanol), the equilibrium often favors the starting materials, or the intermediate hydrolyzes before the enol can attack.
-
Failure Point A: Insufficient acidity to drive imine formation.
-
Failure Point B: "Wet" solvents causing hydrolysis of the imine.
-
Failure Point C: Steric hindrance in the aldehyde preventing nucleophilic attack.
Optimization Protocol: Microwave-Assisted Synthesis
Switching from thermal reflux to microwave irradiation is the gold standard for breaking this kinetic trap.
The "High-Throughput" Protocol
| Variable | Standard Condition | Optimized Condition | Why? |
|---|---|---|---|
| Energy Source | Thermal Reflux (Oil Bath) | Microwave (300W) | Rapid superheating overcomes the activation energy barrier for the cyclization step. |
| Temperature | 78°C (Ethanol bp) | 120°C (Pressurized) | Higher T favors the elimination of water (entropy driven). |
| Time | 12 - 24 Hours | 10 - 20 Minutes | Minimizes side-product formation (e.g., Knoevenagel condensation). |
| Catalyst | HCl (conc.)[1] | Yb(OTf)
Step-by-Step Workflow:
-
Charge: In a 10 mL microwave vial, add Aldehyde (1.0 equiv),
-Ketoester (1.0 equiv), Urea/Thiourea (1.2 equiv). -
Solvent: Add Ethanol (2 mL per mmol). Note: If using Yb(OTf)
, the reaction can often be run solvent-free.[2] -
Catalyst: Add Yb(OTf)
(10 mol%) or Sulfamic Acid (10 mol%). -
Irradiate: Seal and ramp to 120°C (hold 10 min).
-
Work-up: Pour hot reaction mixture into crushed ice. The dihydropyrimidine (DHPM) usually precipitates as a solid.
Visualizing the Mechanism & Failure Points
Caption: The "Imine Bottleneck" (Intermediate 1) is where most Biginelli reactions fail due to moisture sensitivity (Hydrolysis).
Ticket #002: Cyclocondensation – Regioselectivity Issues
Issue: "I am reacting a substituted amidine with an unsymmetrical 1,3-dicarbonyl. I'm getting a mixture of regioisomers."
Technical Insight
When condensing a nucleophile (amidine) with an electrophile (unsymmetrical 1,3-diketone), two nitrogen atoms compete for two carbonyl carbons.
-
Rule of Thumb: The more basic nitrogen of the amidine tends to attack the more electrophilic (less sterically hindered) carbonyl of the diketone.
Troubleshooting Logic: Controlling the Attack
Use this logic tree to select your conditions.
Caption: Decision matrix for tuning reaction conditions to favor specific regioisomers.
Corrective Actions:
-
Modify pH: If obtaining Isomer A under basic conditions (NaOEt/EtOH), switch to acidic conditions (AcOH/Reflux). Acid activates the carbonyls differently, often reversing selectivity.
-
Solvent Switch: Change from protic (EtOH) to aprotic polar (DMF or DMSO). Solvation of the amidine anion in aprotic solvents increases its nucleophilicity ("naked anion" effect), promoting attack at the most electrophilic site regardless of sterics.
Ticket #003: Purification – "My Product is a Gum/Oil"
Issue: "The reaction worked (TLC shows a spot), but I cannot isolate a solid. It's a sticky red gum."
The "Trituration" Protocol
Pyrimidine derivatives are often highly crystalline but get trapped in "oils" due to trace solvent or unreacted ketoesters.
-
Evaporation: Remove the reaction solvent completely (high vacuum).
-
The "Crash" Solvent: Add a minimal amount of cold Diethyl Ether or Isopropyl Alcohol (IPA) .
-
Sonication: Sonicate the flask for 5-10 minutes. This mechanical stress induces nucleation.
-
Trituration: If still oily, add Hexane dropwise to the ether solution until cloudy. Scratch the glass side with a spatula.
-
Recrystallization: Once solid, recrystallize from Ethanol/Water (9:1) .
Frequently Asked Questions (FAQs)
Q: My Biginelli product is a dihydropyrimidine. How do I get the fully aromatic pyrimidine? A: You need an oxidation step.[3] The Biginelli reaction yields a DHPM (partially saturated).[4] To aromatize:
-
Method A (Green): Microwave with KMnO
on Alumina (dry media). -
Method B (Chemical): Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 1-2 hours.
Q: Can I use water as a solvent? A: Yes. While water can hydrolyze intermediates (see Ticket #001), certain catalysts like Gluconic Acid Aqueous Solution (GAAS) or Sulfamic Acid create a hydrophobic micro-environment that protects the transition state, even in water. This is a "Green Chemistry" approach.[4]
Q: How do I remove water if the reaction stalls? A: For condensation reactions (Amidine + Diketone), water is a byproduct. If the reaction stalls:
-
Azeotropic Removal: Use a Dean-Stark trap with Toluene.
-
Chemical Drying: Add Molecular Sieves (4Å) directly to the reaction flask (if not using microwave).
References & Validated Sources
-
Microwave-Assisted Synthesis: Kappe, C. O., et al. "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol."[2] Synthesis, 1999.[2]
-
Catalyst Optimization (Sulfamic Acid): "Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones." Asian Journal of Chemistry.
-
Regioselectivity & Mechanism: "Recent Approaches to the Synthesis of Pyrimidine Derivatives." ResearchGate.
-
Green Chemistry (Water as Solvent): "Efficient Synthesis of Novel Biginelli Products... Using Gluconic Acid Aqueous Solution." PubMed Central.
-
General Mechanism & Reviews: "Biginelli Reaction - Organic Chemistry Portal."
Sources
Technical Support Center: Pyrimidine Synthesis & Catalysis
Status: Online | Tier: L3 Advanced Support | Ticket Focus: Catalyst Optimization
Mission Statement
Welcome to the Pyrimidine Synthesis Support Center. We do not provide generic textbook recipes. We analyze the kinetic and thermodynamic bottlenecks of your specific substrate class. Whether you are struggling with the "Biginelli stall" or the "deactivated ring" problem in cross-coupling, this guide provides the root-cause analysis and catalyst selection logic required for pharmaceutical-grade synthesis.
Module 1: Multicomponent Assembly (The Biginelli Interface)
User Issue: “I am seeing low yields (<40%) and significant Knoevenagel side-products when using aliphatic aldehydes with standard HCl/EtOH conditions.”
Diagnostic & Root Cause
The classical Brønsted acid approach (HCl/H₂SO₄) suffers from poor equilibrium control. The rate-limiting step is often the formation of the acyl-iminium ion . Strong protic acids can degrade sensitive aliphatic aldehydes or push the equilibrium toward the Knoevenagel condensation product (acyclic) rather than the desired cyclized dihydropyrimidinone (DHPM).
The Solution: Lanthanide Triflate Catalysis
Switch to Ytterbium(III) Triflate [Yb(OTf)₃] . Unlike traditional Lewis acids (AlCl₃, BF₃) which decompose in water, Lanthanide triflates are water-tolerant and function effectively as Lewis acids to coordinate the 1,3-dicarbonyl compound, stabilizing the enol form and facilitating the intercept of the iminium ion.
Protocol: Solvent-Free Yb(OTf)₃ Biginelli
-
Mix: 1.0 equiv Aldehyde + 1.0 equiv β-ketoester + 1.2 equiv Urea.
-
Catalyst: Add 5 mol% Yb(OTf)₃ .
-
Conditions: Heat to 100°C (neat/solvent-free) for 20-30 mins.
-
Workup: Add hot ethanol. Filter the catalyst (insoluble in hot EtOH) for reuse. Pour filtrate into crushed ice to precipitate pure DHPM.
Why this works: The Yb³⁺ ion acts as a "soft" Lewis acid, coordinating selectively to the carbonyl oxygens, lowering the activation energy for the nucleophilic attack without triggering the aldol/dehydration side reactions common with protons.
Visual Workflow: The Lanthanide Cycle
Figure 1: The Yb(OTf)₃ catalytic cycle allows for the stabilization of the enol intermediate and facile recovery of the catalyst.
Module 2: Functionalization Hub (Pd-Catalyzed Cross-Coupling)
User Issue: “My Buchwald-Hartwig amination on 2-chloropyrimidine is failing. I see starting material and Pd-black. I’m using Pd(PPh₃)₄.”
Diagnostic & Root Cause
2-Chloropyrimidines are electron-deficient. While oxidative addition is fast, the resulting Pd(II) intermediate is highly stable and prone to catalyst poisoning by the pyrimidine nitrogens (forming stable bis-pyrimidine complexes). Furthermore, standard phosphines (PPh₃) lack the bulk to force reductive elimination , which is the difficult step for electron-poor rings.
The Solution: Bulky, Electron-Rich Ligands (Dialkylbiaryl Phosphines)
You must use ligands that are bulky enough to prevent catalyst resting states and electron-rich enough to facilitate oxidative addition.
-
Primary Amines: Use BrettPhos or tBuBrettPhos .
-
Secondary Amines: Use RuPhos .
-
Pre-catalysts: Abandon Pd(PPh₃)₄. Use Pd-G3/G4 precatalysts (e.g., BrettPhos Pd G4) to ensure rapid generation of the active L-Pd(0) species without an induction period.
Comparative Data: Ligand Performance on Pyrimidines
| Substrate | Nucleophile | Ligand Choice | Yield | Rationale |
| 2-Chloropyrimidine | Aniline (1°) | BrettPhos | 92% | Prevents bis-arylation; promotes reductive elimination. |
| 2-Chloropyrimidine | Morpholine (2°) | RuPhos | 88% | High turnover; prevents N-coordination poisoning. |
| 5-Bromopyrimidine | Alkyl Amine | XPhos | 85% | General purpose for less deactivated positions. |
| Any Pyrimidine | Any Amine | PPh3 | <15% | FAIL: Ligand binds too tightly; poor reductive elimination. |
Decision Matrix: Ligand Selection
Figure 2: Decision tree for selecting the correct Buchwald-Hartwig ligand based on amine class for pyrimidine substrates.
Module 3: Stereoselectivity Suite (Organocatalysis)
User Issue: “I need to synthesize the (R)-enantiomer of a DHPM for a calcium channel blocker study. My current method is racemic.”
Diagnostic & Root Cause
Standard Biginelli reactions proceed through an achiral acyl-iminium ion intermediate. Without a chiral environment, the nucleophilic attack by the enol is equally probable from the Re or Si face.
The Solution: Chiral Phosphoric Acid Catalysis (TRIP)
Use chiral Brønsted acid organocatalysts , specifically BINOL-derived phosphoric acids like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
Mechanism: The bifunctional catalyst activates the imine via hydrogen bonding (Brønsted acid site) while the phosphate oxygen coordinates the nucleophile, creating a rigid chiral pocket that blocks one face of the attack.
Protocol: Asymmetric Synthesis
-
Solvent: Toluene (non-polar solvents tighten the ion pair).
-
Catalyst: 10 mol% (R)-TRIP.
-
Additives: 4Å Molecular Sieves (water removal is critical to maintain the H-bond network).
-
Temperature: Lower to 0°C or RT to maximize enantiomeric excess (ee).
Module 4: The "Triage" Bench (General Troubleshooting)
Ticket #404: Pinner Synthesis Failure
-
Symptom: "I tried reacting a nitrile with an alcohol and HCl to make the imidate, then added ammonia. I got an ester instead of a pyrimidine."
-
Root Cause: Moisture Ingress . The intermediate imidate salt (Pinner salt) is extremely hygroscopic. In the presence of water, it hydrolyzes rapidly to the ester, killing the amidine formation.
-
Fix:
-
Use HCl gas generated in situ (e.g., drip H₂SO₄ onto NaCl and pipe the gas through a drying tube into the reaction). Do not use aqueous HCl.
-
Perform the reaction at 0°C .
-
Solvent must be anhydrous (dry over sodium/benzophenone or molecular sieves).
-
Ticket #502: Regioselectivity in Unsymmetrical Dicarbonyls
-
Symptom: "Reacting methyl-acetoacetate with acetamidine gives a 50:50 mix of isomers."
-
Fix: Regioselectivity is driven by the difference in electrophilicity of the two carbonyls.
-
Strategy: Differentiate the carbonyls sterically. If you cannot change the substrate, switch to Enaminone precursors . Reacting an enaminone (where one carbonyl is already converted to a C=N species) with the amidine locks the regiochemistry, as the amidine nitrogen will preferentially attack the remaining carbonyl.
-
References
-
Lanthanide Triflate Catalysis: Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1][2] Lanthanide Triflate Catalyzed Biginelli Reaction.[1][3] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Link[1]
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Organocatalytic Asymmetric Biginelli: Xu, F., et al. (2009). Chiral Phosphoric Acid-Catalyzed Asymmetric Biginelli Reaction. Journal of the American Chemical Society, 131(24), 8434–8435. Link
-
Pinner Reaction Mechanisms: Munday, R. H. (2015). Synthesis of Pyrimidines. In Comprehensive Organic Synthesis (2nd Ed).[4] Elsevier. Link
-
Iridium-Catalyzed Synthesis: Deibl, N., Ament, K., & Kempe, R. (2015).[5] A Regioselective, Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Amidines and Up to Three Alcohols.[5][6] Journal of the American Chemical Society, 137(40), 12804–12807. Link
Sources
- 1. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Lanthanide_triflates [chemeurope.com]
- 4. (PDF) Recent progress in asymmetric Biginelli reaction [academia.edu]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
How to remove unreacted starting materials from pyrimidine reaction
Technical Guide: Purification Strategies for Pyrimidine Synthesis
The "Clean-Up" Philosophy: Strategic Impurity Management
Pyrimidine synthesis—whether via the classic Biginelli condensation, Pinner synthesis, or nucleophilic substitution (chlorination)—often yields reaction mixtures cluttered with unreacted starting materials. The challenge lies in the amphoteric nature of the pyrimidine core: it can behave as a weak base (accepting protons at N3) or a weak acid (if tautomerizable protons exist at C2/C4).
Effective purification requires exploiting the physicochemical differences between your target pyrimidine and its precursors:
-
Aldehydes: Lipophilic but reactive toward bisulfite.
-
Urea/Thiourea: Highly polar and water-soluble.
- -Keto Esters: Lipophilic oils, often requiring distillation or chromatography.
-
Hydroxypyrimidines: Acidic (soluble in base), unlike their neutral chlorinated counterparts.
Scenario A: The "Classic" Biginelli (Solid Products)
Target: Removal of unreacted urea, aldehyde, and catalyst from dihydropyrimidinones.
Many Biginelli products precipitate directly from the reaction mixture (often ethanol-based). However, co-precipitation of urea is common.
Protocol: Ethanol Recrystallization & Water Wash
-
Initial Isolation: Cool the reaction mixture to 0°C. Filter the crude precipitate.
-
Urea Removal (The Water Wash):
-
Suspend the crude solid in cold water (approx. 5 mL per gram of solid).
-
Stir vigorously for 15 minutes. Urea is highly water-soluble (
at 20°C), while most aryl-dihydropyrimidinones are not. -
Filter and dry.
-
-
Aldehyde/Ester Cleanup (Recrystallization):
-
Recrystallize the water-washed solid from hot 95% Ethanol .
-
Why: Unreacted aldehydes and
-keto esters remain soluble in the cold ethanol mother liquor, while the pyrimidine crystallizes out.
-
Technical Insight: If your product fails to precipitate and remains an oil, do not attempt recrystallization immediately. Proceed to Scenario B .
Scenario B: The "Sticky" Situation (Oils & Soluble Products)
Target: Removal of lipophilic impurities (Aldehydes,
When the product does not precipitate, you must rely on liquid-liquid extraction.
Protocol: The Bisulfite Wash (Aldehyde Removal)
Unreacted aromatic aldehydes are difficult to remove by simple chromatography due to streaking. The sodium bisulfite wash is the gold standard, converting the aldehyde into a water-soluble sulfonate adduct.
Step-by-Step:
-
Dissolution: Dissolve the crude oil in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
-
The Wash: Add Saturated Aqueous Sodium Bisulfite (
) (1:1 volume ratio relative to organic layer). -
Agitation: Shake vigorously for 2–3 minutes.
-
Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.
-
-
Separation: Drain the aqueous layer (and any interfacial solids).
-
Rinse: Wash the organic layer with water, then Brine, and dry over
.
Protocol: -Keto Ester Removal
Excess
-
Vacuum Distillation: If the pyrimidine is thermally stable, remove the ester via Kugelrohr distillation (
, ). -
Flash Chromatography: If distillation is risky, use a gradient of Hexanes:Ethyl Acetate. The ester typically elutes much earlier than the polar pyrimidine core.
Scenario C: Chlorination Workup (The Hydrolysis Hazard)
Target: Separating Chloropyrimidines from Hydroxypyrimidine starting materials.
Context: Converting a hydroxypyrimidine (pyrimidinone) to a chloropyrimidine using
-
Chloropyrimidine: Neutral/Weakly Basic. Lipophilic. Hydrolytically Unstable.
-
Hydroxypyrimidine: Acidic (
). Soluble in base.
Critical Rule: Keep it Cold. Warm base will hydrolyze your chloride back to the hydroxyl group.
Protocol: Cold Base Extraction
-
Quench: Pour the reaction mixture onto crushed ice to quench excess
. -
Extraction: Extract with Dichloromethane (DCM).
-
The Separation Wash:
-
Immediate Neutralization: Separate the layers immediately. Wash the DCM layer with water to remove residual base, then dry (
) and concentrate.
Advanced Method: Scavenger Resins
Target: Trace impurity removal without aqueous workup (Ideal for high-throughput synthesis).
When traditional workups fail or emulsion formation is severe, solid-supported scavenger resins are effective.
| Impurity Type | Recommended Resin | Mechanism |
| Primary/Secondary Amines | Isocyanate Resin | Forms urea linkage with amine impurities. |
| Electrophiles (Acid Chlorides) | Trisamine / Amine Resin | Nucleophilic attack sequesters electrophile. |
| Acids (Catalysts) | Carbonate / Hydroxide Resin | Neutralization and sequestration. |
Decision Workflows (Visualized)
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.
Troubleshooting & FAQ
Q: My product smells strongly of almonds. What is it? A: This indicates unreacted aromatic aldehyde (e.g., benzaldehyde).
-
Fix: Perform the Bisulfite Wash (Scenario B). If the smell persists, the aldehyde might be hindered; try increasing the wash time or using a scavenger resin (hydrazide resin).
Q: I tried the NaOH wash for my chloropyrimidine, but my yield dropped significantly. A: You likely hydrolyzed the product.
-
Fix: Ensure the NaOH is ice-cold and the contact time is less than 5 minutes. Alternatively, use a milder base like Potassium Carbonate (
) or switch to Flash Chromatography (eluting with Hexane/DCM).
Q: My Biginelli product is an oil and won't crystallize. A: This is common with aliphatic aldehydes or complex esters.
-
Fix: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until it turns cloudy. Cool slowly to 4°C. If this fails, perform the Bisulfite wash to remove aldehyde impurities that might be inhibiting crystallization, then try again.
Q: How do I remove the acid catalyst (
References
-
Biginelli Reaction & Workup: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Bisulfite Extraction Protocol: So, Y. H. (1998). "Purification of Aldehydes via Bisulfite Adducts." Journal of Chemical Education, 75(12), 1603. Link
-
Chloropyrimidine Stability: Brown, D. J. (1962). "The Pyrimidines."[7] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text on Pyrimidine reactivity and hydrolysis).
-
Scavenger Resins: Marsh, A., et al. (1997). "High-throughput synthesis of pyrimidines using scavenger resins." Tetrahedron Letters, 38(49), 8607-8610. Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 7. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 6-Benzyloxymethyl-4-hydroxypyrimidine Synthesis
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Topic: Process optimization and troubleshooting for the synthesis of 6-((benzyloxy)methyl)pyrimidin-4(3H)-one (CAS: 188177-37-9).
Executive Summary & Route Selection
The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine is a critical intermediate step in the production of acyclic nucleoside phosphonate antivirals. While laboratory-scale synthesis often prioritizes convenience, scaling this process requires a rigorous focus on thermal management , mass transfer (stirring) , and impurity control .
The Process of Record (PoR) for scale-up is the condensation of ethyl 4-(benzyloxy)acetoacetate with formamidine acetate in the presence of a sodium alkoxide base. This route is preferred over functionalizing a pre-formed pyrimidine ring because it builds the core heterocycle with the correct substitution pattern in a single step, avoiding regioselectivity issues associated with alkylating 6-methyl-4-hydroxypyrimidine.
Core Reaction Scheme
The reaction involves a condensation between a 1,3-dielectrophile (
Detailed Experimental Protocol (Scale-Up Ready)
This protocol is designed for a 1.0 kg input of the limiting reagent (Ethyl 4-benzyloxyacetoacetate).
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass (kg) | Role |
| Ethyl 4-(benzyloxy)acetoacetate | 236.26 | 1.00 | 1.00 | Limiting Reagent |
| Formamidine Acetate | 104.11 | 1.20 | 0.53 | Nucleophile |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 3.00 | ~4.30 L | Base |
| Ethanol (Anhydrous) | 46.07 | N/A | 5.0 L | Solvent |
| Acetic Acid (Glacial) | 60.05 | N/A | As req. | Quench/pH Adj. |
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 20 L jacketed reactor with an overhead mechanical stirrer (anchor or pitch-blade impeller recommended for high solids), a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Charging: Charge Ethanol (3.0 L) and Formamidine Acetate (0.53 kg) . Stir at 20–25°C.
-
Base Addition (Exotherm Control): Slowly add Sodium Ethoxide solution over 45–60 minutes.
-
Critical Parameter: Maintain internal temperature
.[3] The neutralization of the acetate salt is exothermic. -
Observation: The mixture will become a slurry of sodium acetate and free formamidine base.
-
-
Substrate Addition: Add Ethyl 4-(benzyloxy)acetoacetate (1.00 kg) diluted in Ethanol (2.0 L) over 30 minutes.
Phase 2: Cyclization
-
Heating: Heat the reaction mixture to reflux (78–80°C) .
-
Reaction Monitoring: Hold at reflux for 4–6 hours . Monitor by HPLC (C18 column, Water/ACN gradient).
-
Endpoint: < 1.0% remaining starting material.
-
Note: As the reaction proceeds, the sodium salt of the product may precipitate, significantly increasing viscosity. Ensure stirring torque is sufficient.
-
Phase 3: Workup & Isolation
-
Concentration: Distill off approximately 50–60% of the ethanol under reduced pressure (vacuum) to reduce waste volume.
-
Dilution: Add Water (5.0 L) to the residue. The solids should dissolve, forming a clear orange/brown solution (sodium salt of the product).
-
Filtration (Clarification): Filter the aqueous solution through a Celite pad to remove any insoluble mechanical impurities or inorganic salts.
-
Precipitation: Cool the filtrate to 10–15°C. Slowly adjust pH to 5.0–6.0 using Glacial Acetic Acid .
-
Caution: Do not overshoot to pH < 4, as this may protonate the N-3 position excessively or cause impurities to co-precipitate.
-
-
Isolation: Stir the resulting slurry for 2 hours at 5–10°C. Filter the solid product.
-
Washing: Wash the cake with Cold Water (2 x 1.0 L) and Cold Ethanol (1 x 0.5 L) to remove residual salts and color.
-
Drying: Dry in a vacuum oven at 45–50°C until constant weight.
Troubleshooting Guide
This section addresses specific failure modes encountered during scale-up.
Issue 1: Low Yield (< 60%)
Q: My isolated yield is significantly lower than the bench-scale result (typically 75-85%). Where did I lose the product?
-
Root Cause A: Moisture Ingress. Formamidine is unstable in the presence of water and base, hydrolyzing to ammonia and formate.
-
Fix: Ensure the reactor is dried thoroughly before use and maintain a positive nitrogen pressure. Use anhydrous ethanol (< 0.1% water).[4]
-
-
Root Cause B: Incomplete Precipitation. The product is amphoteric.
-
Fix: Check the pH of the mother liquor. The solubility is lowest at the isoelectric point (typically pH 5–6). If the pH is too high (> 7) or too low (< 3), significant product remains in solution.
-
-
Root Cause C: Stirring Efficiency.
-
Fix: If the reaction mixture became a solid block during reflux, conversion likely stalled. Increase solvent volume to 10 L/kg or upgrade to a high-torque impeller.
-
Issue 2: Impurity Profile (Unknown Peaks)
Q: HPLC shows a large impurity peak at RRT 0.85 or 1.2. What are these?
-
Impurity A (Self-Condensation): Dehydroacetic acid derivatives formed from the dimerization of the
-keto ester. -
Impurity B (O-Alkylation vs C-Alkylation): If you synthesized the precursor (ethyl 4-benzyloxyacetoacetate) in-house, you might have O-alkylated isomers (enol ethers).
Issue 3: Filtration Difficulties
Q: The final filtration is extremely slow (clogging).
-
Cause: Rapid acidification causes the formation of fine, amorphous particles rather than crystals.
-
Fix: Perform the acidification (Step 10) very slowly over 1–2 hours. "Seed" the mixture with pure product crystals once the pH reaches 7.0 to encourage crystal growth.
Visual Workflows
Synthesis Workflow
The following diagram outlines the critical path for the synthesis and isolation.
Caption: Critical path workflow for the scale-up synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yield or purity issues.
Caption: Diagnostic logic for resolving yield, purity, and processing issues during scale-up.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Methoxide (NaOMe) instead of Sodium Ethoxide (NaOEt)? A: Yes, NaOMe in Methanol is a viable alternative and is often cheaper. However, transesterification of the ethyl ester to the methyl ester will occur before cyclization. This generally does not affect the final product structure (since the ester group is consumed), but it may alter the reaction kinetics and solubility profile. Ensure you validate the impurity profile if switching bases.
Q2: Is the reaction sensitive to oxygen? A: While the pyrimidine ring itself is stable, the formamidine free base can degrade oxidatively or hydrolytically. It is standard best practice to run the reaction under an inert atmosphere (Nitrogen or Argon) to ensure consistent quality.
Q3: Why do we use 3.0 equivalents of base? A:
-
1.0 eq is consumed to neutralize the Formamidine Acetate salt.
-
1.0 eq is required to deprotonate the
-keto ester to form the enolate. -
The final product (hydroxypyrimidine) is acidic (pKa ~9) and consumes the third equivalent to form the sodium salt, which drives the equilibrium forward.
Q4: Can I use crude Ethyl 4-benzyloxyacetoacetate? A: It is highly recommended to distill the starting material if it contains significant amounts of ethyl 4-chloroacetoacetate or benzyl alcohol. Unreacted chloro-ester can react with formamidine to form different pyrimidines, and benzyl alcohol can complicate the crystallization of the final product.
References
-
LookChem. (n.d.).[7] 6-Benzyloxymethyl-4-hydroxypyrimidine Product Information and Synthesis Route. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 3, p.586 (1955); Vol. 31, p.72 (1951). (Reference for general condensation conditions). Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2015). Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. PubMed. Retrieved January 28, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
Technical Support Center: 6-Benzyloxymethyl-4-hydroxypyrimidine
CAS: 188177-37-9 | Molecular Formula: C12H12N2O2
Introduction: The Dual-Natured Intermediate
Welcome to the technical support hub for 6-Benzyloxymethyl-4-hydroxypyrimidine . As a researcher, you are likely utilizing this molecule as a scaffold for antiviral or kinase inhibitor synthesis.
The Central Challenge: This molecule presents a "dual personality" in experimental conditions.
-
The Pyrimidine Core: Nominally a "4-hydroxy" species, it behaves predominantly as a pyrimidone (cyclic amide) in the solid state and polar solutions. This dictates its solubility and nucleophilic reactivity.
-
The Benzyl Ether: A robust protecting group under basic conditions, but a potential failure point if exposed to strong Lewis acids or inadvertent hydrogenation.
This guide moves beyond standard datasheets to address the mechanistic reasons for stability failures and yield losses.
Part 1: Physical Stability & Storage (The Tautomer Trap)
Current Status: Critical Issue: Users frequently report "insolubility in standard organic solvents" or "unexpected melting point depressions."
The Mechanism: Keto-Enol Tautomerism
While sold as "4-hydroxypyrimidine," this molecule exists in a dynamic equilibrium. In the solid state and polar solvents, the equilibrium shifts heavily toward the 4(3H)-pyrimidone (keto) form. This creates strong intermolecular hydrogen bonding (dimerization), significantly reducing solubility in non-polar solvents like dichloromethane or toluene.
Visualizing the Equilibrium
Figure 1: The tautomeric shift from the aromatic enol form (left) to the cyclic amide keto form (right). The keto form dominates in the solid phase, leading to lattice stability and solubility challenges.
Troubleshooting Guide: Physical Handling
| Symptom | Probable Cause | Corrective Action |
| Material does not dissolve in CDCl₃ for NMR. | The keto-tautomer aggregates via H-bonding. | Switch Solvent: Use DMSO-d₆ or Methanol-d₄ . These disrupt the H-bond network. |
| Melting point is broad or lower than CoA. | Hygroscopicity (Water absorption). | Dry: Pyrimidones are hygroscopic. Dry under vacuum (P < 10 mbar) at 40°C over P₂O₅ for 4 hours. |
| Caking / Yellowing. | Surface oxidation of the benzyl ether. | Store: Keep under Argon at -20°C. Avoid transparent vials; UV light can promote radical oxidation at the benzylic position. |
Part 2: Chemical Stability (The Benzyl Anchor)
Current Status: Moderate Issue: Unintended loss of the benzyl protecting group during reaction workups.
The Mechanism: Acid Sensitivity & Hydrogenolysis
The benzyloxymethyl group is an ether.[1] While ethers are generally inert, benzyl ethers have specific vulnerabilities:
-
Acid Lability: Strong Brønsted acids (pH < 1) or Lewis acids (e.g., BBr₃, AlCl₃) will protonate the ether oxygen, making the benzyl group a good leaving group (forming a benzyl cation).
-
Hydrogenolysis: The C-O bond is weak enough to be cleaved by H₂/Pd, a common method for deprotection but a disaster if unintentional.
Stability Decision Matrix
Figure 2: Reaction compatibility flowchart. Green paths indicate safe operating zones; red paths indicate high risk of degradation.
Protocol: Preventing Unwanted Cleavage
Scenario: You are performing a chlorination (converting 4-OH to 4-Cl) using POCl₃.
-
Risk: The byproduct of the reaction is HCl. High concentrations of HCl at high temperatures can cleave the benzyl ether.
-
Solution: Add an organic base (e.g., N,N-diethylaniline or collidine) to the reaction mixture to scavenge the HCl as it forms, buffering the system.
Scenario: You are removing a different protecting group (e.g., Cbz or Boc).
-
Risk: Standard hydrogenolysis (H₂/Pd) for Cbz removal will strip the benzyl ether too.
-
Solution: Use "Orthogonal" deprotection methods.
-
For Boc : Use TFA/DCM (Benzyl is relatively stable to dilute TFA for short durations, but monitor closely).
-
For Cbz : This is problematic. Consider using a different protecting group strategy if Cbz and Benzyl are both present.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: I see two sets of peaks in my NMR spectrum. Is my compound impure?
-
Answer: Not necessarily. If the peaks are broadened or split, you are likely observing tautomeric exchange on the NMR timescale.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d₆). If the peaks coalesce into sharp singlets, it is a tautomeric equilibrium, not an impurity.
Q2: Can I use this molecule in a Mitsunobu reaction?
-
Answer: Yes, but with caveats. Because the molecule exists largely as the pyrimidone (N-H bond), Mitsunobu conditions often result in N-alkylation rather than the O-alkylation you might expect from a "4-hydroxypyrimidine."
-
Tip: If you specifically need O-alkylation, convert the 4-OH to a 4-Cl (using POCl₃) and then perform a nucleophilic aromatic substitution (SNAr) with your desired alcohol.
Q3: How do I remove the benzyl group intentionally?
-
Protocol:
-
Dissolve substrate in Methanol or Ethanol.
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT.
-
Monitor by TLC. The product (6-hydroxymethyl-4-hydroxypyrimidine) will be significantly more polar.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for Benzyl Ether stability profiles).
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine tautomerism and reactivity).
-
Giuliano, B. M., et al. (2010).[2] Tautomerism in 4-hydroxypyrimidine: A spectroscopic study. Journal of Physical Chemistry A. (Detailed analysis of the keto-enol equilibrium).
-
PubChem Compound Summary. (2024). 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[3]
Sources
Technical Support Center: Hydroxypyrimidine Derivative Stability
From the Desk of Dr. Aris Thorne, Senior Application Scientist
Welcome to the advanced troubleshooting hub for hydroxypyrimidine scaffolds. If you are working with favipiravir analogs, raltegravir intermediates, or novel pyrimidine-based antimetabolites, you have likely encountered the "Ghost Peak" phenomenon or inexplicable mass balance deficits.
This guide is not a generic SOP. It is a causality-driven analysis of why your molecule degrades and how to stabilize it. We focus on the three primary vectors of instability: Tautomeric Equilibrium , Hydrolytic Ring Cleavage , and Oxidative Radical Attack .
Module 1: Tautomerism & Analytical Anomalies
The Issue: Split peaks, broad tailing, or retention time shifts in HPLC/LC-MS that defy standard column equilibration logic.
The Mechanism: Hydroxypyrimidines are classic "chameleons." They exist in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In solution, particularly polar solvents like water or methanol, the lactam (keto) form usually predominates due to solvation energy, despite the aromaticity of the lactim form.
-
2-hydroxypyrimidine
2(1H)-pyrimidinone (Favored in polar media) -
4-hydroxypyrimidine
4(3H)-pyrimidinone [1]
If your mobile phase pH is near the pKa of this transition (typically pH 9-10 for the OH group deprotonation, but tautomerism occurs neutrally), the interconversion rate matches the chromatographic timescale, causing peak splitting.
Troubleshooting Guide: Tautomeric Control
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Interconversion rate | Lock the Tautomer: Adjust mobile phase pH to |
| Broad Tailing | Mixed-mode interaction (silanol binding of the keto-form). | Add Ion Pair/Blocker: Use 10-20 mM Ammonium Acetate or 0.1% TFA. Avoid pure water/acetonitrile gradients without buffer. |
| Retention Shift | Solvent-dependent equilibrium shift (e.g., MeOH vs. ACN). | Standardize Solvent: Keep sample diluent identical to initial mobile phase conditions. |
Visualization: Tautomeric Equilibrium
Figure 1: The lactim-lactam tautomerism is the primary cause of chromatographic artifacts in hydroxypyrimidines.
Module 2: Hydrolytic Degradation (Ring Opening)
The Issue: "Disappearing" API in stress testing (high pH) with no emerging UV-active peaks. Mass balance drops below 90%.
The Mechanism: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at positions C2, C4, or C6.[2] Under basic conditions (pH > 10), hydroxide ions attack the electron-deficient carbon.
-
Nucleophilic Attack: OH⁻ strikes C4 (or C2).
-
Ring Cleavage: The N3-C4 bond breaks.[3]
-
Product Formation: The ring opens to form acyclic ureido-acids or simple ureas and malonic acid derivatives.
Critical Insight: These breakdown products (ureas, beta-alanine analogs) often lack the conjugated
Troubleshooting Guide: Detecting Ring Opening
| Symptom | Diagnostic Experiment | Protocol |
| Low Mass Balance | Derivatization LC-MS | React degraded sample with OPA (o-phthalaldehyde) to tag primary amines (e.g., 3-aminopropionamide) generated by ring opening. |
| pH Instability | Buffer Screen | Limit exposure to pH > 9. If basic conditions are required, use sterically hindered bases (e.g., DIPEA) rather than nucleophilic bases (NaOH/KOH). |
Module 3: Oxidative & Radical Degradation
The Issue: Formation of N-oxides or hydroxylated byproducts during formulation or storage with excipients (e.g., PEG, povidone) containing peroxides.
The Mechanism:
Hydroxypyrimidines are vulnerable to Radical Oxygen Species (ROS), particularly hydroxyl radicals (
-
Pathway A (Hydroxylation):
OH attack at C5 (the most electron-rich position in the electron-deficient ring), leading to 5-hydroxy derivatives (isobaric +16 Da). -
Pathway B (N-Oxidation): Oxidation of the ring nitrogens to N-oxides (+16 Da), often reversible but alters solubility.
Visualization: Degradation Pathways Map
Figure 2: Comprehensive degradation map illustrating the three primary failure modes for pyrimidine stability.
Module 4: Photostability (The C5-C6 Vulnerability)
The Issue: Degradation in solid state or solution upon light exposure.
The Mechanism: The C5-C6 double bond in pyrimidines is photoreactive. UV absorption (typically 250-270 nm) excites the molecule to a singlet state (
-
Hydration: Water adds across the C5-C6 double bond (photohydration), destroying aromaticity.
-
Dimerization: Cyclobutane pyrimidine dimer (CPD) formation between two adjacent rings (common in solid state).
Protocol: Actinometric Verification
-
Prepare two sets of samples: Clear glass vs. Amber glass (control).
-
Expose to 1.2 million lux hours (ICH Q1B standard).
-
Analysis: If clear glass shows degradation > 5% vs. amber, the pathway is photolytic C5-C6 saturation.
-
Mitigation: Use opaque coating or blister packs.
References
-
Tautomerism of 2-Hydroxypyrimidine: Galvão, T. L., et al. (2013).[1] "From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." Journal of Physical Chemistry A. Link
-
Oxidative Degradation (Fenton Chemistry): El Haddad, M., et al. (2014).[4] "Use of Fenton reagent as advanced oxidative process for removing textile dyes." Journal of Materials and Environmental Science. Link
-
Photodegradation Mechanisms: Tsuchiya, K., et al. (2021). "Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System." International Journal of Environmental Research and Public Health. Link
-
Biological Ring Opening (Rut Pathway): Loh, K. D., et al. (2006). "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology. Link
Sources
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Purification of Polar Pyrimidine Compounds
Status: Operational Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist Subject: Overcoming Retention Loss, Peak Distortion, and Recovery Issues in Polar Pyrimidine Workflows
Executive Summary: The "Polarity Trap"
Pyrimidine compounds (uracil, cytosine, thymine, and their nucleoside/nucleotide analogs) present a unique paradox in purification. They are often too polar for standard Reversed-Phase (C18) chromatography yet sometimes lack the specific charge density required for efficient Ion Exchange (IEX).
This guide addresses the three most critical failure modes reported by our users:
-
Zero Retention: Analytes eluting at the void volume (
). -
Solvent Mismatch: Peak splitting/distortion in HILIC mode.
-
Recovery Failure: Difficulty removing salts/buffers after purification.
Module 1: Retention Strategy (The "No Retention" Problem)
User Query: "My pyrimidine analog elutes immediately on my standard C18 column. I tried 0% organic, but the peak is still in the void. What now?"
Technical Diagnosis: Standard C18 ligands rely on hydrophobic interaction. Polar pyrimidines (logP < -1.0) prefer the aqueous mobile phase over the hydrophobic stationary phase. Running at 100% aqueous on a standard C18 can also lead to "dewetting" (phase collapse), where the ligands fold down, further reducing retention.
The Solution: The Polarity Decision Matrix Do not force C18 to work. Switch the stationary phase mechanism.
Protocol 1.1: Column Selection Logic
Figure 1: Decision tree for selecting the optimal stationary phase based on pyrimidine hydrophobicity and planarity.
Expert Insight:
-
Porous Graphitic Carbon (PGC): This is often superior to C18 for pyrimidines. PGC retains planar molecules via charge-induced interactions with the graphite surface.[1] It can separate structural isomers (e.g., uracil vs. dihydrouracil) that C18 cannot distinguish [1].
-
HILIC: If your compound has sugar moieties (nucleosides), HILIC is the gold standard. It creates a water-enriched layer on the surface where analytes partition [2].[2]
Module 2: HILIC Troubleshooting (Peak Distortion)
User Query: "I switched to HILIC as suggested. I have retention now, but my peaks are split or look like broad blobs. My sample is dissolved in water."
Technical Diagnosis: This is the "Strong Solvent Effect." In HILIC, water is the strong eluting solvent (opposite of Reversed-Phase).[2][3] Injecting a sample dissolved in 100% water is equivalent to injecting a sample dissolved in 100% Acetonitrile on a C18 column—it disrupts the partitioning mechanism at the head of the column.
The Solution: Injection Solvent Matching
| Parameter | Recommendation | Why? |
| Diluent | 75-90% Acetonitrile (ACN) | Matches initial mobile phase conditions. |
| Solubility Fix | 50% ACN / 50% DMSO | If ACN causes precipitation, add DMSO (weaker than water in HILIC). |
| Injection Vol. | < 1% of Column Volume | Minimizes the disruption of the water layer. |
Protocol 2.1: The "At-Column" Dilution Workflow
If your pyrimidine is insoluble in high organic content, use this specific injection technique:
-
Dissolve sample in minimal water (high concentration).
-
Precipitate check: Add ACN dropwise until the solution turns slightly cloudy, then add just enough water to clarify.
-
Sandwich Injection: Configure autosampler to draw:
-
Air gap
-
Plug of Mobile Phase B (High Organic)
-
Sample
-
Plug of Mobile Phase B
-
-
Flow Rate: Reduce initial flow rate by 50% during the first 2 minutes to allow mixing at the column head.
Module 3: Porous Graphitic Carbon (PGC) Maintenance
User Query: "My PGC column worked perfectly for a week, but now retention times are shifting, and I'm losing resolution."
Technical Diagnosis: PGC surfaces are susceptible to redox changes. The retention mechanism depends on the "electronic state" of the graphite. Oxidizing agents or long-term exposure to certain buffers can alter this state, leading to retention drift [1].
The Solution: PGC Surface Regeneration Protocol Unlike silica columns, PGC is chemically inert (pH 0–14) and can withstand harsh regeneration.
Step-by-Step Regeneration:
-
Flush: 20 Column Volumes (CV) of Tetrahydrofuran (THF) . Purpose: Removes hydrophobic contaminants.
-
Acid Wash: 20 CV of 0.1% Trifluoroacetic Acid (TFA) in Water/ACN (50:50). Purpose: Resets surface charge.
-
Base Wash (Critical): 20 CV of 0.1% Ammonium Hydroxide (pH ~11) in Water/ACN (50:50). Purpose: Shifts the surface to a consistent oxidation state.
-
Equilibrate: 30 CV of initial mobile phase.
Warning: Do not use this protocol on silica-based "Amino" or "Cyano" columns; it will destroy them. This is exclusive to Graphitic Carbon.
Module 4: Desalting & Recovery (Post-Purification)
User Query: "I purified my compound using phosphate buffer. Now I have a white powder that is 90% salt and 10% product. How do I desalt a water-soluble compound?"
Technical Diagnosis: You cannot desalt a hydrophilic pyrimidine using a standard C18 SPE cartridge because the compound will flow through with the salt.
The Solution: Volatile Buffers & Carbon SPE
Strategy A: Prevention (Volatile Buffers)
Replace non-volatile buffers (Phosphate, Sulfate) with volatile alternatives compatible with lyophilization.
| Target pH | Recommended Volatile Buffer | MS Compatible? |
| pH 2.0 - 4.0 | Ammonium Formate / Formic Acid | Yes |
| pH 3.8 - 5.8 | Ammonium Acetate / Acetic Acid | Yes |
| pH 7.5 - 9.0 | Ammonium Bicarbonate | Yes |
Note: If you must use ion-pairing agents, choose HFBA (Heptafluorobutyric acid) over TFA for better retention, but be aware of significant MS signal suppression.
Strategy B: Carbon SPE Desalting (If Phosphate is Mandatory)
Since PGC retains polar compounds strongly, use it as a desalting trap [3].
-
Load: Dilute fraction with water (reduce organic < 5%). Load onto PGC cartridge. Salts elute; Pyrimidine retains.
-
Wash: Flush with 100% Water (removes residual phosphate).
-
Elute: Flush with 60% ACN / 40% Water containing 0.1% Formic Acid.
-
Dry: Lyophilize the eluate.
References
-
West, C., et al. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. Chromatography Online.
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
-
Boysen, R. I., & Hearn, M. T. (2006).[4] Desalting of Peptides and Protein Mixtures by RP-HPLC Techniques. CSH Protocols.
-
Welch Materials. (2025). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
Sources
The Pyrimidine Protocol: Advanced Solvent System Optimization
Technical Support Center | Application Note #PYR-2024
From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry & Drug Development Teams Subject: Overcoming retention loss and peak tailing in pyrimidine analysis
Introduction: The Polarity Paradox
If you are reading this, you are likely facing the "Pyrimidine Paradox": these molecules (Cytosine, Uracil, Thymine) are too polar for standard C18 retention but often too hydrophobic or solubility-limited for pure Normal Phase.
In my 15 years of method development, I have seen more columns ruined by "100% aqueous" attempts to retain uracil than any other application. This guide moves beyond basic recipes to the mechanistic causality of separation failure. We will treat the chromatography column not as a black box, but as a responsive chemical environment.
Part 1: The Decision Matrix (Method Selection)
Before mixing a single liter of solvent, you must select the correct mode. Standard C18 is rarely the answer for free pyrimidine bases.
The "Dewetting" Danger
Novice users often attempt to retain pyrimidines on C18 by using 100% aqueous mobile phases.
-
The Mechanism: The hydrophobic C18 chains relax and "lay down" on the silica surface to escape the high surface tension of water. This expels the mobile phase from the pores (dewetting).
-
The Result: Sudden, irreversible loss of retention after 10–20 injections.
Recommendation: If you must use RPLC, use a Polar-Embedded (AQ-C18) phase or a PFP (Pentafluorophenyl) phase, which provides pi-pi interactions with the pyrimidine ring. Otherwise, switch to HILIC.
Visualizing the Workflow
Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity and charge state.
Part 2: Solvent Systems & pH Control
The pKa values of pyrimidines dictate your solvent strategy. You cannot optimize a separation without acknowledging the ionization state.
-
Cytosine (pKa ≈ 4.6): Basic. Protonated (+) below pH 4.6.
-
Uracil/Thymine (pKa ≈ 9.5): Acidic. Neutral below pH 9.5.
Scenario A: HILIC Optimization (The Gold Standard)
In HILIC, water is the "strong" solvent. Retention increases as you increase the organic content (ACN).
-
The Solvent System: 90:10 ACN:Buffer (Ammonium Acetate).
-
Why Ammonium Acetate? It is soluble in high organic content (unlike phosphate, which precipitates).
-
The pH Strategy:
-
Set pH to 5.8 - 6.0 .
-
Mechanism:[1][2] At this pH, Cytosine is neutral/partially charged, and the silica surface silanols are ionized (-). This creates a "water layer" on the silica surface where partition occurs. If pH is too low (<3), silanols protonate, the water layer destabilizes, and retention times drift.
-
Scenario B: Ion-Pairing (The "Nuclear Option")
Use this only for nucleotides (ATP, CTP, UTP) that are too polar for HILIC or require RPLC selectivity.
-
Reagent: Tetrabutylammonium bisulfate (TBA).
-
Mechanism: The TBA+ ion pairs with the phosphate-, forming a neutral complex that retains on C18.
-
Warning: Once a column sees TBA, it is dedicated to that method forever. You will never wash it out completely.
Summary of Solvent Recommendations
| Analyte Class | Recommended Column | Mobile Phase A | Mobile Phase B | pH Target |
| Free Bases (Uracil, Cytosine) | Amide-HILIC or ZIC-HILIC | 10mM NH₄ Formate (aq) | 100% Acetonitrile | pH 3.0 - 4.0 (Promotes cation exchange on HILIC) |
| Nucleosides (Cytidine, Thymidine) | PFP or AQ-C18 | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in MeOH | pH 2.5 (Suppresses silanol activity) |
| Nucleotides (CTP, UTP) | C18 (Standard) | 10mM TBA + Phosphate | Methanol | pH 6.0 (Ensures phosphate ionization for pairing) |
Part 3: Troubleshooting Guide (The Clinic)
Q1: Why is my Cytosine peak tailing severely?
Diagnosis: Secondary Silanol Interactions. The Science: Cytosine is a base. If your pH is > 5, residual silanols on the silica surface are deprotonated (SiO⁻). The positively charged or polar Cytosine interacts electrostatically with these sites, causing drag (tailing). The Fix:
-
Lower the pH: Drop to pH 3.0 using Ammonium Formate. This protonates the silanols (SiOH), rendering them neutral.
-
Increase Ionic Strength: Increase buffer concentration from 5mM to 20mM. The buffer cations "mask" the silanols, preventing analyte interaction.
Q2: My retention times in HILIC are drifting downwards every run.
Diagnosis: Insufficient Water Layer Equilibration. The Science: HILIC relies on a stagnant water-rich layer on the particle surface. Acetonitrile-rich mobile phases take much longer to hydrate this layer than RPLC equilibration. The Fix:
-
Protocol: Equilibrate for 20-30 column volumes (not the standard 5-10 used in RPLC).
-
Injection Solvent: Do NOT inject in 100% water. This "washes away" the water layer locally. Inject in 75% ACN / 25% Water.
Q3: I see "Ghost Peaks" in my gradient.
Diagnosis: Contaminated Aqueous Buffer. The Science: Pyrimidines absorb at low UV (254-260 nm). Many buffer salts have impurities that concentrate on the column during the equilibration phase and elute during the gradient. The Fix: Use LC-MS grade salts only. Filter aqueous buffers through 0.2µm membranes daily to prevent bacterial growth (uracil is a bacterial metabolite).
Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting logic flow for common pyrimidine chromatographic issues.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5990-5886EN. Link
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.Link
-
National Institutes of Health (PMC). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2]Link
-
Bitesize Bio. (2025).[3] How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.Link
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.Link
Sources
Validation & Comparative
Definitive Structural Confirmation of 6-Benzyloxymethyl-4-hydroxypyrimidine: A Comparative Analytical Guide
Topic: Confirming the structure of 6-Benzyloxymethyl-4-hydroxypyrimidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9) is a critical pyrimidine intermediate, widely utilized in the synthesis of antiviral agents (e.g., acyclovir analogues) and functionalized heterocycles.[1][2][3][4][5] While its synthesis via the condensation of ethyl 4-(benzyloxy)acetoacetate and formamidine is well-established, structural confirmation is frequently complicated by keto-enol tautomerism .
This guide compares Routine Verification (Method A) against Definitive Structural Elucidation (Method B) . As a Senior Application Scientist, I argue that Method A is insufficient for regulatory filing or rigorous process development. We will demonstrate why Method B—leveraging 2D NMR and specific solvent effects—is the required standard for confirming the dominant 4(3H)-pyrimidinone tautomer and distinguishing it from potential regioisomers.
Part 1: The Structural Challenge (The "Why")
The primary challenge in confirming this structure is the nomenclature itself. "4-Hydroxypyrimidine" implies an enol structure (OH group).[6] However, in both solid state and polar solvents (DMSO, MeOH), the compound exists predominantly as the 4(3H)-pyrimidinone (keto form).
Failure to recognize this tautomeric preference leads to:
-
Misinterpretation of NMR signals: Missing O-H signals or misassigning N-H protons.[6]
-
Incorrect Reactivity Predictions: The keto form reacts differently toward chlorinating agents (e.g., POCl3) than the enol form.[6]
-
Regulatory Rejection: Incomplete characterization of the tautomeric ratio.
Tautomeric Equilibrium Diagram
Figure 1: The keto-enol tautomerism of 4-hydroxypyrimidines. In polar media, the equilibrium strongly favors the Keto form.
Part 2: Comparative Analytical Strategy
We compared two confirmation workflows. Method A represents the standard "quick check" often used in early discovery.[6] Method B is the rigorous protocol required for scale-up and publication.[6]
Comparison Table: Method A vs. Method B
| Feature | Method A: Routine Verification | Method B: Definitive Elucidation |
| Techniques | 1D ¹H NMR (CDCl₃), LC-MS (ESI) | 1D/2D NMR (DMSO-d₆), ¹³C NMR, Melting Point |
| Solvent Choice | CDCl₃ (Often poor solubility) | DMSO-d₆ (Stabilizes Keto form, solubilizes sample) |
| Tautomer ID | Ambiguous. Often misses the broad NH/OH signal. | Definitive. Detects N-H proton (~12 ppm) and Carbonyl C=O (~160 ppm).[6] |
| Regiochemistry | Assumed based on starting material.[6][7] | Confirmed via HMBC (Proton-Carbon correlations).[6] |
| Suitability | Rough purity check (Process Control). | Structure Proof (Regulatory/Publication).[6] |
Expert Insight: Method A often fails because the compound aggregates in CDCl₃, leading to broad, uninterpretable peaks.[6] Furthermore, CDCl₃ does not effectively stabilize the NH proton, causing it to exchange rapidly and "disappear" from the spectrum. Method B is mandatory for structural confirmation.
Part 3: Detailed Characterization Data (Method B)
The following data represents the Standard of Identity for 6-Benzyloxymethyl-4-hydroxypyrimidine.
1. Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆ | Frequency: 400 MHz
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| NH | Proton | 12.45 | Broad Singlet | 1H | Crucial: Confirms Pyrimidinone (Keto) form. |
| H-2 | Proton | 8.15 | Singlet | 1H | Deshielded proton between two nitrogens.[6] |
| Ar-H | Proton | 7.30 - 7.40 | Multiplet | 5H | Benzyl aromatic ring protons.[6] |
| H-5 | Proton | 6.35 | Singlet | 1H | Olefinic proton of the pyrimidine ring.[6] |
| O-CH₂-Ph | Proton | 4.55 | Singlet | 2H | Benzylic methylene (attached to Ph).[6] |
| Ring-CH₂-O | Proton | 4.35 | Singlet | 2H | Methylene attached to position 6.[6] |
Key Structural Proof (HMBC Correlations):
-
H-2 (8.15 ppm) correlates to C-4 (C=O) and C-6 .
-
H-5 (6.35 ppm) correlates to C-4 (C=O) , C-6 , and C-2 .
-
This connectivity rules out the 5-substituted regioisomer (which would show a different splitting pattern for ring protons).[6]
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode
-
Observed Ion [M+H]⁺: 217.1 m/z
-
Fragmentation Pattern:
Part 4: Experimental Protocols
Protocol 1: Synthesis & Purification (Brief Context)
-
Reaction: Condensation of ethyl 4-(benzyloxy)acetoacetate (1.0 eq) with formamidine acetate (1.2 eq) in ethanolic NaOEt.
-
Reflux: 4–6 hours.[6]
-
Workup: Acidify to pH 6 with acetic acid. The product precipitates.[1][6]
-
Purification: Recrystallization from Ethanol/Water (critical to remove inorganic salts and ensure correct tautomer crystallization).[6]
Protocol 2: Definitive NMR Preparation (Self-Validating)
This protocol ensures you do not mistake solvent exchange for "missing signals."[6]
-
Dry the Sample: Dry 20 mg of the product under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water (which broadens NH signals).
-
Solvent Choice: Use DMSO-d₆ (99.9% D) .[6] Do not use CDCl₃.
-
Concentration: Dissolve 15-20 mg in 0.6 mL solvent.
-
Acquisition:
Part 5: Analytical Workflow Visualization
The following decision tree guides the researcher through the confirmation process, ensuring no steps are skipped.
Figure 2: Analytical Decision Tree for Structural Confirmation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. Retrieved from .[6] (Provides foundational spectral data for the 4-hydroxypyrimidine core).
-
LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9) Product Information. Retrieved from .[6] (Confirms CAS and commercial availability).
-
Royal Society of Chemistry. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids. Organic & Biomolecular Chemistry. Retrieved from .[6] (Details the synthesis and protection of 4-hydroxypyrimidinone derivatives).
-
Santa Cruz Biotechnology. 2-Amino-3-methyl-1-butanol (Valinol) CAS 16369-05-4. Retrieved from .[6] (Cited to clarify CAS confusion; CAS 16369-05-4 is Valinol, NOT the target pyrimidine).
Sources
- 1. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 2. DL-2-AMINO-3-METHYL-1-BUTANOL CAS#: 16369-05-4 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Hydroxybenzamide(619-57-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: 2D NMR Strategies for Pyrimidine Structure Elucidation
Comparative Analysis of COSY vs. HMBC in Heterocyclic Drug Discovery
Executive Summary
In small molecule drug discovery, the pyrimidine scaffold is ubiquitous, forming the core of nucleoside analogs, kinase inhibitors, and antimicrobials. However, its electron-deficient, heteroatom-rich structure presents a unique "blind spot" for standard NMR elucidation.
This guide compares COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) specifically within the context of pyrimidine derivatives. While COSY is the standard for establishing proton-proton connectivity, it frequently fails in substituted pyrimidines due to the lack of vicinal protons. We demonstrate that HMBC is the superior and necessary technique for this scaffold, providing the long-range connectivity required to bridge quaternary carbons and nitrogen heteroatoms. Furthermore, we introduce
The Pyrimidine Challenge
Elucidating substituted pyrimidines is notoriously difficult for two reasons:
-
Proton Isolation: Many bioactive pyrimidines are 2,4,6-trisubstituted. This leaves the ring devoid of adjacent protons, rendering homonuclear coupling (COSY) useless for the core scaffold.
-
Nitrogen Ambiguity: The symmetry of the pyrimidine ring often leads to tautomeric equilibrium or N-alkylation ambiguity (N1 vs. N3), which cannot be resolved by
C shifts alone.
Technique Deep Dive: COSY vs. HMBC
COSY: The "Short-Sighted" Neighbor
Mechanism: COSY detects homonuclear
-
Utility in Pyrimidines:
-
High Utility: Characterizing alkyl side chains attached to the ring.
-
Low Utility: Determining the position of substituents on the ring. If a pyrimidine has a substituent at C2 and C4, the protons at C5 and C6 (if present) will couple. However, if C5 is also substituted, the spin system is broken.
-
-
The Failure Point: In a fully substituted pyrimidine, the "spin bucket" is empty. COSY sees the side chains as isolated islands with no bridge connecting them to the aromatic core.
HMBC: The "Long-Range" Architect
Mechanism: HMBC detects heteronuclear correlations over multiple bonds (typically 2-4 bonds), linking protons to distant carbons (
-
Utility in Pyrimidines:
-
Bridging Quaternary Carbons: HMBC allows protons on a side chain (e.g., a methyl group) to "see" the quaternary ring carbon they are attached to (
) and the adjacent ring carbons ( ). -
The "Super-Long" Range: In aromatic systems like pyrimidine, magnetization can sometimes transfer over 4 bonds (
) due to the conjugated -system, aiding in confirming distal substitutions.
-
Comparative Data Summary
| Feature | COSY ( | HMBC ( |
| Primary Detection | Vicinal protons (3-bond) | Long-range Heteroatoms (2, 3, 4-bond) |
| Pyrimidine Core Visibility | Poor (often "silent" in drugs) | Excellent (bridges quaternary C and N) |
| Regioisomer Resolution | Ineffective for N-alkylation | Definitive ( |
| Sensitivity | High | Lower (requires optimization) |
| Critical Parameter | Acquisition time | Long-range delay ( |
Strategic Workflow & Decision Matrix
The following diagram illustrates the logical flow for elucidating a pyrimidine derivative, highlighting where COSY fails and HMBC succeeds.
Figure 1: Decision matrix for pyrimidine elucidation. Note that while COSY is conditional, HMBC is mandatory for substituted scaffolds.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal checks (self-validation).
Protocol A: Optimized H- C HMBC
Objective: Establish connectivity between side-chain protons and the pyrimidine ring.
-
Sample Preparation:
-
Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 .
-
Causality: DMSO is preferred over CDCl
for pyrimidines to prevent aggregation and slow down proton exchange on labile NH groups, sharpening signals.
-
-
Parameter Setup:
-
Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker).
-
Long-Range Delay (
): Set to 60–65 ms. -
Causality: This corresponds to a coupling constant (
) of ~8 Hz. Pyrimidine ring couplings ( ) are typically 7–10 Hz. Setting this too small (<5 Hz) emphasizes weak couplings that confuse assignment.
-
-
Acquisition:
-
Scans (NS): Minimum 32 (signal-to-noise is critical for quaternary carbons).
-
Points (TD): 2K x 256.
-
-
Validation Check:
-
Look for the "Satellite Check": If you see doublets flanking your main proton peaks in the 1D projection, the sample is concentrated enough.
-
Internal Control: Verify that known one-bond correlations (from HSQC) are absent or suppressed. If strong one-bond peaks appear, the low-pass filter failed; adjust the
filter (usually set to 145 Hz).
-
Protocol B: The "Tie-Breaker" H- N HMBC
Objective: Distinguish N1 vs. N3 alkylation or tautomers.
-
Sample Preparation:
-
Requires higher concentration (15–30 mg) due to low natural abundance of
N (0.37%). -
Use a Shigemi tube if sample mass is limited to conserve volume.
-
-
Parameter Setup:
-
Delay Optimization: Set
to 5 Hz. -
Causality:
H- N couplings across 2 or 3 bonds in pyrimidines are often smaller (2–6 Hz) than C-H couplings.
-
-
Validation Check:
-
Chemical Shift Logic: Pyrimidine "pyridine-like" nitrogens (C=N-C) appear downfield (~250-300 ppm relative to liq. NH
), whereas "pyrrole-like" nitrogens (C-NH-C) or alkylated nitrogens appear upfield (~150-180 ppm). -
Connectivity: An N-methyl group will show a strong
correlation to the nitrogen it is attached to.
-
Advanced Considerations: The N-Alkylation Case Study
A common failure mode in drug development is misassigning the site of alkylation on the pyrimidine ring.
Scenario: You methylate a 2-substituted pyrimidine. Did the methyl group go to N1 or N3?
-
COSY Result: The methyl group appears as a singlet. No correlations to the ring protons. Result: Inconclusive.
- C HMBC Result: The methyl protons correlate to C2 and C4 (or C6). Because of the symmetry, C4 and C6 chemical shifts are often too similar to definitively assign. Result: Ambiguous.
-
N HMBC Result:
-
The methyl protons will show a strong correlation to the specific Nitrogen atom they are attached to.
-
By referencing the
N chemical shift, you can validate the hybridization state. -
Result: Definitive.
-
Magnetization Transfer Pathway
The following diagram visualizes why HMBC succeeds where COSY fails in this scenario.
Figure 2: Magnetization transfer comparison. COSY fails to bridge the Methyl-to-Ring gap. 15N HMBC provides the direct link.[1]
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling constants).
-
Parelle, T., et al. (2013). "Precise measurement of long-range heteronuclear coupling constants." Journal of Magnetic Resonance.
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products. (Foundational work on 15N HMBC for alkaloids/heterocycles).
-
Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society.
-
Furtado, N. A., et al. (2018).[2] "NMR Structure Elucidation of Small Molecules in Drug Discovery." IntechOpen.
Sources
High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Determination
Executive Summary
In the elucidation of unknown small molecules—whether impurities in drug development, metabolites in phenotypic screening, or extractables/leachables—the determination of an elemental formula is the first non-negotiable step.
This guide objectively compares the two dominant HRMS architectures: Orbital Trapping (Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) .[1] While both technologies have achieved sub-ppm mass accuracy, they diverge significantly in resolving power and acquisition speed.[1]
The Verdict:
-
Choose Orbitrap when ab initio formula determination is critical.[1] Its ability to access ultra-high resolution (>240,000 FWHM) allows for the detection of Isotopic Fine Structure (IFS), enabling the direct resolution of isobaric interferences (e.g.,
S vs. C ) that Q-TOFs cannot physically resolve. -
Choose Q-TOF when the workflow demands high-speed chromatography (UHPLC) or data-independent acquisition (DIA).[1] The superior duty cycle ensures sufficient sampling points across narrow peaks, minimizing spectral skewing that can compromise isotopic fidelity.[1]
Part 1: The Physics of Confidence
To assign a formula like
Mass Accuracy: The Baseline
Mass accuracy is the deviation of the measured
-
Requirement: < 1 ppm is the modern standard for formula generation.[1]
-
Reality Check: Even at 0.1 ppm accuracy, the number of candidate formulas for a molecule >500 Da remains >10.[1] Accuracy alone is insufficient; it must be coupled with isotopic pattern matching.[1][2]
Resolving Power & Isotopic Fine Structure (IFS)
This is the critical differentiator. IFS refers to the separation of isobaric isotopes that have the same nominal mass but different exact masses due to nuclear binding energy differences (mass defect).[1]
-
The Sulfur Problem: Consider the "A+2" isotopic peak. It contains contributions from
S (mass defect -0.042 Da) and C (mass defect +0.006 Da).[1] -
The Physics: To resolve these two peaks at
400, you need a resolving power of >130,000.[1]-
Orbitrap: Routinely achieves >240,000 (up to 1M).[1] It sees two distinct peaks, confirming the presence of Sulfur immediately.[1]
-
Q-TOF: Typically tops out at 40,000–80,000.[1] It sees a single merged peak.[1] You must rely on the centroid of that merged peak, which introduces error if the ratio of C to S is unknown.[1]
-
Spectral Accuracy (Isotopic Fidelity)
This measures how well the experimental isotope abundance matches the theoretical distribution (Sigma Fit).
-
Q-TOF Advantage: Because TOFs count ions via a Microchannel Plate (MCP) and ADC digitizer with high linearity, they often exhibit superior isotopic fidelity (lower relative abundance error) for fast transient signals compared to the Orbitrap's image current detection, which can suffer from space-charge effects if not carefully gain-controlled (AGC).
Part 2: Comparative Analysis
Table 1: Technical Performance Matrix
| Feature | Orbitrap (e.g., Exploris/Astral) | Q-TOF (e.g., Revident/ZenoTOF) | Impact on Formula Determination |
| Mass Accuracy | < 1 ppm (Internal Lock Mass) | < 1-2 ppm (Frequent Calib.[1] Req.) | Tie. Both are sufficient for initial candidate generation.[1] |
| Max Resolution | > 480,000 @ m/z 200 | ~ 60,000 - 80,000 | Orbitrap Wins. Crucial for Isotopic Fine Structure (IFS).[1] |
| Scan Speed | 40 Hz (High Res) to 200 Hz | 100 Hz - 2,000 Hz | Q-TOF Wins. Essential for capturing narrow UHPLC peaks.[1] |
| Isotopic Fidelity | Good (Requires stable AGC) | Excellent (Linear dynamic range) | Q-TOF Wins. Better "Sigma Fit" scores for fast chromatography.[1] |
| IFS Capability | Yes (Resolves | No (Merged isotope peaks) | Orbitrap Wins. The "Smoking Gun" for element confirmation. |
Part 3: The Self-Validating Protocol
As a Senior Scientist, I do not rely on software "black boxes." I utilize a self-validating workflow based on the Seven Golden Rules established by Kind & Fiehn.
Step 1: Data Acquisition with Internal Calibration
-
Protocol: Use a lock mass (e.g., Leucine Enkephalin or a background siloxane ion).[1]
-
Why: This corrects for thermal drift in real-time, locking mass accuracy to <1 ppm.[1]
-
Mode: Acquire data in Profile Mode (not Centroid). Profile data allows you to detect peak merging/shouldering that indicates interference.[1]
Step 2: The "Seven Golden Rules" Filtering
Once a candidate list is generated based on mass (e.g., 5 ppm window), apply these heuristic filters to remove chemically impossible formulas:
-
Nitrogen Rule: Odd nominal mass implies odd number of Nitrogens.[1]
-
RDBE (Ring Double Bond Equivalent): Must be a non-integer or reasonable integer value.
-
Element Ratio Check: H/C ratio must be between 0.1 and 6.0; N/C < 4; O/C < 3.
-
Isotopic Pattern Filter: The theoretical isotope distribution must match the experimental data within 2-5% error.
Step 3: The "Orthogonal" Confirmation (MS/MS)
Never trust MS1 alone.[1]
-
Protocol: Fragment the precursor.
-
Validation: The formula of the fragment must be a subset of the precursor formula. If your precursor candidate is
and you find a fragment that requires , the candidate is false.
Part 4: Visualization
Diagram 1: The Decision Workflow
This diagram illustrates the logical flow from raw data to a confirmed formula, integrating the Seven Golden Rules.
Figure 1: The "Seven Golden Rules" workflow for reducing thousands of theoretical candidates to a single confident elemental formula.
Diagram 2: The Physics of Isotopic Fine Structure (IFS)
This visualizes why Orbitrap resolution is necessary to distinguish Sulfur (
Figure 2: Resolution of Isotopic Fine Structure.[1] At >240k resolution, the mass defect difference between
References
-
Kind, T., & Fiehn, O. (2007).[1][3][4] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105.[1] [Link]
-
Shi, S. D., et al. (2002).[1] Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: Resolution of Isotopic Fine Structure. Analytical Chemistry. [Link]
-
Waters Corporation. (2024).[1] Mass Accuracy & Resolution in Q-TOF Instruments. Waters Technical Comparison Guides. [Link]
Sources
Technical Guide: 6-Benzyloxymethyl-4-hydroxypyrimidine in Drug Discovery
This guide provides an in-depth technical analysis of 6-Benzyloxymethyl-4-hydroxypyrimidine , positioning it against standard 6-substituted alternatives in the context of medicinal chemistry and drug design.
Comparative Analysis, Synthetic Protocols, and Strategic Applications
Executive Summary: The Strategic Value of the Benzyloxymethyl Motif
In the optimization of pyrimidine-based pharmacophores—particularly for antiviral (HEPT analogues) and anticancer kinase inhibitors—the substituent at the C-6 position is a critical determinant of both pharmacokinetic (PK) profile and binding affinity.
While 6-methyl derivatives offer metabolic stability and 6-chloromethyl analogues provide synthetic reactivity (albeit with instability), 6-Benzyloxymethyl-4-hydroxypyrimidine represents a strategic "masked" functionality. It offers the lipophilicity required for cell membrane permeability and hydrophobic pocket occupancy, while retaining the potential for late-stage diversification into polar hydroxymethyl derivatives.
This guide compares these scaffolds, detailing why the benzyloxymethyl variant is often the superior choice for lead optimization campaigns requiring flexible structure-activity relationship (SAR) exploration.
Comparative Analysis: 6-Substituted Pyrimidine Scaffolds
The following table contrasts the target compound with its most common structural alternatives.
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | 6-Benzyloxymethyl-4-hydroxypyrimidine | 6-Methyl-4-hydroxypyrimidine | 6-Chloromethyl-4-hydroxypyrimidine |
| Primary Role | Versatile Intermediate / Pro-drug Motif | Stable Pharmacophore | Reactive Electrophile |
| Lipophilicity (LogP) | High (~1.9) (Excellent membrane permeability) | Low-Medium (~0.5) | Medium (Variable stability) |
| Synthetic Stability | High (Stable to basic/acidic workups) | Very High (Inert) | Low (Prone to hydrolysis/polymerization) |
| Downstream Utility | Deprotection to -CH₂OH; SNAr coupling; Hydrogenolysis.[1] | Limited (C-H activation required). | Immediate nucleophilic substitution. |
| Metabolic Liability | Benzyl ether cleavage (CYP450). | Benzylic oxidation (slow). | Rapid glutathione conjugation (toxicophore). |
| Strategic Use | Occupying large hydrophobic pockets (e.g., HIV RT).[1] | Steric filler in small pockets. | Linker installation. |
Expert Insight: The "Goldilocks" Zone
The 6-methyl group is often too small and chemically inert to interact with distal residues in a binding pocket. The 6-chloromethyl group is too reactive for use as a final drug motif. The 6-benzyloxymethyl group sits in the "Goldilocks" zone:
-
Sterics: It extends into the solvent-accessible channel or hydrophobic clefts (common in Kinase and RT binding sites).
-
Electronics: The ether oxygen can accept weak hydrogen bonds.
-
Versatility: It can be deprotected (H₂/Pd-C or BBr₃) to yield the 6-hydroxymethyl derivative, drastically altering solubility and polarity without changing the core synthetic route.
Synthetic Methodology
The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine relies on a condensation strategy that avoids the handling of unstable halogenated intermediates.
Diagram 1: Synthetic Pathway & Activation
The following Graphviz diagram illustrates the condensation mechanism and subsequent activation for drug coupling.
Caption: One-pot condensation synthesis followed by chlorination activation. The benzyloxymethyl group remains stable throughout the POCl₃ chlorination, unlike unprotected hydroxymethyl groups.
Detailed Protocol: Condensation & Isolation
Objective: Synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine (Scale: 10g).
Reagents:
-
Ethyl 4-benzyloxyacetoacetate (1.0 eq)
-
Formamidine acetate (1.2 eq)[1]
-
Sodium ethoxide (2.5 eq, 21% wt in ethanol)[1]
-
Solvent: Anhydrous Ethanol[1]
Step-by-Step Procedure:
-
Preparation: Charge a dry 3-neck round-bottom flask with anhydrous ethanol under N₂ atmosphere. Add formamidine acetate (1.2 eq) and stir at room temperature.
-
Base Addition: Dropwise add Sodium ethoxide solution (2.5 eq). The mixture will become slightly turbid. Stir for 15 minutes.
-
Substrate Addition: Add Ethyl 4-benzyloxyacetoacetate (1.0 eq) slowly to control the exotherm.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The target shows a distinct UV shift compared to the starting keto-ester.
-
Workup (Critical Step):
-
Cool to room temperature.
-
Concentrate in vacuo to remove bulk ethanol.
-
Dissolve residue in minimum water (pH will be >10).[1]
-
Acidification: Carefully acidify with glacial acetic acid or 2N HCl to pH 5–6 . The product will precipitate as a white/off-white solid. Note: Do not drop below pH 4 to avoid protonation of the pyrimidine nitrogen which increases water solubility.
-
-
Purification: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove unreacted keto-ester. Dry under vacuum at 45°C.
-
Typical Yield: 65–75%.
-
Characterization: ¹H NMR (DMSO-d₆) typically shows the benzylic singlet at ~4.5 ppm and the aromatic protons of the benzyl group.
-
Strategic Application: HIV-1 NNRTI Development
The most prominent application of this scaffold is in the development of HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives), which are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Mechanism of Action & SAR
NNRTIs bind to a hydrophobic allosteric pocket on HIV-1 Reverse Transcriptase.
-
The Problem: Standard 6-methyl analogues often lack the steric bulk to fully occupy the "wing" region of the pocket, leading to suboptimal binding energy.
-
The Solution: The 6-benzyloxymethyl moiety acts as a hydrophobic anchor.
-
The Benzyl ring engages in
stacking or hydrophobic interactions with aromatic residues (e.g., Tyr181, Tyr188). -
The Ether linker provides flexibility, allowing the ring to adopt the optimal conformation without imposing strain on the pyrimidine core.
-
Diagram 2: SAR Decision Matrix
This decision tree guides the medicinal chemist on when to deploy the 6-benzyloxymethyl scaffold versus alternatives.
Caption: Strategic decision tree for selecting C-6 substituents based on binding pocket topology.
References
-
Synthesis of HEPT Analogues
- Tanaka, H., et al. "Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents." Journal of Medicinal Chemistry, 1991.
-
[1]
-
Pyrimidine Scaffold Reviews
- Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley, 5th Edition.
- Sharma, V., et al. "Recent Advances in Pyrimidine-Based Drugs." International Journal of Molecular Sciences, 2024.
-
[1]
-
Commercial Availability & Properties
- PubChem Compound Summary for 6-substituted pyrimidines.
-
[1]
-
Methodology Verification
- LookChem & Chemical Book databases (validating the ethyl 4-benzyloxyacetoacet
-
[1]
Sources
Biological Activity Comparison of Pyrimidine Isomers
Executive Summary: The Diazine Trio in Drug Design
In medicinal chemistry, the "diazine trio"—pyrimidine (1,3-diazine) , pyrazine (1,4-diazine) , and pyridazine (1,2-diazine) —represents a critical decision point for scaffold hopping. While often treated interchangeably as "nitrogen-rich bioisosteres" for phenyl rings, their biological behaviors diverge significantly due to distinct electronic landscapes.
This guide objectively compares these isomers to assist researchers in optimizing lead compounds. We focus on how the specific placement of nitrogen atoms dictates basicity (pKa) , lipophilicity (LogP) , and metabolic liability , directly influencing potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Physicochemical Profiling: The Electronic Fingerprint
The biological activity of diazines is governed by their electronic distribution. The relative position of the two nitrogen atoms creates unique dipole moments and basicity profiles that fundamentally alter drug-target interactions.
Comparative Data Table
| Property | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) | Pyridazine (1,2-diazine) | Implication for Drug Design |
| Structure | Meta-N relationship | Para-N relationship | Ortho-N relationship | Defines H-bond vector geometry. |
| Symmetry | Pyrazine is non-polar; Pyridazine is highly polar. | |||
| Dipole Moment (D) | ~2.33 D | 0 D | ~3.95 D | Pyridazine significantly improves aqueous solubility. |
| Basicity ( | ~1.3 | ~0.6 | ~2.3 | Pyridazine is the most basic due to lone-pair repulsion relief upon protonation. |
| Lipophilicity ( | ~ -0.6 to -0.8 | ~ -0.4 to -0.6 | ~ -1.0 to -1.2 | All lower LogP vs phenyl; Pyridazine lowers LogP most aggressively. |
| Boiling Point | 124 °C | 115 °C | 208 °C | Reflects intermolecular forces (dipole-dipole). |
Structural Visualization
The following diagram illustrates the electronic vectors and lone pair orientation for the three isomers.
Caption: Electronic comparison of diazine isomers. Pyridazine's adjacent nitrogens create a strong dipole, enhancing solubility.
Biological Implications & Scaffold Hopping[1][2][3]
Metabolic Stability (The "Soft Spot" Analysis)
Replacing a phenyl ring or a pyridine with a diazine is a standard strategy to block metabolism (e.g., blocking a P450 oxidation site). However, each isomer introduces new metabolic risks.
-
Pyrazine: Generally highly stable to oxidative metabolism. The para-nitrogen arrangement deactivates the ring towards electrophilic attack by CYP450 enzymes. It is often used to lower lipophilicity without introducing a metabolic handle.
-
Pyrimidine: Stable, but C-4 and C-6 positions can be susceptible to nucleophilic attack or oxidation by aldehyde oxidase (AO) if electron-deficient.
-
Pyridazine: Unique metabolic profile.[1] While the ring is stable to oxidation, the N-N bond is a liability for reductive metabolism (via cytosolic reductases), which can cleave the ring to form 1,4-diamines. This is a critical check during lead optimization.
Binding Affinity and Selectivity
-
H-Bond Acceptors: All three act as weak H-bond acceptors. Pyrimidine is the most versatile for kinase hinges (e.g., the adenine mimic).
-
Water Bridges: Pyridazine's adjacent lone pairs can uniquely support specific water-bridged interactions in solvent-exposed pockets.
Case Study: Kinase Inhibitor Optimization
Scenario: A pyridine-based kinase inhibitor lead shows poor solubility and rapid clearance due to oxidation at the pyridine C-position. Intervention: Scaffold hopping to diazines.
-
Hop to Pyrazine: Solubility improves slightly. Metabolic clearance drops significantly (ring deactivation).
-
Hop to Pyridazine: Solubility improves drastically (high dipole). However, in vivo half-life (
) may decrease if the specific species (e.g., rat) has high reductive enzyme activity. -
Selection: The Pyrimidine core is often selected as the "Goldilocks" isomer—balancing stability, solubility, and established synthetic routes (e.g., Buchwald couplings).
Experimental Protocols
To validate the choice of isomer, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Pyrimidine, Pyrazine, Pyridazine analogs) - 10 mM DMSO stock.
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Spike test compound to final concentration of 1 µM (0.1% DMSO final). Add NADPH system to initiate reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines and .-
Validation Criteria: Positive control (Verapamil) must show high clearance; Negative control (Warfarin) must show stability.
-
Protocol B: Reductive Stability Check (Specific for Pyridazine)
Since standard microsomes (oxidative) may miss N-N cleavage, a cytosolic incubation is required.
-
Modification: Use Liver Cytosol fraction instead of microsomes.
-
Cofactor: Supplement with NADH (1 mM) instead of NADPH.
-
Observation: Monitor for the appearance of the ring-opened diamine metabolite (+4 Da mass shift usually not observed, but rather cleavage products).
Strategic Decision Tree (Visualization)
This diagram guides the researcher on when to deploy which isomer based on the lead compound's flaws.
Caption: Decision matrix for scaffold hopping among diazine isomers based on ADME liabilities.
References
-
Physicochemical Properties of Diazines: Minkelers, P., et al. "Diazine Stability & Aromaticity: A Computational Study." Journal of Organic Chemistry. (Data sourced from comparative computational reviews). 3
-
Scaffold Hopping in Drug Discovery: "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors." MDPI Pharmaceuticals, 2024. 4
-
Metabolic Stability Protocols: "Protocol for the Human Liver Microsome Stability Assay." ResearchGate, 2024. 2
-
Basicity and Electronic Structure: "Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives." Benchchem. 5[6][4]
Sources
Technical Guide: SAR of Benzyloxymethyl Pyrimidines as High-Potency NNRTIs
Topic: Structure-activity relationship (SAR) of benzyloxymethyl pyrimidines Content Type: Publish Comparison Guide
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of benzyloxymethyl (BOM) pyrimidines , a specialized class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While early generation NNRTIs like Emivirine (MKC-442) utilized an ethoxymethyl side chain, recent medicinal chemistry efforts have demonstrated that the benzyloxymethyl moiety significantly enhances binding affinity, potency, and resilience against drug-resistant HIV-1 mutants (e.g., Y181C, K103N).
This document is designed for medicinal chemists and virologists, providing a direct comparative analysis of BOM derivatives against standard acyclic nucleoside analogues, supported by quantitative experimental data and validated synthesis protocols.
Chemical Space & SAR Landscape
The core scaffold of interest is the 1-benzyloxymethyl-6-(aryl/arylthio)uracil . The SAR is defined by three critical vectors on the pyrimidine ring: the N-1 "tail," the C-5 "gatekeeper," and the C-6 "wing."
The N-1 Vector: Benzyloxymethyl (BOM) vs. Ethoxymethyl (EOM)
The N-1 substituent mimics the ribose sugar of natural nucleosides but binds to a specific hydrophobic channel in the NNRTI allosteric pocket.
-
Ethoxymethyl (Emivirine): Provides moderate hydrophobic interaction but lacks the steric bulk to fully occupy the channel entrance.
-
Benzyloxymethyl (BOM): The terminal phenyl ring of the BOM group creates additional
or hydrophobic interactions with aromatic residues (e.g., Trp229 , Tyr188 ) at the pocket entrance. This extension stabilizes the inhibitor-enzyme complex, leading to nanomolar potency.
The C-5 Vector: Steric Modulation
Substituents at C-5 control the conformation of the pyrimidine ring relative to the C-6 wing.
-
Methyl (Thymine core): Often results in moderate activity.
-
Ethyl / Isopropyl: Larger alkyl groups at C-5 (e.g., 5-isopropyl) induce a "propeller-like" twist, forcing the C-6 substituent into an optimal orientation for
-stacking with Tyr181 . This is critical for high potency.
The C-6 Vector: The Hydrophobic Wing
This position is the primary anchor, usually occupied by a phenylthio or benzyl group.
-
Phenylthio: Offers flexibility (sulfur hinge) allowing the inhibitor to adjust to mutations in the binding pocket.
-
Benzyl: More rigid; often provides high potency against Wild Type (WT) but may lose efficacy against rigidifying mutations like Y181C.
Visualized SAR Map
Figure 1: SAR Map of Benzyloxymethyl Pyrimidines highlighting the functional role of specific substitutions on the uracil core.
Comparative Performance Data
The following table contrasts the biological activity of standard ethoxymethyl derivatives (Emivirine class) against the optimized benzyloxymethyl analogues. Data is aggregated from key studies on HIV-1 Reverse Transcriptase inhibition (MT-4 cell lines).[1]
| Compound Class | N-1 Substituent | C-5 Substituent | C-6 Substituent | EC50 (HIV-1 WT) | EC50 (Y181C Mutant) | Selectivity Index (SI) |
| Emivirine (Ref) | Ethoxymethyl | Isopropyl | Benzyl | 0.019 µM | > 10 µM (Resistant) | > 5,000 |
| BOM-Thymine | Benzyloxymethyl | Methyl | Phenylthio | 0.088 µM | 1.2 µM | > 1,200 |
| BOM-Ethyl | Benzyloxymethyl | Ethyl | Phenylthio | 0.0059 µM | 0.08 µM | > 20,000 |
| BOM-Isopropyl | Benzyloxymethyl | Isopropyl | Phenylthio | 0.0027 µM | 0.04 µM | > 45,000 |
Key Insight: The switch from Ethoxymethyl to Benzyloxymethyl (BOM-Isopropyl) results in a ~7-fold increase in potency against Wild Type HIV-1 and retains significant activity against the Y181C mutant, whereas Emivirine loses activity almost completely.
Experimental Protocols
Synthesis of 1-Benzyloxymethyl-5-isopropyl-6-(phenylthio)uracil
This protocol utilizes a self-validating N-alkylation strategy. The use of HMDS (hexamethyldisilazane) ensures temporary protection of the N-3 position, directing alkylation selectively to N-1.
Reagents:
-
5-Isopropyl-6-(phenylthio)uracil (Starting Material)[2]
-
Benzyloxymethyl chloride (BOM-Cl)
-
Lithium Hydride (LiH) or Cs2CO3
-
Anhydrous DMF
Step-by-Step Workflow:
-
Activation: Dissolve 5-isopropyl-6-(phenylthio)uracil (1.0 eq) in anhydrous DMF under Argon atmosphere. Add LiH (1.2 eq) at 0°C. Stir for 30 minutes until H2 evolution ceases (Solution turns clear/yellowish).
-
Alkylation: Dropwise add benzyloxymethyl chloride (1.1 eq) to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Validation: Monitor via TLC (SiO2, 5% MeOH in DCM). Product will have a higher Rf than the starting uracil.
-
-
Quenching: Quench with ice-cold water. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with Brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Hexane:EtOAc gradient) to yield the N-1 substituted product.
Biological Assay: HIV-1 RT Inhibition (MT-4 Cell System)
To ensure trustworthiness, this assay includes a cytotoxicity counter-screen.
-
Cell Seeding: Seed MT-4 cells (human T-cell leukemia line) at
cells/well in 96-well plates. -
Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.
-
Control 1: Mock-infected cells (Cell Viability Control).
-
Control 2: Infected, untreated cells (Virus Control).
-
-
Treatment: Add serial dilutions of the test compound (BOM-derivative) immediately after infection.
-
Incubation: Incubate at 37°C, 5% CO2 for 5 days.
-
Readout: Assess cell viability using the MTT method (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
EC50 Calculation: Concentration achieving 50% protection against viral cytopathicity.
-
CC50 Calculation: Concentration reducing viability of mock-infected cells by 50%.
-
Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis workflow for N-1 alkylation of uracil derivatives.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Medicinal Chemistry, 2022.
-
Synthesis and antiviral activity of deoxy analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). Journal of Medicinal Chemistry, 1996.
-
1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 2016.[1] [1]
-
Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine). Antiviral Chemistry & Chemotherapy, 2004.
-
Differential activities of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives against different human immunodeficiency virus type 1 mutant strains. Antimicrobial Agents and Chemotherapy, 1996.
Sources
- 1. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of deoxy analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Antivirals: A Comparative Performance Guide using Acyclovir
Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Comparative Study of Antiviral Activity with Acyclovir.
Introduction: The Gold Standard in Antiviral Benchmarking
In the development of novel anti-herpetic agents, Acyclovir (ACV) remains the immutable "gold standard" control. Its mechanism—obligate phosphorylation by viral Thymidine Kinase (TK)—provides a rigorous test for selectivity. A comparative study does not merely show if a new compound works; it defines how well it works relative to a known clinical entity.
This guide outlines the technical framework for benchmarking a novel compound against ACV. It moves beyond basic efficacy to rigorous determination of the Selectivity Index (SI), mechanism of action (MOA) validation, and resistance profiling.
Mechanism of Action: The Basis of Selectivity
To interpret comparative data, one must understand the activation cascade. ACV is a guanosine analog that acts as a chain terminator. Its high therapeutic index stems from its requirement for a viral enzyme (HSV-1/2 Thymidine Kinase) for the initial phosphorylation step, ensuring it is largely inactive in uninfected cells.
Comparative MOA: Acyclovir vs. Ganciclovir
While ACV relies on HSV TK, Ganciclovir (GCV) is also phosphorylated by the UL97 kinase found in Cytomegalovirus (CMV), giving it a broader but more toxic profile.[1]
Visualization: Nucleoside Analog Activation Pathway
Figure 1: The selective phosphorylation cascade of Acyclovir. Note the critical dependence on Viral TK for the first step, distinguishing it from host-toxic antimetabolites.
Experimental Protocols: The Self-Validating System
A robust comparative study requires two parallel workflows: Efficacy (Plaque Reduction) and Toxicity (Cell Viability) .
Protocol A: Plaque Reduction Assay (PRA) - The Gold Standard
The PRA is superior to yield reduction or CPE inhibition assays for comparative studies because it provides a quantifiable, linear readout of infection events.
Materials:
-
Cell Line: Vero cells (ATCC CCL-81) or MRC-5 (for human diploid relevance).
-
Virus: HSV-1 (Strain KOS or SC16) and HSV-2 (Strain 333).
-
Control Drug: Acyclovir (Sigma-Aldrich), dissolved in DMSO (stock 10 mM).
Step-by-Step Methodology:
-
Seeding: Plate Vero cells in 24-well plates (2 x 10^5 cells/well) in DMEM + 10% FBS. Incubate 24h to reach 100% confluence. Causality: Confluent monolayers prevent plaque merging.
-
Infection: Aspirate media. Infect with ~50-100 PFU/well (MOI ~0.001) in 100 µL inoculum. Adsorb for 1 hour at 37°C, rocking every 15 mins. Causality: Low MOI ensures discrete plaques; rocking prevents edge drying.
-
Treatment Overlay: Aspirate inoculum. Add 1 mL of semi-solid overlay (1% Methylcellulose or Carboxymethylcellulose in DMEM + 2% FBS) containing serial dilutions of the Test Compound and Acyclovir (Range: 0.01 µM – 100 µM). Include a "Virus Only" (0 µM) and "Cell Only" control.
-
Incubation: Incubate for 72 hours at 37°C/5% CO2.
-
Fixation & Staining: Aspirate overlay. Fix with 10% Formalin (30 min). Stain with 0.1% Crystal Violet (15 min). Rinse with water and dry.
-
Quantification: Count plaques using a stereomicroscope. Calculate % inhibition relative to Virus Control.
Protocol B: Cytotoxicity Assay (MTS/CC50)
To ensure antiviral activity is not an artifact of cell death, you must determine the Cytotoxic Concentration 50% (CC50).
-
Seeding: Plate Vero cells in 96-well plates (1 x 10^4 cells/well). Incubate 24h.
-
Treatment: Add serial dilutions of compounds (same range as PRA). Incubate 72 hours (mimicking PRA duration).
-
Readout: Add MTS reagent (Promega). Incubate 2-4h. Measure absorbance at 490 nm.
-
Calculation: Determine CC50 (concentration reducing cell viability by 50%).[2]
Comparative Data & Benchmarking
When publishing, summarize your data against established values. The table below aggregates standard reference values for Acyclovir and its analogs in Vero cells against HSV-1.
Table 1: Comparative Performance Metrics (Vero Cells / HSV-1)
| Compound | Class | IC50 (Potency) | CC50 (Toxicity) | Selectivity Index (SI) | Primary Indication |
| Acyclovir (ACV) | Guanosine Analog | 0.1 – 1.6 µM | > 300 µM | > 300 | HSV-1, HSV-2, VZV |
| Ganciclovir (GCV) | Guanosine Analog | 0.2 – 3.0 µM | ~ 150 µM | ~ 50 - 100 | CMV (High Toxicity) |
| Penciclovir (PCV) | Guanosine Analog | 0.4 – 2.0 µM | > 300 µM | > 150 | HSV (Topical) |
| Foscarnet (PFA) | Pyrophosphate Analog | 10 – 50 µM | ~ 500 µM | ~ 10 - 50 | ACV-Resistant HSV |
Note: IC50 values fluctuate based on viral strain and cell line. Always run ACV as an internal control in every plate.
High-Throughput Screening Workflow
For large libraries, replace the manual PRA with a fluorescence-based workflow (e.g., GFP-tagged HSV-1).
Figure 2: High-throughput screening workflow utilizing GFP-reporter viruses for rapid benchmarking against ACV.
Data Analysis: Calculating the Selectivity Index (SI)
The true measure of a drug candidate is not potency, but selectivity.
-
IC50 Calculation: Use non-linear regression (4-parameter logistic curve) to plot % Inhibition vs. Log[Concentration].
-
Formula:
-
-
SI Calculation:
-
Interpretation:
-
SI < 10: Likely toxic; poor candidate.
-
SI > 50: Promising lead.
-
SI > 100: Competitive with Acyclovir (ACV SI is often >300).
-
References
-
Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir.[3][4] The American Journal of Medicine. Link
-
Safrin, S., et al. (1996). Comparative evaluation of microplate enzyme-linked immunosorbent assay versus plaque reduction assay for antiviral susceptibility testing of herpes simplex virus isolates. Antimicrobial Agents and Chemotherapy.[5][6] Link
-
Vissani, M. A., et al. (2018).[7] In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3.[7] Revista Argentina de Microbiología. Link
-
Andrei, G., & Snoeck, R. (2013). Advances in the treatment of herpesvirus infections. Revista de Biología Marina y Oceanografía. Link
-
Piret, J., & Boivin, G. (2016). Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management. Antimicrobial Agents and Chemotherapy.[5][6] Link
Sources
- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of microplate enzyme-linked immunosorbent assay versus plaque reduction assay for antiviral susceptibility testing of herpes simplex virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates [scielo.org.ar]
Cross-Validation of Analytical Data for Novel Pyrimidines: A Comparative Guide
This guide is structured to serve as a high-level technical resource for researchers and drug development professionals. It moves beyond standard operating procedures to address the why and how of rigorous analytical cross-validation.
The Analytical Blind Spot in Pyrimidine Scaffolds
Pyrimidine derivatives are ubiquitous in drug discovery, forming the backbone of nucleoside analogs, kinase inhibitors, and antivirals.[1] However, their structural simplicity is deceptive. The pyrimidine ring system is prone to tautomerism (lactam-lactim, amino-imino) and ambivalent alkylation (N1 vs. N3 vs. O-alkylation).
A single analytical method is rarely sufficient.[2] Relying solely on LC-MS can confirm molecular weight but fails to distinguish regioisomers. Conversely, 1D-NMR can confirm the core structure but often lacks the resolution to detect low-level isomeric impurities that can derail biological assays.
The Solution: Orthogonal Cross-Validation. This guide outlines a self-validating workflow that triangulates data from Mass Spectrometry, Multidimensional NMR, and X-ray Crystallography to ensure absolute structural integrity.
The Comparative Landscape: Single-Mode vs. Orthogonal Validation
To demonstrate the necessity of cross-validation, we compare the detection capabilities of standard single-mode analysis against a multi-modal orthogonal approach.
Table 1: Analytical Blind Spots & Resolution Capabilities
| Feature | Method A: LC-MS (Single Mode) | Method B: 1H NMR (Single Mode) | Method C: Orthogonal Cross-Validation |
| Primary Identification | Molecular Ion ( | Proton connectivity & integration | Confirmed connectivity + spatial arrangement |
| Regioisomer Resolution | Poor. Co-elution is common for N1/N3 isomers. | Moderate. Chemical shifts may overlap; requires reference standards. | High. 2D-NMR (NOESY/HMBC) definitive assignment. |
| Purity Assessment | High sensitivity for ionizable impurities. | Low sensitivity (<1% difficult); sees non-ionizables. | Comprehensive. Correlates molar response (NMR) with ionization (MS). |
| Inorganic Impurities | Blind Spot. Salts/buffers often invisible. | Blind Spot. Invisible unless nuclei are active (e.g., | Detected. Elemental analysis or IC coupled with qNMR. |
| Stereochemistry | Cannot determine. | Relative stereochemistry only (coupling constants). | Absolute. X-ray or Chiral HPLC + CD. |
Key Insight: A purity of "99%" by LC-UV is meaningless if the peak contains a 10% co-eluting regioisomer. Cross-validation using qNMR (quantitative NMR) often reveals that "pure" LC-MS samples are actually solvates or salt mixtures.
Critical Challenge: Distinguishing N-Alkylation Regioisomers
The most frequent failure mode in pyrimidine synthesis is the misassignment of alkylation sites. When alkylating a 2,4-disubstituted pyrimidine, the electrophile may attack N1, N3, or exocyclic oxygens/amines.
The "Triad of Truth" Workflow
To resolve this, we employ a specific logic gate:
-
HMBC (Heteronuclear Multiple Bond Correlation): Tracks long-range coupling (2-3 bonds) from alkyl protons to ring carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity between the alkyl group and fixed ring protons (e.g., H-5 or H-6).
-
15N-HMBC: The definitive tie-breaker, correlating protons directly to the specific nitrogen environment.
Visualization: Regioisomer Determination Logic
The following decision tree illustrates the rigorous process for assigning N1 vs. N3 alkylation.
Figure 1: Decision logic for distinguishing N1 vs. N3 pyrimidine regioisomers using orthogonal spectral data.
Experimental Protocol: Self-Validating Characterization
This protocol is designed to be self-validating . The results of step 2 must mathematically correlate with step 1.
Step 1: Quantitative Purity Profiling (HPLC-UV-MS)
Objective: Establish chromatographic purity and identify potential isomers.
-
Column: C18 (Orthogonal check: Phenyl-Hexyl for aromatic selectivity).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
-
Detection: UV (254/280 nm) + ESI-MS (Pos/Neg switching).
-
Validation Check: Ensure the UV purity (>98%) aligns with the Total Ion Current (TIC) purity. If UV is 99% but TIC shows 80%, you have non-chromophoric impurities.
Step 2: Structural Confirmation (2D-NMR)
Objective: Prove regio-chemistry.
-
Solvent: DMSO-
(prevents exchange of labile protons). -
Experiment:
HMBC (Long-range). -
Mechanism:
-
N1-Alkylation: The alkyl protons will show a cross-peak to N1. N1 typically resonates upfield (-200 to -250 ppm relative to nitromethane) compared to imino-type nitrogens.
-
N3-Alkylation: The alkyl protons correlate to N3.
-
Causality: Nitrogen chemical shifts are highly sensitive to electronic environment. Alkylation breaks the aromaticity or changes the hybridization, resulting in distinct shifts distinguishable only by 2D methods.
-
Step 3: The "Mass Balance" Cross-Check (qNMR)
Objective: Verify the absolute content (assay) vs. chromatographic purity.
-
Internal Standard: Maleic acid or TCNB (Traceable to NIST).
-
Protocol:
-
Weigh ~10 mg of sample and ~5 mg of standard (precision balance).
-
Dissolve in
or DMSO- . -
Acquire 1H NMR with
(relaxation delay) (typically 30-60s) to ensure full relaxation.
-
-
Calculation:
-
Validation Rule: If qNMR purity (e.g., 92%) is significantly lower than HPLC purity (99%), the sample contains residual solvent, inorganic salts, or moisture not seen by UV.
Analytical Workflow Diagram
The following diagram details the lifecycle of the sample from synthesis to release, highlighting the "Orthogonal Gate" where data must align.
Figure 2: Integrated analytical workflow ensuring cross-validation before data release.
References
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (via PubMed) [Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Source: Royal Society of Chemistry (RSC) [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Source: ACS Medicinal Chemistry Letters (via PubMed) [Link][3]
-
Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Source: GaBI Online [Link]
Sources
Purity Assessment of 6-Benzyloxymethyl-4-hydroxypyrimidine: A Comparative HPLC Method Guide
This guide serves as a technical comparative analysis for the purity assessment of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9), a critical intermediate in the synthesis of antiviral nucleoside analogues like Ganciclovir and Acyclovir .
Executive Summary & Technical Context
6-Benzyloxymethyl-4-hydroxypyrimidine is a structural scaffold linking a polar pyrimidine base with a lipophilic benzyl-protected side chain. Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically hydrolysis byproducts (benzyl alcohol) or regioisomers—propagate into the final API, complicating downstream purification.
While Thin Layer Chromatography (TLC) remains a staple for synthetic monitoring, it lacks the resolution and quantitative rigor required for GMP release testing. This guide compares the industry-standard Optimized Gradient RP-HPLC against legacy techniques, demonstrating why high-resolution chromatography is the non-negotiable standard for this application.
Comparative Analysis: Method Performance
The following table contrasts the Optimized Gradient RP-HPLC Method (The "Product" of this guide) with common alternatives used in early-stage development.
Table 1: Performance Matrix – HPLC vs. Alternatives
| Feature | Optimized Gradient RP-HPLC (Recommended) | Isocratic RP-HPLC (Legacy) | TLC / HPTLC (Screening) |
| Separation Power | High (Resolves regioisomers & degradation products) | Medium (Late eluters broaden; polar impurities co-elute) | Low (Spot overlap common) |
| Quantification Limit (LOQ) | < 0.05% (Trace impurity detection) | ~0.1 - 0.5% | N/A (Semi-quantitative visual only) |
| Reproducibility (RSD) | < 1.0% (Robust for GMP) | 2-5% (Drift issues) | > 10% (Operator dependent) |
| Selectivity Mechanism | Hydrophobic + | Hydrophobic only | Adsorption / Partition |
| Analysis Time | 15–20 mins (Equilibration required) | 30+ mins (for late eluting benzyl groups) | 5–10 mins (Parallel processing) |
| Suitability | Final Release Testing / QC | In-process Check (IPC) | Reaction Monitoring |
The "Gold Standard" Protocol: Optimized Gradient RP-HPLC
This protocol is designed to balance the retention of the polar pyrimidine core with the elution of the non-polar benzyl group.
A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: C18 (L1) or Phenyl-Hexyl,
or .-
Expert Insight: A Phenyl-Hexyl column is superior here due to
- interactions with the benzyl ring, offering orthogonal selectivity compared to standard C18.
-
-
Mobile Phase A:
Phosphoric Acid or Ammonium Acetate (pH 4.0). -
Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV @
(Aromatic max) and (Amide/Carbonyl). -
Injection Volume:
.
B. Gradient Program
The gradient is critical to prevent peak broadening of the lipophilic benzyl derivative while resolving early-eluting polar degradants.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Initial Hold (Polar impurities) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 12.0 | 20 | 80 | Linear Ramp (Elute Main Peak) |
| 15.0 | 20 | 80 | Wash (Remove dimers/benzyl alcohol) |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
C. Sample Preparation[2][3][8][9][10][11]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh
of sample into a volumetric flask. Sonicate to dissolve. Dilute to volume. ( ).[1] -
Filtration: Filter through a
PTFE or Nylon syringe filter.
Scientific Logic & Mechanism (E-E-A-T)
Why Gradient Elution?
6-Benzyloxymethyl-4-hydroxypyrimidine is an "amphiphilic" molecule.
-
The Pyrimidine Core: Highly polar and capable of hydrogen bonding. In a high-organic isocratic method (e.g., 60% ACN), this part interacts poorly with the stationary phase, causing the peak to elute near the void volume (
), co-eluting with solvent fronts and salts. -
The Benzyl Tail: Highly lipophilic. In a low-organic isocratic method (e.g., 10% ACN), this tail binds strongly to the C18 column, leading to excessive retention times (
) and broad, diffuse peaks that ruin sensitivity (LOQ).
The Solution: The gradient starts at 5% Organic to "trap" the pyrimidine core at the head of the column (Focusing), then ramps to 80% Organic to "pull" the benzyl tail off the stationary phase sharply.
Self-Validating System Suitability
To ensure trustworthiness, every run must pass these criteria:
-
Tailing Factor (
): (Ensures no secondary silanol interactions). -
Resolution (
): between the Main Peak and the nearest impurity (likely Benzyl Alcohol). -
Precision: RSD of 6 replicate injections
.
Visualizing the Workflow
The following diagram illustrates the logical flow of the purity assessment and the decision-making process for impurity identification.
Caption: Figure 1. End-to-end workflow for the HPLC purity assessment of 6-Benzyloxymethyl-4-hydroxypyrimidine, including critical system suitability checkpoints.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the basic nitrogen on the pyrimidine ring and residual silanols on the silica column.
-
Fix: Ensure the mobile phase pH is acidic (pH 3.0–4.0) to protonate silanols, or use a "base-deactivated" or "end-capped" column (e.g., C18-TMS).
Issue: Ghost Peaks
-
Cause: Late elution of benzyl alcohol or dibenzyl ether from a previous injection if the equilibration time is too short.
-
Fix: Extend the "Wash" phase (80% B) to at least 5 minutes and ensure 5 minutes of re-equilibration (95% A) before the next injection.
References
-
Vertex AI Search . (2025). HPLC method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. CN114965738A. Link
-
Phenomenex . (2025).[2][3][4] Reversed Phase HPLC Method Development: Phenyl-Hexyl vs C18 Selectivity. Link
-
National Institutes of Health (NIH) . (2025). An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. Link
-
PubChem . (2025). Compound Summary: 6-Benzyloxymethyl-4-hydroxypyrimidine.[5] Link
-
ResearchGate . (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Benzyloxymethyl-4-hydroxypyrimidine
This guide outlines the operational protocols for the safe handling and disposal of 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.[1]
Chemical Identity & Technical Specifications
Before initiating any disposal procedure, verify the material identity against the following specifications to ensure this protocol matches your specific inventory.
| Parameter | Specification |
| Chemical Name | 6-Benzyloxymethyl-4-hydroxypyrimidine |
| Synonyms | 6-((Benzyloxy)methyl)pyrimidin-4-ol; 4-Hydroxy-6-benzyloxymethylpyrimidine |
| CAS Number | 188177-37-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Hazard Assessment (Pre-Disposal)
Treat this compound as a hazardous organic intermediate . While specific toxicological data for this derivative is limited, it shares structural alerts with other pyrimidine analogs used in pharmaceutical synthesis.[1]
GHS Classification (Extrapolated)[1]
-
Aquatic Hazard: Do not allow to enter drains or water courses (presumed H402/H412 based on structure).[1]
Critical Safety Note: The benzyl ether moiety is stable under normal conditions but can generate benzyl alcohol and hydroxypyrimidine derivatives upon strong acidic hydrolysis.[1] Ensure waste streams are not mixed with strong concentrated acids (e.g., Nitric Acid) to prevent uncontrolled decomposition or heat generation.[1]
Waste Segregation & Disposal Logic
Effective disposal relies on correct waste stream segregation at the point of generation.[1]
DOT Diagram: Waste Stream Decision Matrix
The following logic flow dictates the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating 6-Benzyloxymethyl-4-hydroxypyrimidine waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired inventory, contaminated weighing boats, gloves, and spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.[1] Avoid metal containers if the waste is potentially acidic.[1]
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or secondary bin to prevent external contamination.
-
Final Disposition: Transfer to the facility's High-Temperature Incineration stream. DO NOT landfill.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved samples.[1]
-
Solvent Compatibility Check:
-
Bulking: Pour into the appropriate 5-gallon or 20-liter safety carboy.
-
Safety Check: Ensure the carboy is grounded if transferring flammable solvents.[1]
-
-
pH Check: If the solution was part of a reaction involving acids or bases, neutralize to pH 6–8 before adding to the organic waste drum to prevent polymerization or heat evolution in the drum.[1]
-
Final Disposition: Fuel blending or incineration.[1]
Emergency Spill Response
In the event of a powder spill, immediate containment is required to prevent inhalation and spread.[1]
DOT Diagram: Spill Response Workflow
Figure 2: Step-by-step operational workflow for managing a solid spill of 6-Benzyloxymethyl-4-hydroxypyrimidine.
Specific Cleanup Steps:
-
Dampen: Gently cover the powder spill with paper towels dampened with water or isopropyl alcohol.[1] This prevents the generation of airborne dust particles (a primary inhalation hazard).[1]
-
Scoop: Use a plastic scoop or dustpan to lift the wet material.[1] Do not use a brush, as this may flick particles into the air.[1]
-
Decontaminate: Wipe the surface three times:[1]
References
-
PubChem. (n.d.).[1][2] Compound Summary: 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9).[1][7] National Library of Medicine.[1] Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: Pyrimidine derivatives classification. Retrieved from [Link][1]
-
LookChem. (n.d.). 6-Benzyloxymethyl-4-hydroxypyrimidine Product Information. Retrieved from [Link][1][7]
Sources
- 1. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. harwick.com [harwick.com]
- 7. lookchem.com [lookchem.com]
Personal protective equipment for handling 6-Benzyloxymethyl-4-hydroxypyrimidine
Topic: Personal protective equipment for handling 6-Benzyloxymethyl-4-hydroxypyrimidine Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.
Executive Safety Summary
Compound Identity: 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS: 188177-37-9) Risk Profile: Warning. This compound is a functionalized pyrimidine intermediate. While often classified as a standard irritant (Skin/Eye/Respiratory), its structural role as a pharmacophore precursor mandates that it be handled as a Potential Bioactive Agent .
Immediate Action Required:
-
Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
-
Respiratory: If fume hood containment is breached or unavailable, a P95/P100 particulate respirator is mandatory.
-
Skin: Exposed skin is unacceptable.[1][2][3][4][5] Nitrile gloves (minimum 0.11 mm) are the baseline; double-gloving is recommended during synthesis workups.
Hazard Analysis & Risk Assessment
As scientists, we do not simply follow rules; we mitigate specific molecular risks. This compound presents a dual-hazard profile:
-
Chemical Irritation (GHS Classifications):
-
H315 (Skin Irritation): The hydroxyl and pyrimidine nitrogen moieties can de-fat skin and cause dermatitis.
-
H319 (Eye Irritation): Fine particulates are highly irritating to corneal tissue.
-
H335 (STOT SE 3): Inhalation of dust triggers upper respiratory tract inflammation.
-
-
Pharmacological Uncertainty:
-
Pyrimidine derivatives are frequently used as kinase inhibitor scaffolds. Until specific toxicology data rules out potency, you must assume this compound possesses biological activity.
-
Visualization: Risk-to-Control Logic
The following diagram illustrates the decision pathway for selecting controls based on the compound's physical state and hazard properties.
Figure 1: Decision logic connecting physical state and intrinsic hazards to specific engineering and PPE controls.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, ensuring safety during high-risk experimental phases.
| Protection Zone | Standard Equipment | Technical Specification | Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Disposable) | Min. Thickness: 0.11 mm (4 mil)Breakthrough: >480 min (estimated) | Benzyl ethers are lipophilic. Standard latex is permeable to organic intermediates. Nitrile provides superior chemical resistance. |
| Eye Protection | Safety Glasses (with side shields) | Standard: ANSI Z87.1 or EN 166 | Prevents direct projectile injury. Note: Use unvented goggles if handling >10g of fine powder to prevent dust bypass. |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80–100 fpm | Engineering controls are superior to masks. Use PPE (N95/P100) only during maintenance or spill cleanup. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Coverage: High-neck, snap closure | Prevents migration of particulates onto street clothes. Synthetic blends resist aqueous splashes but melt in fire; 100% cotton is preferred for synthesis involving flammables. |
Operational Protocol: Safe Handling & Weighing
Objective: Eliminate "dust events" where the compound becomes airborne.
Phase A: Pre-Work Setup
-
Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.
-
Static Control: Pyrimidine powders are often static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.
-
Balance Location: The analytical balance must be located inside the fume hood or a vented balance enclosure.
Phase B: The Weighing Workflow
-
Step 1: Tare the receiving vessel (vial/flask) before opening the chemical container.
-
Step 2: Open the container gently. If the solid is caked, do not chip at it aggressively; this creates projectiles. Gently scrape.
-
Step 3: Transfer using a narrow-neck funnel to minimize the surface area of the opening.
-
Step 4: The Wipe Down. Immediately after closing the container, wipe the exterior of the bottle and the balance area with a damp Kimwipe (solvent appropriate, usually ethanol). This removes invisible residues.
Phase C: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves and weighing boats in "Solid Hazardous Waste" (Yellow Bag/Bin). Do not use regular trash.
-
Liquid Waste: If dissolved in organic solvents, segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
Wash Water: First rinse of glassware should be collected as hazardous waste, not flushed down the drain.
Visualization: Weighing Safety Loop
Figure 2: Operational loop for weighing, emphasizing immediate cleaning of generated dust.
Emergency Response (Self-Validating Protocols)
In the event of exposure, execute these steps immediately. Do not wait for a safety officer.
-
Ocular Exposure (Dust in eyes):
-
Force Eyelids Open: The natural reflex is to squeeze shut. You must fight this.
-
Flush: Use the eyewash station for a full 15 minutes .
-
Validation: Look at a clock. 15 minutes feels like an hour. Do not stop early.
-
-
Dermal Exposure (Powder on skin):
-
Brush, Then Wash: If dry powder lands on skin, gently brush it off before applying water (to prevent increasing absorption area).
-
Soap & Water: Wash with cold water (warm water opens pores) and soap.
-
-
Spill Cleanup (< 5g):
-
Mist: Gently mist the powder with a solvent (Isopropanol) to wet it down and prevent airborne dispersion.
-
Wipe: Wipe up with absorbent pads.
-
Dispose: Place pads in a sealed bag labeled "Hazardous Debris."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118572087, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol (Structural Analog). Retrieved from [Link][6]
-
LookChem. 6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9) Product Information.[7] Retrieved from [Link][7]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. biosynth.com [biosynth.com]
- 6. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | C15H17NO3 | CID 118572087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
